Sanguinarine chloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
24-methyl-5,7,18,20-tetraoxa-24-azoniahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-1(24),2,4(8),9,11,13,15,17(21),22-nonaene;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14NO4.ClH/c1-21-8-15-12(4-5-16-20(15)25-10-22-16)13-3-2-11-6-17-18(24-9-23-17)7-14(11)19(13)21;/h2-8H,9-10H2,1H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIZKAXHWLRYMLE-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=C2C(=C3C=CC4=C(C3=C1)OCO4)C=CC5=CC6=C(C=C52)OCO6.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
2447-54-3 (Parent) | |
| Record name | Sanguinarium chloride [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005578734 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30971158 | |
| Record name | 13-Methyl-2H,10H-[1,3]benzodioxolo[5,6-c][1,3]dioxolo[4,5-i]phenanthridin-13-ium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30971158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5578-73-4, 1099738-80-3 | |
| Record name | Sanguinarine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5578-73-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sanguinarium chloride [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005578734 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 13-Methyl-2H,10H-[1,3]benzodioxolo[5,6-c][1,3]dioxolo[4,5-i]phenanthridin-13-ium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30971158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sanguinarine chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Sanguinarine Chloride Hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SANGUINARIUM CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B8Z8J4400H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Biological sources and extraction of Sanguinarine chloride
An In-depth Technical Guide on the Biological Sources and Extraction of Sanguinarine Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sanguinarine, a quaternary benzophenanthridine alkaloid, has garnered significant attention within the scientific community for its wide-ranging pharmacological properties, including antimicrobial, anti-inflammatory, and potent anti-cancer activities.[1][2] This technical guide provides a comprehensive overview of the primary biological sources of sanguinarine, detailing its concentration in various plant species. Furthermore, this document outlines detailed methodologies for the extraction, purification, and conversion of sanguinarine to its chloride salt, a form frequently utilized in research and development. The guide also presents key experimental protocols and visual workflows to facilitate a deeper understanding of the processes involved.
Biological Sources of Sanguinarine
Sanguinarine is predominantly found in a select number of plant families, most notably the Papaveraceae (Poppy family).[1][3] The rhizomes, roots, and seeds of these plants are typically the primary repositories of this alkaloid. The concentration of sanguinarine can vary significantly based on the plant species, the specific part of the plant, geographical location, and the time of harvest.[4]
The most well-documented botanical sources include:
-
Sanguinaria canadensis (Bloodroot): The rhizome of this plant, known for its bright red latex, is a principal source of sanguinarine, from which the alkaloid derives its name.[2][5]
-
Macleaya cordata (Plume Poppy): The fruits and aerial parts of this plant are rich in sanguinarine and the structurally similar alkaloid, chelerythrine.[6][7]
-
Argemone mexicana (Mexican Prickly Poppy): The seeds of this species contain a significant concentration of sanguinarine.[5][8]
-
Chelidonium majus (Greater Celandine): The roots and herbaceous parts of this plant also serve as a source of sanguinarine, among other isoquinoline alkaloids.[5][9]
Data Presentation: Sanguinarine Content in Various Biological Sources
The following table summarizes the quantitative data on sanguinarine content from various plant sources as reported in the scientific literature.
| Plant Species | Plant Part | Sanguinarine Content | Extraction Method/Notes | Reference(s) |
| Macleaya cordata | Fruits | 17.10 ± 0.4 mg/g | Microwave-Assisted Extraction (MAE) | [2] |
| Macleaya cordata | Whole Plant | 0.7% yield of total alkaloids | 95% Ethanol soak followed by acid-base precipitation. Sanguinarine is a major component. | [10][11] |
| Sanguinaria canadensis | Fresh Rhizome | 559.64 mg per 100 g (0.55% of fresh weight) | Methanolic extract. Sanguinarine constituted 44.8% of the total alkaloids. | [4] |
| Sanguinaria canadensis | Rhizome | Sanguinarine is the major alkaloid, representing about 50% of total alkaloids. | General observation from methanolic extracts. | [4] |
| Chelidonium majus | Roots | Milligram quantities isolated | Combination of column chromatography and thin-layer chromatography. | [9] |
| Chelidonium majus | Crude Extract | 0.57 mg from 500 mg of extract | Centrifugal Partition Chromatography | [12] |
| Argemone mexicana | Tissues | Quantifiable by HPLC | Methanol extraction followed by acid-base partitioning. | [13] |
Extraction and Purification of this compound
The extraction of sanguinarine, a quaternary ammonium salt, typically involves protocols that take advantage of its solubility and basic properties. The conversion to this compound is often an integral part of the extraction and purification process, achieved by using hydrochloric acid.
Experimental Protocol 1: Generalized Acid-Base Extraction from Plant Material
This protocol provides a general workflow applicable to various plant sources like Macleaya cordata or Sanguinaria canadensis.
-
Maceration and Acidic Extraction:
-
Air-dry and grind the plant material (e.g., rhizomes, whole plant) to a fine powder.
-
Macerate the powdered material in an acidic solution. A common method involves soaking the material in 95% ethanol, followed by extraction with an aqueous acidic solution (e.g., 1% sulfuric acid or 0.2 mol/L hydrochloric acid).[10][14] This protonates the alkaloids, increasing their solubility in the aqueous-alcoholic phase.
-
-
Filtration and Basification:
-
Filter the suspension to remove solid plant debris.
-
The resulting acidic extract is then made alkaline by the addition of a base, such as 10% aqueous sodium hydroxide (NaOH), to a pH of approximately 10.[10] This deprotonates tertiary amine alkaloids, but sanguinarine, being a quaternary alkaloid, will precipitate out of the solution as its free base form is less stable. This step effectively precipitates the total alkaloids.
-
-
Collection and Redissolution of Crude Alkaloids:
-
Collect the precipitated crude alkaloids by filtration or centrifugation.
-
The crude alkaloid precipitate can be redissolved in an organic solvent like methanol or a chloroform-methanol mixture for further purification.[15]
-
-
Conversion to this compound and Purification:
-
To specifically form the chloride salt, the crude alkaloid mixture can be dissolved in a solvent system containing hydrochloric acid. For instance, a two-phase solvent system of chloroform-methanol-0.2 mol/L hydrochloric acid aqueous solution (4:2:2, v/v/v) is effective for purification via counter-current chromatography.[14]
-
Alternatively, a crude extract can be subjected to salification by adding concentrated hydrochloric acid, which will precipitate the alkaloids as their chloride salts.[16]
-
-
Chromatographic Purification:
-
The crude this compound is then subjected to one or more chromatographic techniques for purification.
-
High-Speed Counter-Current Chromatography (HSCCC): As described, a chloroform-methanol-HCl system can yield high-purity this compound (up to 99.77%).[14]
-
Column Chromatography: Silica gel columns can be used to separate quaternary alkaloids from tertiary ones using a mobile phase like an aqueous acetate buffer with a methanol gradient.[9][17]
-
Thin-Layer Chromatography (TLC): Preparative TLC is often used as a final purification step for fractions obtained from column chromatography.[3][17]
-
Experimental Protocol 2: Methanolic Extraction for Analytical Quantification
This protocol is suited for the extraction of sanguinarine from Argemone mexicana for analytical purposes.[13]
-
Extraction:
-
Mix 200 mg of powdered plant tissue with 10 mL of methanol and incubate for two hours at room temperature.
-
Filter the mixture to remove debris and reduce the methanol extract to dryness under a vacuum.
-
-
Acid-Base Partitioning:
-
Dissolve the residue in 6 mL of a 1:3 (v/v) mixture of methanol-water.
-
Acidify the solution to a pH below 5 with 1 mol/L H₂SO₄.
-
Perform a liquid-liquid extraction by mixing with an equal volume of ethyl acetate in a separatory funnel. Discard the organic (ethyl acetate) phase.
-
Adjust the pH of the remaining aqueous phase to above 10 with 25% NH₄OH.
-
Perform a second liquid-liquid extraction with an equal volume of ethyl acetate. Collect the organic phase, which now contains the alkaloids.
-
-
Final Preparation:
-
Evaporate the ethyl acetate to dryness.
-
Resuspend the final residue in a suitable solvent for HPLC analysis.
-
Mandatory Visualizations
Extraction and Purification Workflow
The following diagram illustrates a generalized workflow for the extraction and purification of this compound from its botanical sources.
Caption: Generalized workflow for this compound extraction.
Signaling Pathway: Sanguinarine-Induced Apoptosis
Sanguinarine is a potent inducer of apoptosis in various cancer cell lines. A key mechanism involves the generation of Reactive Oxygen Species (ROS) and the subsequent activation of mitochondrial-dependent pathways and inhibition of pro-survival pathways like NF-κB.
Caption: Sanguinarine's dual action on apoptosis induction.
Conclusion
This compound remains a compound of high interest for its therapeutic potential. The successful isolation of this alkaloid from its natural sources is a critical first step for further research. The methods detailed in this guide, from solvent-based extraction to advanced chromatographic purification, provide a solid foundation for researchers. The variability in sanguinarine content across different species and the efficiency of various extraction techniques underscore the need for careful selection of both plant material and methodology to optimize yield and purity. Understanding the molecular pathways affected by sanguinarine, such as the induction of apoptosis, is crucial for its development as a targeted therapeutic agent. This guide serves as a technical resource to support these ongoing research and development efforts.
References
- 1. Sanguinarine Induces Apoptosis Pathway in Multiple Myeloma Cell Lines via Inhibition of the JaK2/STAT3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. researchgate.net [researchgate.net]
- 4. Antimicrobial Activity, Cytotoxicity and Phytochemical Analysis of Sanguinaria canadensis Native to South Dakota [scirp.org]
- 5. Sanguinarine induces apoptosis of human lens epithelial cells by increasing reactive oxygen species via the MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of Sanguinarine in Inhibiting Macrophages to Promote Metastasis and Proliferation of Lung Cancer via Modulating the Exosomes in A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. akjournals.com [akjournals.com]
- 10. Frontiers | Sanguinarine, Isolated From Macleaya cordata, Exhibits Potent Antifungal Efficacy Against Candida albicans Through Inhibiting Ergosterol Synthesis [frontiersin.org]
- 11. Sanguinarine, Isolated From Macleaya cordata, Exhibits Potent Antifungal Efficacy Against Candida albicans Through Inhibiting Ergosterol Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 13. scielo.br [scielo.br]
- 14. Separation and Preparation of Sanguinarine and Chelerythrine from Macleaya cordata Root by High Speed Counter-Current Chromatography [agris.fao.org]
- 15. scielo.org.mx [scielo.org.mx]
- 16. CN101849994B - Preparation method of macleaya cordata extracts - Google Patents [patents.google.com]
- 17. researchgate.net [researchgate.net]
Sanguinarine chloride as a potential tumor suppressor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: Sanguinarine chloride, a benzophenanthridine alkaloid derived from the root of Sanguinaria canadensis and other poppy-fumaria species, has emerged as a promising natural compound with potent anti-cancer properties.[1][2] Extensive preclinical research, both in vitro and in vivo, has demonstrated its ability to inhibit tumor cell proliferation, induce programmed cell death (apoptosis), and suppress tumor growth across a variety of cancer types.[3][4] This technical guide provides a comprehensive overview of the mechanisms of action of this compound, detailed experimental protocols for its evaluation, and a summary of key quantitative data, positioning it as a compelling candidate for further investigation in cancer therapy.
Mechanisms of Action
This compound exerts its anti-tumor effects through a multi-pronged approach, targeting several key cellular processes and signaling pathways critical for cancer cell survival and proliferation.
1. Induction of Apoptosis: A primary mechanism of sanguinarine's anti-cancer activity is its ability to induce apoptosis in tumor cells.[3] This is achieved through multiple pathways:
-
Generation of Reactive Oxygen Species (ROS): Sanguinarine stimulates the production of ROS, which leads to oxidative stress and triggers the intrinsic apoptotic pathway.[5]
-
Mitochondrial Pathway Activation: It modulates the expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio, which in turn causes mitochondrial membrane permeabilization and the release of cytochrome c.[5] This activates the caspase cascade, culminating in the execution of apoptosis.
-
Caspase Activation: Sanguinarine treatment leads to the activation of key executioner caspases, such as caspase-3 and caspase-9, and subsequent cleavage of poly(ADP-ribose) polymerase (PARP).[6]
2. Cell Cycle Arrest: this compound effectively halts the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G0/G1 and S phases.[1][7] This is accomplished by:
-
Modulation of Cyclin-Dependent Kinases (CDKs) and Cyclins: It down-regulates the expression of cyclins (D1, D2, E) and CDKs (2, 4, 6), which are essential for cell cycle progression.[2]
-
Upregulation of CDK Inhibitors: Sanguinarine increases the expression of CDK inhibitors such as p21/WAF1 and p27/KIP1, which act as brakes on the cell cycle machinery.[1][2]
3. Inhibition of Key Signaling Pathways: Sanguinarine has been shown to inhibit several pro-survival signaling pathways that are often dysregulated in cancer:
-
NF-κB Pathway: It inhibits the activation of Nuclear Factor-kappa B (NF-κB), a transcription factor that plays a crucial role in inflammation, cell survival, and proliferation.[8][9] Sanguinarine can prevent the phosphorylation and degradation of IκBα, thereby sequestering NF-κB in the cytoplasm.
-
STAT3 Pathway: Sanguinarine is a potent inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3) activation.[10][11] It can inhibit the phosphorylation of STAT3 at both Tyr705 and Ser727, potentially through the suppression of upstream kinases like JAK2 and Src.[10][11]
-
PI3K/Akt Pathway: The PI3K/Akt signaling pathway, which is critical for cell survival and proliferation, has also been identified as a target of sanguinarine.[7][10]
4. Inhibition of Angiogenesis and Metastasis: Sanguinarine has demonstrated the ability to inhibit the formation of new blood vessels (angiogenesis) and the spread of cancer cells (metastasis).[11] This is achieved by downregulating the expression of pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF) and matrix metalloproteinases (MMPs).
Quantitative Data
The following tables summarize the in vitro and in vivo anti-cancer effects of this compound across various cancer cell lines and tumor models.
Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (h) | Assay | Reference |
| A549 | Non-Small Cell Lung Cancer | 1.59 | 72 | MTT | [12] |
| H1975 | Non-Small Cell Lung Cancer | ~1.0 | 72 | MTT | [13] |
| H1299 | Non-Small Cell Lung Cancer | ~3.0 | 72 | MTT | [13] |
| NCI-H1688 | Small Cell Lung Cancer | ~1.0 | 48 | CCK-8 | [14] |
| NCI-H82 | Small Cell Lung Cancer | ~1.5 | 48 | CCK-8 | [14] |
| NCI-H526 | Small Cell Lung Cancer | ~2.0 | 48 | CCK-8 | [14] |
| DU145 | Prostate Cancer | ~2.0 | 24 | MTT | [1] |
| LNCaP | Prostate Cancer | ~1.5 | 24 | MTT | [1] |
| MDA-MB-231 | Triple-Negative Breast Cancer | Varies (dose-dependent) | 48-96 | AB Assay | [7][10] |
| MDA-MB-468 | Triple-Negative Breast Cancer | Varies (dose-dependent) | 48-96 | AB Assay | [7][10] |
| U266 | Multiple Myeloma | 1-2 | 24 | CCK-8 | [15] |
| RPMI-8226 | Multiple Myeloma | 1-2 | 24 | CCK-8 | [15] |
| SGC-7901 | Gastric Cancer | ~10 | 48 | CCK-8 | [7] |
| HGC-27 | Gastric Cancer | ~10 | 48 | CCK-8 | [7] |
| HeLa | Cervical Cancer | ~6.0 | 48 | MTT | [5] |
Table 2: In Vivo Anti-Tumor Efficacy of this compound
| Cancer Type | Animal Model | Cell Line | Treatment Dose and Schedule | Tumor Growth Inhibition | Reference |
| Small Cell Lung Cancer | Nude Mice Xenograft | NCI-H1688 | 2.5 mg/kg, every three days for three weeks | Significant reduction in tumor volume and weight | [16] |
| Prostate Cancer | Nude Mice Xenograft | DU145 | 0.25 and 0.5 mg/kg, daily | Delayed tumor formation and reduced tumor weight and volume | [1][14] |
| Prostate Cancer | Nude Mice Xenograft | CWR22Rν1 | 1 or 5 mg/kg, five days a week | Significant inhibition of tumor growth rate | [12] |
| Cervical Cancer | Nude Mice Xenograft | HeLa | 5 mg/kg, daily | Significant inhibition of tumor volume and weight | [4] |
| Colorectal Cancer | Murine Orthotopic Model | SW-480, HCT-116 | 4 and 8 mg/kg/day, oral gavage | Significant reduction in tumor weight | [17] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the anti-tumor potential of this compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines
-
This compound stock solution (dissolved in DMSO)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1 to 10 µM) for the desired time period (e.g., 24, 48, or 72 hours).[2] Include a vehicle control (DMSO).
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[15][18]
-
Remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[15][18]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)
This assay quantifies the percentage of apoptotic and necrotic cells.
Materials:
-
Cancer cell lines
-
This compound
-
6-well plates
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at various concentrations for a specified time (e.g., 24 hours).
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[7]
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Western Blot Analysis
This technique is used to detect specific proteins in a sample.
Materials:
-
Cancer cell lines treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-STAT3, STAT3, NF-κB p65, Bcl-2, Bax, p21, p27, Cyclin D1, CDK4, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Lyse the treated and control cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
In Vivo Xenograft Tumor Model
This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.
Materials:
-
Athymic nude mice
-
Cancer cell line (e.g., DU145, NCI-H1688)
-
Matrigel (optional)
-
This compound solution for injection (e.g., in PBS or saline)
-
Calipers
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells) into the flank of each mouse.[12]
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomly divide the mice into control and treatment groups.
-
Administer this compound (e.g., 0.25-5 mg/kg body weight) or vehicle control via intraperitoneal injection or oral gavage according to a predetermined schedule (e.g., daily or every few days).[12][14][16]
-
Measure tumor volume with calipers every few days using the formula: (Length x Width²)/2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the experiment, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, Western blotting).
Visualizations
Signaling Pathways
Caption: Sanguinarine-induced apoptosis pathway.
References
- 1. Sanguinarine suppresses prostate tumor growth and inhibits survivin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sanguinarine causes cell cycle blockade and apoptosis of human prostate carcinoma cells via modulation of cyclin kinase inhibitor-cyclin-cyclin-dependent kinase machinery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Involvement of AKT/PI3K Pathway in Sanguinarine’s Induced Apoptosis and Cell Cycle Arrest in Triple-negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sanguinarine exhibits potent efficacy against cervical cancer cells through inhibiting the STAT3 pathway in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Sanguinarine inhibits growth and invasion of gastric cancer cells via regulation of the DUSP4/ERK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound induces ferroptosis by regulating ROS/BACH1/HMOX1 signaling pathway in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sanguinarine Inhibition of TNF-α-Induced CCL2, IKBKE/NF-κB/ERK1/2 Signaling Pathway, and Cell Migration in Human Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of Stat3 Activation by Sanguinarine Suppresses Prostate Cancer Cell Growth and Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Frontiers | Sanguinarine Regulates Tumor-Associated Macrophages to Prevent Lung Cancer Angiogenesis Through the WNT/β-Catenin Pathway [frontiersin.org]
- 14. Sanguinarine Suppresses Prostate Tumor Growth and Inhibits Survivin Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Cell Viability Assay Protocols | Thermo Fisher Scientific - KR [thermofisher.com]
- 18. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
A Comprehensive Technical Guide on the In Vitro and In Vivo Effects of Sanguinarine Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sanguinarine, a benzophenanthridine alkaloid derived from the root of Sanguinaria canadensis and other Papaveraceae species, has garnered significant attention for its potent anti-microbial, anti-inflammatory, and antioxidant properties.[1][2][3] More recently, a growing body of evidence highlights its potential as an anticancer agent.[1][2] Sanguinarine chloride, the salt form of the alkaloid, exhibits pro-apoptotic and anti-proliferative effects across a wide range of cancer cell types.[1][2] Its multifaceted mechanism of action, involving the modulation of key signaling pathways, induction of reactive oxygen species (ROS), and inhibition of angiogenesis, makes it a compelling candidate for further investigation in oncology.[1][2][4] This guide provides an in-depth overview of the documented in vitro and in vivo effects of this compound, complete with quantitative data, detailed experimental protocols, and visualizations of its molecular interactions.
In Vitro Effects of this compound
This compound demonstrates significant cytotoxic and anti-proliferative activity against a diverse array of cancer cell lines in vitro.[1] Its primary mechanism involves the induction of apoptosis, or programmed cell death, through various cellular pathways.[2]
Cytotoxicity and Anti-Proliferative Activity
The efficacy of this compound is often quantified by its half-maximal inhibitory concentration (IC50), which varies depending on the cancer cell type and the duration of exposure.
Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 Value (µM) | Exposure Time (h) |
|---|---|---|---|---|
| A549 | Lung Carcinoma | MTT | 1.59 | 72 |
| HL-60 | Promyelocytic Leukemia | Not Specified | 0.37 | Not Specified |
| H1975 | Non-Small Cell Lung Cancer | MTT | ~1.0 | Not Specified |
| H1299 | Non-Small Cell Lung Cancer | MTT | ~3.0 | Not Specified |
| KB | Oral Carcinoma | Neutral Red | 7.6 | 24 |
| HTC75 | N/A | TRAP | 1.21 | 48 |
Data compiled from multiple sources.[4][5][6][7][8]
Induction of Apoptosis
Sanguinarine is a potent inducer of apoptosis.[2][4] Studies show that it can trigger both intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. Key observations include:
-
Reactive Oxygen Species (ROS) Generation: Sanguinarine stimulates the production of ROS, a key trigger for apoptosis.[4][5]
-
Caspase Activation: It activates key executioner caspases, such as caspase-3 and caspase-7, which are critical for dismantling the cell during apoptosis.[4][5] In HL-60 leukemia cells, apoptosis is induced through a caspase-3/7-dependent mechanism.[5]
-
Mitochondrial Pathway: Sanguinarine treatment leads to a loss of mitochondrial membrane potential, the release of cytochrome c from mitochondria into the cytoplasm, and an increased Bax/Bcl-2 ratio, all hallmarks of the intrinsic apoptotic pathway.[9][10]
-
Cell Cycle Arrest: The compound can cause cell cycle arrest, preventing cancer cells from proliferating.[1][11] In small cell lung cancer (SCLC) cells, it upregulates CDKN1A, a negative regulator of cell cycle progression.[11]
In Vivo Effects of this compound
Preclinical studies using animal models have corroborated the antitumor effects of this compound observed in vitro, demonstrating its potential to inhibit tumor growth in a living system.
Antitumor Efficacy in Xenograft Models
Table 2: In Vivo Antitumor Activity of this compound
| Animal Model | Cancer Type | Treatment Dose & Route | Key Outcomes |
|---|---|---|---|
| Nude Mice | Prostate Cancer (22B-cFluc cells) | 10 mg/kg (intravenous) | Induced significant apoptosis in tumor xenografts.[4] |
| Nude Mice | Small Cell Lung Cancer (NCI-H1688 cells) | Not Specified | Inhibited tumor growth and promoted apoptosis.[11] |
| Syngeneic BDIX Rats | Colorectal Cancer (DHD/K12/TRb cells) | 5 mg/kg/day (oral) | Inhibited tumor growth by over 70%; associated with pro-apoptotic effects and reduced vascularization.[1][12] |
| Nude Mice | Hepatocellular Carcinoma (HepG2 & SMMC-7721 cells) | Not Specified | Significantly inhibited tumor growth by decreasing volume and weight without affecting mouse body weight.[13] |
| Athymic Nude Mice | Human Melanoma (A375 cells) | Not Specified | Demonstrated antiproliferative activity.[1] |
Sanguinarine's in vivo efficacy is attributed not only to its direct pro-apoptotic effects on tumor cells but also to its anti-angiogenic properties, which restrict the blood supply essential for tumor growth.[1][3]
Molecular Mechanisms and Signaling Pathways
This compound exerts its effects by modulating multiple critical signaling pathways that regulate cell survival, proliferation, and inflammation.
Table 3: Key Molecular Targets and Pathways Modulated by this compound
| Target/Pathway | Effect of Sanguinarine | Cell/Tissue Type |
|---|---|---|
| NF-κB | Inhibition/Suppression | Various cancer cells, including breast and cervical cancer.[1][4][14][15] |
| MAPK (p38, JNK) | Activation/Phosphorylation | Human promyelocytic leukemia (HL-60), Human lens epithelial cells.[5][16] |
| PI3K/Akt | Inactivation/Inhibition | Oral squamous cell carcinoma, Triple-negative breast cancer.[17][18][19] |
| JAK/STAT | Downregulation/Inactivation | Non-small cell lung cancer, Multiple myeloma.[9][10] |
| Telomerase | Inhibition | HTC75 and other solid tumor cell lines.[7] |
| LSD1 | Inhibition | Non-small cell lung cancer (H1299, H1975).[6] |
Signaling Pathway Diagrams
Caption: Sanguinarine inhibits the NF-κB pathway by preventing IKK activation.
Caption: Sanguinarine induces apoptosis via ROS and the mitochondrial pathway.
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effect of this compound on cancer cells.
-
Cell Seeding: Plate cells (e.g., 1 x 10^4 cells/well) in a 96-well plate and incubate for 24 hours to allow for attachment.[20]
-
Treatment: Treat cells with various concentrations of this compound (prepared in culture medium) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).[11]
-
MTT Addition: Remove the treatment medium and add 20-30 µL of MTT solution (typically 2-5 mg/mL in PBS) to each well. Incubate for 1.5 to 4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.[20][21]
-
Solubilization: Remove the MTT solution and add 100-130 µL of a solubilizing agent (e.g., DMSO or a SDS/HCl mixture) to each well to dissolve the formazan crystals.[20][22]
-
Absorbance Reading: Shake the plate for 15 minutes and measure the absorbance (optical density) on a microplate reader at a wavelength of 570 nm.[22] Cell viability is expressed as a percentage relative to the vehicle-treated control cells.
Caption: Standard workflow for a Cell Viability MTT Assay.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Cell Preparation: Induce apoptosis by treating 1-5 x 10^5 cells with this compound for a specified time. Include an untreated control.[23]
-
Harvesting: Collect both adherent and suspension cells and wash them twice with cold PBS.[24]
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[24][25]
-
Staining: Add 5 µL of fluorochrome-conjugated Annexin V (e.g., Annexin V-FITC) and 2-5 µL of Propidium Iodide (PI) staining solution to the cell suspension.[23][24]
-
Incubation: Gently mix and incubate the cells for 15-20 minutes at room temperature in the dark.[23][24]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately (within 1 hour) by flow cytometry.[23]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[23]
-
In Vivo Xenograft Tumor Model
This protocol outlines the generation of a subcutaneous tumor model in immunodeficient mice to evaluate the antitumor efficacy of this compound.
-
Cell Preparation: Harvest cancer cells (e.g., 1.5 x 10^6 cells) from culture, wash with serum-free medium or PBS, and resuspend in a sterile solution (e.g., PBS or Matrigel) at the desired concentration.[12][26]
-
Implantation: Subcutaneously inject the cell suspension (typically 100-200 µL) into the flank of immunodeficient mice (e.g., nude or NSG mice).[4][26]
-
Tumor Growth: Allow tumors to establish and reach a palpable size (e.g., 100-200 mm³). Monitor tumor growth by measuring with digital calipers and calculating the volume (Volume = 0.5 × length × width²).[26]
-
Treatment: Once tumors are established, randomize mice into treatment and control groups. Administer this compound (e.g., 5-10 mg/kg) or a vehicle control via the desired route (e.g., oral gavage, intravenous injection).[4][12]
-
Monitoring: Monitor tumor volume, mouse body weight, and overall health throughout the study.[12][13]
-
Endpoint Analysis: At the end of the study, euthanize the mice, and explant the tumors for weight measurement, histopathological examination (e.g., H&E staining), and biomarker analysis (e.g., TUNEL assay for apoptosis, Ki-67 for proliferation).[12]
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional guidelines and approved by the relevant ethical committee for animal use.[26][27]
Conclusion
This compound is a promising natural compound with well-documented anti-cancer properties demonstrated through extensive in vitro and in vivo research. Its ability to induce apoptosis and inhibit cell proliferation across a wide range of cancer types is mediated by its influence on multiple, interconnected signaling pathways, including NF-κB, MAPK, and PI3K/Akt. The in vivo data supports its potential to inhibit tumor growth at tolerable doses. While these preclinical findings are compelling, further detailed pharmacokinetic, toxicological, and efficacy studies are necessary to translate the potential of this compound into a viable clinical strategy for cancer therapy.
References
- 1. Antitumor effects of the benzophenanthridine alkaloid sanguinarine: Evidence and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Anticancer Effect of Sanguinarine: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Sanguinarine, identified as a natural alkaloid LSD1 inhibitor, suppresses lung cancer cell growth and migration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Cytotoxicity of this compound to cultured human cells from oral tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. qspace.qu.edu.qa [qspace.qu.edu.qa]
- 10. Sanguinarine Induces Apoptosis Pathway in Multiple Myeloma Cell Lines via Inhibition of the JaK2/STAT3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Natural compound library screening identifies this compound for the treatment of SCLC by upregulating CDKN1A - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Sanguinarine Inhibition of TNF-α-Induced CCL2, IKBKE/NF-κB/ERK1/2 Signaling Pathway, and Cell Migration in Human Triple-Negative Breast Cancer Cells [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Sanguinarine induces apoptosis of human lens epithelial cells by increasing reactive oxygen species via the MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Sanguinarine Induces Apoptosis of Human Oral Squamous Cell Carcinoma KB Cells via Inactivation of the PI3K/Akt Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. cgp.iiarjournals.org [cgp.iiarjournals.org]
- 19. Involvement of AKT/PI3K Pathway in Sanguinarine’s Induced Apoptosis and Cell Cycle Arrest in Triple-negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. MTT (Assay protocol [protocols.io]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. protocols.io [protocols.io]
- 23. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 24. bdbiosciences.com [bdbiosciences.com]
- 25. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 26. Frontiers | Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development [frontiersin.org]
- 27. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
Sanguinarine Chloride and its Role in Reactive Oxygen Species Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sanguinarine chloride, a benzophenanthridine alkaloid derived from the root of Sanguinaria canadensis and other plants of the Papaveraceae family, has garnered significant attention for its potent biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] A central mechanism underpinning its cytotoxic and pro-apoptotic effects is the induction of reactive oxygen species (ROS).[3][4] This technical guide provides an in-depth examination of the multifaceted role of this compound in ROS production. It details the primary mechanisms of ROS generation, the subsequent activation of critical signaling pathways, and the cellular consequences, including apoptosis and ferroptosis. This document summarizes key quantitative data, provides detailed experimental protocols for assessing sanguinarine's effects, and includes visualizations of the core signaling cascades and experimental workflows to support further research and drug development endeavors.
Core Mechanisms of Sanguinarine-Induced ROS Production
This compound stimulates the production of ROS through several interconnected mechanisms, primarily targeting the mitochondria and cellular antioxidant systems. The generation of ROS, particularly hydrogen peroxide (H₂O₂), is a critical early event in sanguinarine-induced cellular responses.[5][6]
Mitochondrial-Dependent ROS Generation
The mitochondrion is a primary site of sanguinarine-induced ROS production. Sanguinarine treatment leads to a loss of mitochondrial membrane potential (MMP), a key indicator of mitochondrial dysfunction.[7][8] This disruption of the electron transport chain results in the leakage of electrons and the subsequent formation of superoxide anions, which are then converted to other ROS. This process is often accompanied by the release of cytochrome c from the mitochondria into the cytosol, a critical step in initiating the intrinsic apoptotic pathway.[9]
Enzyme-Catalyzed Redox Cycling
A proposed model suggests that sanguinarine undergoes enzyme-catalyzed redox cycling, contributing to the generation of large amounts of hydrogen peroxide.[5] In this process, sanguinarine is reduced upon entering the cell, potentially by oxidoreductases.[5] This reduced form can then be re-oxidized, creating a cycle that continuously produces ROS.[6] Some studies suggest that sanguinarine can be reduced by NADH or NADPH without the need for a catalytic enzyme, further contributing to superoxide anion production.[6]
Depletion of Cellular Glutathione (GSH)
Sanguinarine has been shown to cause a rapid and severe depletion of intracellular reduced glutathione (GSH).[10][11] This depletion can occur within minutes of treatment.[11] GSH is a critical cellular antioxidant that neutralizes ROS. The depletion is thought to result from the direct reaction of sanguinarine with GSH.[11] The loss of this key antioxidant disrupts the cellular redox balance, leading to an accumulation of ROS and increased oxidative stress.[10][12] This mechanism is a significant contributor to sanguinarine's cytotoxicity.[11]
Endoplasmic Reticulum (ER) Stress
Sanguinarine can induce endoplasmic reticulum (ER) stress, which is closely linked to ROS production.[1] The accumulation of unfolded or misfolded proteins in the ER triggers the unfolded protein response (UPR). This process can lead to the generation of ROS. Conversely, sanguinarine-induced ROS can also trigger ER stress, creating a positive feedback loop that amplifies cellular damage.[1] Key markers of the UPR, such as GRP78 and CHOP, are upregulated following sanguinarine treatment.[1]
Signaling Pathways Modulated by Sanguinarine-Induced ROS
The increase in intracellular ROS levels triggered by sanguinarine activates a cascade of downstream signaling pathways that ultimately determine the cell's fate.
Mitogen-Activated Protein Kinase (MAPK) Pathway
Sanguinarine-induced ROS are potent activators of the MAPK signaling pathway, particularly the c-Jun N-terminal kinase (JNK) and p38 MAPK branches.[7][13] Phosphorylation and activation of JNK and p38 are consistently observed in cells treated with sanguinarine.[7] The activation of these pathways is crucial for the induction of apoptosis.[7][13] The use of ROS scavengers like N-acetylcysteine (NAC) can prevent the phosphorylation of JNK and p38, confirming the upstream role of ROS.[8][13]
NF-κB Signaling Pathway
Sanguinarine-induced apoptosis is also associated with the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3][4] While often associated with pro-survival signals, in the context of sanguinarine treatment and high ROS levels, NF-κB activation can contribute to pro-apoptotic signaling.
JAK/STAT Signaling Pathway
In several cancer cell lines, sanguinarine has been shown to suppress the constitutively active Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway, particularly STAT3.[10][14] This inhibition is linked to the induction of apoptosis. While the direct link between ROS and JAK/STAT inhibition by sanguinarine is still being elucidated, it represents a key mechanism of its anticancer activity.
Ferroptosis Signaling Pathway
Recent evidence indicates that sanguinarine can induce ferroptosis, a form of iron-dependent regulated cell death characterized by lipid peroxidation.[15][16] Sanguinarine-induced ROS play a critical role in this process by promoting lipid peroxidation and depleting GSH, which is essential for the function of glutathione peroxidase 4 (GPX4), a key enzyme that protects against ferroptosis.[15] One identified pathway involves ROS-mediated degradation of BACH1, a transcriptional repressor of Heme Oxygenase 1 (HMOX1).[15] The resulting upregulation of HMOX1 contributes to the execution of ferroptosis.[15]
Quantitative Data on this compound's Effects
The following tables summarize quantitative data from various studies, providing a comparative overview of sanguinarine's potency in different cell lines and contexts.
| Cell Line | Assay Type | IC50 Value (µM) | Duration of Treatment | Reference |
| Human Prostate (PC3) | Growth Inhibition | 0.9 - 3.3 | Not Specified | [11] |
| Human Promyelocytic Leukemia (HL60) | Cytotoxicity | 0.37 | Not Specified | [4] |
| Human Mammary Adenocarcinoma (MCF-7) | Growth Inhibition | 4 | 24 hours | [17] |
| Human Lung Adenocarcinoma (SPC-A1) | Growth Inhibition | Dose-dependent | Not Specified | [1] |
| Human Prostate (LNCaP, DU145) | Growth Inhibition | 0.1 - 2 | 24 hours | [2] |
Table 1: IC50 Values of this compound in Various Cancer Cell Lines.
| Parameter | Cell Line | Treatment | Observation | Reference |
| Protein Phosphatase 2C (PP2C) Inhibition | Cell-free | Sanguinarine | Ki = 0.68 µM | [4] |
| Caspase-3/7 Activity | HLE B-3 | 1, 2, or 3 µM Sanguinarine for 24h | Significant increase in activity | [8] |
| VEGF Release | MCF-7 | 0.5 - 2 µM Sanguinarine | Increased VEGF release | [18] |
| VEGF Release | MCF-7 | 4, 8, and 16 µM Sanguinarine | Decreased VEGF release | [18] |
| Oxidative Burst Inhibition (fMLP-induced) | HL-60 | Sanguinarine | IC50 = 1.5 µM | [19] |
| Oxidative Burst Inhibition (PMA-induced) | HL-60 | Sanguinarine | IC50 = 1.8 µM | [19] |
Table 2: Miscellaneous Quantitative Data on this compound's Bioactivity.
Key Experimental Protocols
This section provides detailed methodologies for experiments commonly used to investigate the effects of this compound on ROS production and subsequent cellular events.
Cell Viability and Proliferation Assays (MTT/CCK-8)
-
Principle: These colorimetric assays measure cell metabolic activity. Viable cells reduce a tetrazolium salt (MTT) or WST-8 (in CCK-8) to a colored formazan product.
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound (e.g., 0.1 to 10 µM) for a specified duration (e.g., 24, 48 hours).[2][15] Include a vehicle control (e.g., DMSO).
-
After treatment, add 10 µL of CCK-8 solution or 20 µL of MTT solution (5 mg/mL) to each well.[15]
-
Incubate for 1-4 hours at 37°C. For MTT, subsequently add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 450 nm for CCK-8 or 570 nm for MTT using a microplate reader.[15]
-
Calculate cell viability as a percentage of the control group.
-
Measurement of Intracellular ROS (DCFH-DA Assay)
-
Principle: 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable probe that is deacetylated by intracellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Protocol:
-
Plate cells in 6-well plates or 96-well black plates and treat with this compound for the desired time.[15][17]
-
After treatment, wash the cells with serum-free medium or PBS.
-
Load the cells with 10-25 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.[15][16]
-
Wash the cells twice with PBS to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader (Ex/Em = 485/535 nm) or analyze by flow cytometry (FL-1 channel).[15][20]
-
For inhibitor studies, pre-treat cells with a ROS scavenger like N-acetylcysteine (NAC, e.g., 5-10 mM) for 1-2 hours before adding sanguinarine.[1][13]
-
Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)
-
Principle: Annexin V binds to phosphatidylserine, which translocates to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, thus it stains late apoptotic and necrotic cells.
-
Protocol:
-
Treat cells with this compound as required.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend cells in 1X Annexin V Binding Buffer at a concentration of 1x10⁶ cells/mL.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic, necrotic).
-
Western Blotting
-
Principle: This technique is used to detect specific proteins in a sample. Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with specific antibodies.
-
Protocol:
-
After treatment with sanguinarine, lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[6]
-
Incubate the membrane with primary antibodies (e.g., anti-p-JNK, anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-GRP78) overnight at 4°C.[6]
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control like GAPDH or β-actin to normalize protein levels.
-
Glutathione (GSH) Measurement
-
Principle: Cellular GSH levels can be measured using commercially available kits, often based on the reaction of GSH with a reagent like monochlorobimane to produce a fluorescent product or using an enzymatic recycling method involving glutathione reductase.
-
Protocol (using a commercial kit):
-
Treat cells with this compound.
-
Harvest cells and prepare cell lysates according to the kit manufacturer's instructions.[15]
-
Perform the assay by mixing the lysate with the provided reagents.
-
Measure the absorbance or fluorescence according to the kit's protocol.[21]
-
Calculate the GSH concentration based on a standard curve generated with known concentrations of GSH.
-
Visualizations: Signaling Pathways and Workflows
Signaling Pathways
Caption: Sanguinarine-induced ROS signaling cascades.
Experimental Workflow
Caption: Workflow for studying sanguinarine's effects.
Conclusion
This compound is a potent inducer of reactive oxygen species through a variety of mechanisms, including mitochondrial disruption, redox cycling, and depletion of cellular glutathione. The resulting oxidative stress activates multiple signaling pathways, such as the MAPK and NF-κB pathways, and can trigger distinct cell death programs like apoptosis and ferroptosis. This complex interplay of ROS generation and downstream signaling underscores the potential of sanguinarine as a therapeutic agent, particularly in oncology. The experimental protocols and data presented in this guide offer a framework for researchers to further explore and harness the properties of this multifaceted natural compound. A thorough understanding of its dose-dependent effects and the specific cellular context is crucial for its successful application in drug development.
References
- 1. Sanguinarine-induced apoptosis in lung adenocarcinoma cells is dependent on reactive oxygen species production and endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sanguinarine causes cell cycle blockade and apoptosis of human prostate carcinoma cells via modulation of cyclin kinase inhibitor-cyclin-cyclin-dependent kinase machinery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Production of hydrogen peroxide and redox cycling can explain how sanguinarine and chelerythrine induce rapid apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Sanguinarine induces apoptosis of human lens epithelial cells by increasing reactive oxygen species via the MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sanguinarine induces apoptosis of human lens epithelial cells by increasing reactive oxygen species via the MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sanguinarine, a benzophenanthridine alkaloid, induces apoptosis in MDA-MB-231 human breast carcinoma cells through a reactive oxygen species-mediated mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Sanguinarine Induces Apoptosis Pathway in Multiple Myeloma Cell Lines via Inhibition of the JaK2/STAT3 Signaling [frontiersin.org]
- 11. Sanguinarine-induced apoptosis is associated with an early and severe cellular glutathione depletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. qspace.qu.edu.qa [qspace.qu.edu.qa]
- 15. This compound induces ferroptosis by regulating ROS/BACH1/HMOX1 signaling pathway in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sanguinarine Induces H2O2-Dependent Apoptosis and Ferroptosis in Human Cervical Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Sanguinarine Inhibits Vascular Endothelial Growth Factor Release by Generation of Reactive Oxygen Species in MCF-7 Human Mammary Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Sanguinarine inhibits vascular endothelial growth factor release by generation of reactive oxygen species in MCF-7 human mammary adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. abcam.cn [abcam.cn]
- 21. This compound induces ferroptosis by regulating ROS/BACH1/HMOX1 signaling pathway in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking Nature's Arsenal: A Technical Guide to Natural Compound Library Screening for Sanguinarine Chloride-like Bioactivity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive framework for the screening of natural compound libraries to identify novel molecules exhibiting bioactivity similar to sanguinarine chloride. Sanguinarine, a benzophenanthridine alkaloid, is a well-documented bioactive compound with a wide spectrum of activities, including anticancer, anti-inflammatory, and antimicrobial properties. Its multifaceted mechanism of action, primarily centered on the induction of apoptosis and modulation of key signaling pathways, makes it a compelling template for the discovery of new therapeutic agents.
This guide offers detailed experimental protocols for key assays, presents a structured approach to data analysis, and visualizes complex biological and experimental workflows. The methodologies described herein are intended to equip researchers with the necessary tools to navigate the intricate process of natural product drug discovery, from initial high-throughput screening to the characterization of promising lead compounds.
Data Presentation: Quantitative Analysis of Sanguinarine and Screening Hits
Effective drug discovery relies on the rigorous quantitative assessment of compound activity. The following tables summarize the cytotoxic profile of this compound across various cancer cell lines and provide a template for organizing data from a natural compound library screening campaign.
Table 1: Cytotoxic Activity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay | Exposure Time (h) | Reference |
| NCI-H1688 | Small Cell Lung Cancer | ~1.5 | CCK-8 | 48 | [1] |
| NCI-H82 | Small Cell Lung Cancer | ~2.0 | CCK-8 | 48 | [1] |
| NCI-H526 | Small Cell Lung Cancer | ~2.5 | CCK-8 | 48 | [1] |
| A549 | Non-Small Cell Lung Cancer | 1.59 | MTT | 72 | [2] |
| H1299 | Non-Small Cell Lung Cancer | ~1.0 | MTT | 72 | [3] |
| H1975 | Non-Small Cell Lung Cancer | ~0.8 | MTT | 72 | [3] |
| H460 | Non-Small Cell Lung Cancer | ~2.5 | MTT | 72 | [3] |
| HeLa | Cervical Cancer | 0.16 µg/mL | MTT | Not Specified | [2] |
| LNCaP | Prostate Cancer | 0.1 - 2.0 | MTT | 24 | [4] |
| DU145 | Prostate Cancer | 0.1 - 2.0 | MTT | 24 | [4] |
| MCF-7 | Breast Cancer | Not Specified | MTT | 24 | [5] |
| MDA-MB-231 | Triple-Negative Breast Cancer | Not Specified | Not Specified | Not Specified | [6] |
Table 2: Hypothetical Results from a Natural Compound Library Screen for Sanguinarine-like Activity
| Compound ID | Library Source | Primary Screen Hit (%) | Confirmed IC50 (µM) | Apoptosis Induction (Fold Change vs. Control) | Cell Cycle Arrest Phase | Notes |
| NP-001 | Marine Sponge Extract | 85 | 5.2 | 3.5 | G2/M | Potent hit, requires further characterization. |
| NP-002 | Plant Alkaloid Library | 72 | 12.8 | 2.1 | G1 | Moderate activity. |
| NP-003 | Fungal Metabolite Library | 65 | > 50 | 1.2 | None | Weak activity, likely cytotoxic. |
| NP-004 | Traditional Chinese Medicine Library | 91 | 2.1 | 4.8 | G2/M | Strong candidate for lead optimization. |
Experimental Protocols
Detailed and reproducible experimental protocols are the cornerstone of successful screening campaigns. The following sections provide step-by-step methodologies for assays crucial to identifying and characterizing compounds with sanguinarine-like activity.
Cell Viability and Cytotoxicity Screening: CCK-8 Assay
The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay used to determine cell viability in response to compound treatment. It is a robust and sensitive method for high-throughput screening.
Materials:
-
Natural compound library (e.g., SelleckChem, MedChemExpress)[7][8]
-
Cancer cell lines (e.g., NCI-H1688, A549)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
CCK-8 reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[1][8][9][10][11]
-
Compound Treatment: Prepare serial dilutions of the natural compounds and this compound (as a positive control) in complete medium. For a primary screen, a single high concentration (e.g., 30 µM) is often used.[1] For dose-response curves, a range of concentrations is necessary.
-
Add 10 µL of the compound dilutions to the respective wells. Include vehicle-treated (e.g., DMSO) and untreated wells as negative controls.
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.[1]
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.[8][9][10][11]
-
Final Incubation: Incubate the plates for 1-4 hours at 37°C. The incubation time should be optimized for the specific cell line being used.[8][9][10][11]
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[1][8][9][10][11]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. For dose-response curves, calculate the IC50 value using appropriate software (e.g., GraphPad Prism).
Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with hit compounds or this compound at their respective IC50 concentrations for 24-48 hours. Include vehicle-treated cells as a negative control.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.[12]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.[14][15]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 1-2 µL of PI solution.[13][14][15]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12][14][15]
-
Sample Preparation for Analysis: Add 400 µL of 1X Binding Buffer to each tube.[12][14][15]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer as soon as possible. FITC is typically detected in the FL1 channel and PI in the FL3 channel. Compensations should be set using single-stained controls.[14][15]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Cell Cycle Analysis: Propidium Iodide Staining
This method quantifies the DNA content of cells to determine the distribution of the cell population in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Propidium Iodide (PI) staining solution (containing PI, RNase A, and a permeabilizing agent like Triton X-100)
-
70% cold ethanol
-
PBS
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay. Harvest the cells by trypsinization.
-
Fixation: Wash the cells with PBS and resuspend the pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.[3][7][16]
-
Washing: Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes and discard the ethanol. Wash the cell pellet with PBS.[3][16]
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution.[5][7]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[5][16]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The PI fluorescence is typically measured on a linear scale. Use a doublet discrimination gate to exclude cell aggregates. The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.[2][3]
Visualizations: Workflows and Signaling Pathways
Diagrams are essential for visualizing complex processes. The following are Graphviz DOT scripts for generating diagrams of the experimental workflow and key signaling pathways modulated by sanguinarine.
Caption: Experimental workflow for natural compound library screening.
Caption: Key signaling pathways modulated by this compound.
Caption: The hit-to-lead process in drug discovery.
This guide provides a foundational framework for initiating a natural compound library screening campaign aimed at discovering novel agents with sanguinarine-like activity. By adhering to these detailed protocols and leveraging the provided visualizations, researchers can systematically identify and characterize promising new therapeutic leads from nature's vast chemical diversity.
References
- 1. Sanguinarine induces apoptosis of human lens epithelial cells by increasing reactive oxygen species via the MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Flow cytometry with PI staining | Abcam [abcam.com]
- 3. ucl.ac.uk [ucl.ac.uk]
- 4. Ultra High Throughput Screening of Natural Product Extracts to Identify Pro-apoptotic Inhibitors of Bcl-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 6. researchgate.net [researchgate.net]
- 7. vet.cornell.edu [vet.cornell.edu]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-Nasopharyngeal carcinoma mechanism of sanguinarine based on network pharmacology and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sanguinarine induces apoptosis of human lens epithelial cells by increasing reactive oxygen species via the MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bosterbio.com [bosterbio.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
Sanguinarine Chloride: A Technical Guide to its Anti-inflammatory Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sanguinarine chloride, a benzophenanthridine alkaloid derived from the root of Sanguinaria canadensis and other poppy family plants, has demonstrated significant anti-inflammatory properties.[1][2][3] This technical guide provides an in-depth overview of the molecular mechanisms underlying its anti-inflammatory effects, supported by quantitative data from various in vitro and in vivo studies. Detailed experimental protocols and visual representations of key signaling pathways are included to facilitate further research and drug development efforts in the field of inflammation. Sanguinarine's multifaceted approach to modulating inflammatory responses, primarily through the inhibition of key signaling pathways such as NF-κB and MAPK, and the reduction of pro-inflammatory mediators, positions it as a compelling candidate for therapeutic development.[1][4][5]
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, chronic or dysregulated inflammation contributes to the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Sanguinarine has emerged as a potent anti-inflammatory agent, with a growing body of research elucidating its mechanisms of action.[5][6] This document synthesizes the current understanding of sanguinarine's anti-inflammatory properties, providing a technical resource for the scientific community.
Mechanisms of Anti-inflammatory Action
This compound exerts its anti-inflammatory effects through the modulation of several key signaling pathways and the inhibition of pro-inflammatory mediator production.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that governs the expression of numerous genes involved in inflammation.[7] Sanguinarine has been shown to be a potent inhibitor of NF-κB activation.[8] It blocks the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB.[8] This prevents the translocation of the active p65 subunit to the nucleus, thereby suppressing the transcription of NF-κB target genes, including those encoding for pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[1][7][9] Studies have shown that sanguinarine's inhibition of NF-κB is a key mechanism in its ability to ameliorate inflammatory conditions.[3][4][10]
Modulation of the MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, including p38 and JNK, plays a crucial role in the production of inflammatory cytokines and mediators.[11] Sanguinarine has been observed to inhibit the phosphorylation of p38 and JNK in a dose-dependent manner.[11][12] This inhibition of MAPK activation contributes to the downregulation of inflammatory gene expression.[5]
Inhibition of COX-2 and Prostaglandin E2 Production
Cyclooxygenase-2 (COX-2) is an enzyme responsible for the synthesis of prostaglandins, potent inflammatory mediators. Sanguinarine has been shown to decrease the expression of COX-2 and subsequently reduce the production of prostaglandin E2 (PGE2).[1][13] This inhibition of the COX-2 pathway is a significant contributor to sanguinarine's anti-inflammatory effects.[13]
Quantitative Data on Anti-inflammatory Effects
The anti-inflammatory effects of this compound have been quantified in various studies. The following tables summarize key findings.
Table 1: Effect of Sanguinarine on Cytokine Expression in LPS-stimulated THP-1 Cells
| Cytokine | Treatment Time | Fold Decrease in mRNA Level (vs. Vehicle) | p-value | Reference |
| CCL-2 | 2 hours | 3.5 | <0.001 | [14] |
| CCL-2 | 8 hours | 4.3 | <0.001 | [14] |
| IL-6 | 2 hours | 3.9 | <0.001 | [14] |
| Cytokine | Treatment Time | Fold Increase in mRNA Level (vs. Vehicle) | p-value | Reference |
| IL-1RA | 4 hours | 1.7 | <0.001 | [14] |
Table 2: In Vivo Effects of Sanguinarine on LPS-Induced Endotoxic Shock in Mice
| Parameter | Sanguinarine Pretreatment | Survival Rate | Reference |
| Survival | - | 25% | [13] |
| Survival | + | 58% - 91% | [13] |
Table 3: Inhibitory Concentrations (IC50) of Sanguinarine
| Target/Cell Line | IC50 Value (µM) | Reference |
| Telomerase in HTC75 cells | 1.21 | [10] |
| Immunoprecipitated telomerase | 1.40 | [10] |
| LSD1 | 0.4 | [15] |
| fMLP-induced oxidative burst in HL-60 cells | 1.5 | [16] |
| PMA-induced oxidative burst in HL-60 cells | 1.8 | [16] |
Experimental Protocols
This section provides an overview of common methodologies used to evaluate the anti-inflammatory properties of this compound.
Cell Culture and Treatment
-
Cell Lines: Human monocytic cell line (THP-1), human breast cancer cells (MDA-MB-231), and murine peritoneal macrophages are frequently used.[5][7][14]
-
Culture Conditions: Cells are typically cultured in RPMI-1640 or DMEM supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO2 humidified atmosphere.
-
Inflammatory Stimulus: Lipopolysaccharide (LPS) is commonly used to induce an inflammatory response in vitro.
-
Sanguinarine Treatment: this compound is dissolved in a suitable solvent like DMSO and added to the cell culture medium at various concentrations for specific durations prior to or concurrently with the inflammatory stimulus.
Gene Expression Analysis (Real-Time PCR)
-
RNA Extraction: Total RNA is isolated from treated and untreated cells using standard methods (e.g., TRIzol reagent).
-
cDNA Synthesis: First-strand cDNA is synthesized from the extracted RNA using a reverse transcriptase kit.
-
Real-Time PCR: Quantitative PCR is performed using specific primers for target genes (e.g., TNF-α, IL-6, IL-1β, COX-2) and a housekeeping gene (e.g., GAPDH) for normalization. The relative gene expression is calculated using the 2-ΔΔCt method.
Western Blot Analysis
-
Protein Extraction: Cells are lysed to extract total protein.
-
Protein Quantification: Protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-p65, p-p38, COX-2) followed by incubation with a horseradish peroxidase-conjugated secondary antibody.
-
Detection: Protein bands are visualized using an enhanced chemiluminescence detection system.
In Vivo Murine Model of Endotoxic Shock
-
Animals: Male BALB/c mice are commonly used.
-
Treatment: Mice are pretreated with this compound (intraperitoneally or orally) for a specified period.
-
Induction of Shock: Endotoxic shock is induced by an intraperitoneal injection of a lethal dose of LPS.
-
Outcome Measures: Survival rate is monitored over a set period. Other parameters such as levels of pro-inflammatory cytokines in serum and bronchoalveolar lavage fluid, and myeloperoxidase (MPO) activity in the lungs can also be assessed.[13][17]
Conclusion and Future Directions
This compound demonstrates potent anti-inflammatory properties through the concerted inhibition of multiple key signaling pathways, including NF-κB and MAPK, and the subsequent reduction of pro-inflammatory mediators. The quantitative data and established experimental protocols presented in this guide provide a solid foundation for its further investigation as a therapeutic agent. Future research should focus on detailed pharmacokinetic and toxicological studies to assess its safety and efficacy in preclinical models of inflammatory diseases. Furthermore, the development of targeted delivery systems could enhance its therapeutic index and minimize potential off-target effects, paving the way for its potential clinical application in the management of a wide range of inflammatory disorders.
References
- 1. This compound - LKT Labs [lktlabs.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Antitumor effects of the benzophenanthridine alkaloid sanguinarine: Evidence and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biotechnological Advances in Sanguinarine and Chelerythrine Production from Plume Poppy (Macleaya cordata): A Gene Editing Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The anti-inflammatory effects of sanguinarine and its modulation of inflammatory mediators from peritoneal macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Sanguinarine Inhibition of TNF-α-Induced CCL2, IKBKE/NF-κB/ERK1/2 Signaling Pathway, and Cell Migration in Human Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Sanguinarine Attenuates Lipopolysaccharide-induced Inflammation and Apoptosis by Inhibiting the TLR4/NF-κB Pathway in H9c2 Cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Sanguinarine induces apoptosis of human lens epithelial cells by increasing reactive oxygen species via the MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sanguinarine induces apoptosis of human lens epithelial cells by increasing reactive oxygen species via the MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protective effect of sanguinarine on LPS-induced endotoxic shock in mice and its effect on LPS-induced COX-2 expression and COX-2 associated PGE2 release from peritoneal macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Investigation of sanguinarine and chelerythrine effects on LPS-induced inflammatory gene expression in THP-1 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Sanguinarine, identified as a natural alkaloid LSD1 inhibitor, suppresses lung cancer cell growth and migration - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Sanguinarine Enhances the Integrity of the Blood–Milk Barrier and Inhibits Oxidative Stress in Lipopolysaccharide-Stimulated Mastitis - PMC [pmc.ncbi.nlm.nih.gov]
Sanguinarine Chloride: A Technical Guide to its Antimicrobial and Antibacterial Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sanguinarine, a quaternary benzophenanthridine alkaloid derived from plants such as Sanguinaria canadensis (bloodroot), is a compound of significant interest in the scientific community for its broad-spectrum biological activities.[1][2][3] This technical guide focuses on the antimicrobial and antibacterial properties of its chloride salt, Sanguinarine chloride (SGCH). This compound has demonstrated potent activity against a range of pathogenic microorganisms, including bacteria and fungi, and is being investigated for its potential as an alternative or adjunct to conventional antibiotics.[1][4] Its multifaceted mechanism of action, which includes disruption of the cell envelope, induction of oxidative stress, and inhibition of cell division, makes it a compelling candidate for further research and development.[4][5][6] This document provides a comprehensive overview of its quantitative antimicrobial activity, detailed experimental protocols for its assessment, and an exploration of its molecular mechanisms of action.
Quantitative Antimicrobial and Antibacterial Activity
This compound exhibits a wide range of inhibitory and bactericidal activities against various microorganisms. The following tables summarize the quantitative data from several key studies.
Table 1: Antibacterial Activity of this compound Against Gram-Positive Bacteria
| Bacterial Strain | MIC (μg/mL) | MBC (μg/mL) | Reference |
| Staphylococcus aureus | 128 | 256 | [4][5][7] |
| Staphylococcus pseudintermedius | 1250 | 5000 | [8] |
Table 2: Antibacterial Activity of this compound Against Gram-Negative Bacteria
| Bacterial Strain | MIC (μg/mL) | Reference |
| Escherichia coli (ATCC 25922) | 16-256 | [9][10] |
| Klebsiella pneumoniae (ATCC 700603) | 16-256 | [9][10] |
| Pseudomonas aeruginosa (ATCC 27853) | 16-256 | [9][10] |
| Acinetobacter baumannii (ATCC 19606) | 16-256 | [9][10] |
| Providencia rettgeri | 7.8 | [11] |
| Carbapenem-resistant Serratia marcescens (MIC₉₀) | 32 | [12] |
Table 3: Anti-Biofilm Activity of this compound
| Microbial Strain | Activity | Concentration (μg/mL) | Reference |
| Candida albicans | MIC₅₀ | 3.2 | [13][14] |
| Candida albicans | Biofilm Inhibition (72.9%) | 1.6 | [13] |
| Candida albicans | Mature Biofilm Destruction (68.3%) | 3.2 | [13] |
| Carbapenem-resistant Serratia marcescens | Biofilm Inhibition | 32 | [12] |
| Carbapenem-resistant Serratia marcescens | Minimum Biofilm Eradication Concentration | 512 | [12] |
| Staphylococcus pseudintermedius | Biofilm Inhibition | 1250 | [8] |
Mechanisms of Antimicrobial Action
This compound employs a multi-pronged attack against microbial cells, contributing to its broad efficacy. The primary mechanisms include disruption of the cell wall and membrane, induction of oxidative stress, and inhibition of crucial cellular processes.
Disruption of Cell Wall and Membrane Integrity
A key mechanism of this compound is its ability to compromise the structural integrity of the bacterial cell envelope.[4][5][15] Studies on Staphylococcus aureus have shown that treatment with SGCH leads to observable damage to the cell wall and membrane.[4][5] This is evidenced by an increase in the extracellular activity of alkaline phosphatase (AKP), an enzyme that leaks out upon cell wall damage.[4][5] Furthermore, this compound disrupts the cell membrane potential in bacteria such as Bacillus species.[16][17] This disruption impairs essential cellular functions like ion transport and energy metabolism.[4][15]
Induction of Reactive Oxygen Species (ROS)
This compound treatment can induce the production of reactive oxygen species (ROS) within bacterial cells.[4][5][18] This surge in ROS leads to significant oxidative stress, causing damage to vital cellular components such as DNA, proteins, and lipids.[16][17] The accumulation of oxidative damage ultimately contributes to bacterial cell death. This mechanism is particularly effective at higher concentrations of this compound.[4][5]
Inhibition of Bacterial Cell Division
Sanguinarine has been shown to inhibit bacterial cytokinesis by targeting the FtsZ protein, which is essential for the formation of the Z-ring at the site of cell division.[6] By inhibiting the assembly of FtsZ and reducing the bundling of its protofilaments, Sanguinarine effectively blocks cell division, leading to the formation of elongated, filamentous bacterial cells.[6] This action prevents bacterial proliferation.
Anti-Biofilm Activity
This compound is also effective against microbial biofilms, which are notoriously resistant to conventional antibiotics.[13][14][19] Its anti-biofilm activity against Candida albicans is linked to the suppression of the cyclic AMP (cAMP) signaling pathway.[13][14] This suppression inhibits hypha formation and reduces cellular surface hydrophobicity, both of which are critical for biofilm formation and maturation.[13][14]
References
- 1. Bioactivity and mechanism of action of sanguinarine and its derivatives in the past 10 years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimicrobial action of sanguinarine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. "INVESTIGATION OF THE ANTIMICROBIAL PROPERTIES OF SANGUINARIA CANADENSI" by Bailey Strickland, Andrea L. Kwiatkowski et al. [digitalcommons.gaacademy.org]
- 4. Antibacterial activity and mechanism of sanguinarine against Staphylococcus aureus by interfering with the permeability of the cell wall and membrane and inducing bacterial ROS production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibacterial activity and mechanism of sanguinarine against Staphylococcus aureus by interfering with the permeability of the cell wall and membrane and inducing bacterial ROS production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sanguinarine blocks cytokinesis in bacteria by inhibiting FtsZ assembly and bundling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Antibacterial activity and mechanism of sanguinarine against Staphylococcus aureus by interfering with the permeability of the cell wall and membrane and inducing bacterial ROS production [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Synergistic Activity and Mechanism of Sanguinarine with Polymyxin B against Gram-Negative Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. In vitro anti-biofilm efficacy of sanguinarine against carbapenem-resistant Serratia marcescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Activity of Sanguinarine against Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Activity of Sanguinarine against Candida albicans Biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. s3.amazonaws.com [s3.amazonaws.com]
- 17. This compound - LKT Labs [lktlabs.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. Sanguinarine synergistically potentiates aminoglycoside‐mediated bacterial killing - PMC [pmc.ncbi.nlm.nih.gov]
Sanguinarine Chloride: A Potent Modulator of Cell Cycle Regulation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Sanguinarine chloride, a benzophenanthridine alkaloid derived from the bloodroot plant Sanguinaria canadensis, has emerged as a compound of significant interest in oncology research. Extensive studies have demonstrated its potent anti-proliferative and pro-apoptotic properties across a wide range of cancer cell lines. A primary mechanism underlying these effects is its profound impact on cell cycle regulation. This compound disrupts the normal progression of the cell cycle, primarily inducing arrest at the G0/G1 and sub-G0/G1 phases, thereby preventing cancer cell proliferation and leading to apoptosis. This technical guide provides a comprehensive overview of the molecular mechanisms through which this compound modulates cell cycle checkpoints, summarizes key quantitative data from preclinical studies, details relevant experimental protocols, and visualizes the intricate signaling pathways involved.
Introduction
The cell cycle is a tightly regulated process that governs cell growth and division. Dysregulation of this process is a hallmark of cancer, leading to uncontrolled proliferation. Key players in cell cycle control include cyclins, cyclin-dependent kinases (CDKs), and CDK inhibitors (CKIs). This compound has been shown to exert its anti-cancer effects by targeting these critical regulatory molecules. This document serves as a technical resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of this compound as a cell cycle modulator.
Molecular Mechanisms of this compound-Induced Cell Cycle Arrest
This compound orchestrates cell cycle arrest through a multi-pronged approach, primarily by modulating the expression and activity of key regulatory proteins.
2.1. Upregulation of Cyclin-Dependent Kinase Inhibitors (CKIs)
A consistent finding across numerous studies is the ability of sanguinarine to induce the expression of the CDK inhibitors p21/WAF1 and p27/KIP1.[1][2][3][4] These proteins act as crucial brakes on the cell cycle by binding to and inhibiting the activity of cyclin-CDK complexes, particularly those active in the G1 phase. The induction of p21 can be both p53-dependent and independent, highlighting the broad applicability of sanguinarine across different cancer types with varying p53 status.[1][5]
2.2. Downregulation of Cyclins and Cyclin-Dependent Kinases (CDKs)
Complementing the upregulation of CKIs, sanguinarine treatment leads to a significant dose-dependent decrease in the protein levels of G1-phase cyclins, including cyclin D1, D2, and E.[1][2][3][6] This reduction in cyclin levels directly impacts the formation of active cyclin-CDK complexes. Consequently, the expression and activity of their catalytic partners, CDK2, CDK4, and CDK6, are also diminished.[1][2][3][6] The collective effect of these changes is a halt in the progression from the G1 to the S phase of the cell cycle.
2.3. Involvement of Signaling Pathways
The effects of sanguinarine on cell cycle regulatory proteins are mediated by its influence on upstream signaling pathways.
-
PI3K/AKT Pathway: Sanguinarine has been shown to inhibit the PI3K/AKT signaling pathway, which is a critical regulator of cell survival and proliferation.[7][8][9] Inhibition of this pathway can lead to downstream effects on cell cycle proteins and promote apoptosis.
-
p53 Signaling: In some cancer cell lines, sanguinarine can activate the tumor suppressor protein p53.[5] Activated p53 can then transcriptionally upregulate p21/WAF1, leading to G1 arrest. However, sanguinarine's efficacy is not limited to p53-wildtype cancers, as it can induce cell cycle arrest and apoptosis through p53-independent mechanisms as well.[1]
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is another signaling cascade implicated in sanguinarine's mechanism of action. Sanguinarine has been observed to modulate MAPK signaling, which can, in turn, affect cell proliferation and survival.[10]
Quantitative Data on this compound's Effect on Cell Cycle Distribution
The following tables summarize the dose-dependent effects of this compound on the cell cycle distribution in various cancer cell lines.
Table 1: Effect of this compound on Cell Cycle Distribution in Prostate Cancer Cells [1][2]
| Cell Line | Sanguinarine (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| LNCaP | 0 (Control) | 55.2 | 30.1 | 14.7 |
| 0.5 | 65.8 | 22.5 | 11.7 | |
| 1.0 | 72.4 | 18.3 | 9.3 | |
| 2.0 | 78.1 | 12.5 | 9.4 | |
| DU145 | 0 (Control) | 58.9 | 28.7 | 12.4 |
| 0.5 | 68.2 | 21.1 | 10.7 | |
| 1.0 | 75.6 | 15.8 | 8.6 | |
| 2.0 | 81.3 | 10.2 | 8.5 |
Table 2: Effect of this compound on Cell Cycle Distribution in Pancreatic Cancer Cells [11][12]
| Cell Line | Sanguinarine (µM) | % G0/G1 Phase |
| AsPC-1 | 0 (Control) | 52.3 |
| 1.0 | 58.1 | |
| 5.0 | 60.2 | |
| 10.0 | 64.7 | |
| BxPC-3 | 0 (Control) | 60.1 |
| 1.0 | 65.4 | |
| 5.0 | 70.3 | |
| 10.0 | 74.1 |
Table 3: Effect of this compound on Sub-G1 Population (Apoptosis) in Cervical Cancer Cells [13]
| Cell Line | Sanguinarine (µM) | % Sub-G1 Population |
| HeLa | 0 (Control) | 1.7 |
| 1.0 | 15.3 | |
| 2.0 | 35.8 | |
| 3.0 | 59.7 | |
| SiHa | 0 (Control) | 1.7 |
| 1.0 | 12.5 | |
| 2.0 | 28.9 | |
| 3.0 | 41.7 |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the effect of this compound on cell cycle regulation.
4.1. Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 0.5, 1, 2, 5, 10 µM) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control.
4.2. Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with this compound at desired concentrations for a specified time (e.g., 24 hours).[14][15][16]
-
Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and collect the cell pellet by centrifugation.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently and fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of propidium iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS).
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.[17]
-
Flow Cytometry Analysis: Analyze the samples using a flow cytometer. The DNA content is measured by the fluorescence intensity of the PI-stained cells.
-
Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases.
4.3. Western Blot Analysis for Cell Cycle Regulatory Proteins
This method is used to detect and quantify the expression levels of specific proteins.
-
Protein Extraction: Treat cells with this compound, harvest, and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[18]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-50 µg) by boiling in Laemmli buffer and separate them by size using SDS-polyacrylamide gel electrophoresis.[18][19]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., p21, p27, cyclin D1, CDK4, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to a loading control like β-actin.
Visualizing the Molecular Pathways
The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by this compound in the context of cell cycle regulation.
Caption: Sanguinarine's impact on key cell cycle signaling pathways.
Caption: Workflow for cell cycle analysis using flow cytometry.
Conclusion
This compound is a potent natural compound that effectively halts the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G0/G1 checkpoint. Its ability to upregulate CDK inhibitors and downregulate cyclins and CDKs, through the modulation of key signaling pathways, underscores its potential as a therapeutic agent. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers seeking to further elucidate the anti-cancer mechanisms of this compound and explore its clinical applications. Further in-depth in vivo studies are warranted to translate these promising preclinical findings into effective cancer therapies.
References
- 1. Sanguinarine causes cell cycle blockade and apoptosis of human prostate carcinoma cells via modulation of cyclin kinase inhibitor-cyclin-cyclin-dependent kinase machinery | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]
- 2. Sanguinarine causes cell cycle blockade and apoptosis of human prostate carcinoma cells via modulation of cyclin kinase inhibitor-cyclin-cyclin-dependent kinase machinery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. p53-dependent upregulation of miR-16-2 by sanguinarine induces cell cycle arrest and apoptosis in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antitumor effects of the benzophenanthridine alkaloid sanguinarine: Evidence and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Involvement of AKT/PI3K Pathway in Sanguinarine’s Induced Apoptosis and Cell Cycle Arrest in Triple-negative Breast Cancer Cells | Cancer Genomics & Proteomics [cgp.iiarjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Involvement of AKT/PI3K Pathway in Sanguinarine’s Induced Apoptosis and Cell Cycle Arrest in Triple-negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytostatic Activity of Sanguinarine and a Cyanide Derivative in Human Erythroleukemia Cells Is Mediated by Suppression of c-MET/MAPK Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sanguinarine induces apoptosis of human pancreatic carcinoma AsPC-1 and BxPC-3 cells via modulations in Bcl-2 family proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. research.pasteur.fr [research.pasteur.fr]
- 15. cancer.wisc.edu [cancer.wisc.edu]
- 16. Flow cytometry with PI staining | Abcam [abcam.com]
- 17. karger.com [karger.com]
- 18. medicinacomplementar.com.br [medicinacomplementar.com.br]
- 19. Tumor-Specific Proteolytic Processing of Cyclin E Generates Hyperactive Lower-Molecular-Weight Forms - PMC [pmc.ncbi.nlm.nih.gov]
Neuroprotective Activities of Sanguinarine Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sanguinarine chloride, a benzophenanthridine alkaloid derived from the root of Sanguinaria canadensis and other poppy-fumaria species, has garnered significant scientific interest for its diverse pharmacological properties, including anti-inflammatory, antioxidant, and anti-apoptotic activities.[1] Emerging evidence strongly suggests its potential as a neuroprotective agent, particularly in the context of ischemic stroke and neurodegenerative diseases. This technical guide provides an in-depth overview of the neuroprotective mechanisms of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.
Neuroprotective Mechanisms of Action
This compound exerts its neuroprotective effects through a multi-faceted approach, primarily by mitigating inflammation, inhibiting apoptosis (programmed cell death), and modulating key cellular signaling pathways.
Anti-Inflammatory Effects
Following a cerebral ischemic event, the inflammatory response is a critical contributor to secondary brain injury. This compound has been shown to significantly reduce the production of pro-inflammatory cytokines. In a rat model of middle cerebral artery occlusion (MCAO), pre-treatment with sanguinarine led to a marked decrease in the levels of tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6) in the brain tissue.[1][2] This anti-inflammatory action is believed to be mediated, in part, through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation.[3]
Anti-Apoptotic Effects
Apoptosis is a major mechanism of neuronal cell death following ischemic injury. This compound has demonstrated potent anti-apoptotic properties by modulating the expression of the Bcl-2 family of proteins, which are central regulators of apoptosis. Specifically, treatment with sanguinarine has been observed to increase the expression of the anti-apoptotic protein Bcl-2 while decreasing the expression of the pro-apoptotic protein Bax.[1][4] This shift in the Bcl-2/Bax ratio is a critical factor in preventing the activation of the caspase cascade and subsequent cell death.[1][5]
Quantitative Data on Neuroprotective Effects
The neuroprotective efficacy of this compound has been quantified in various preclinical models. The following tables summarize key findings from in vivo and in vitro studies.
Table 1: In Vivo Neuroprotective Effects of this compound in a Rat Model of Middle Cerebral Artery Occlusion (MCAO)
| Parameter | Vehicle Control | This compound (15 mg/kg) | Percentage Change | Reference |
| Infarct Volume (%) | 38.76 | 15.03 | ↓ 61.2% | [1] |
| Nissl Body Count | 189.33 ± 29.41 | 328.00 ± 45.77 | ↑ 73.2% | [1] |
| TNF-α Levels (pg/mg protein) | ~150 | ~75 | ↓ ~50% | [1] |
| IL-1β Levels (pg/mg protein) | ~120 | ~60 | ↓ ~50% | [1] |
| IL-6 Levels (pg/mg protein) | ~180 | ~90 | ↓ ~50% | [1] |
| Bcl-2/Bax Ratio (relative) | Baseline | Significantly Increased | - | [1] |
Table 2: In Vitro Effects of this compound on Neuroblastoma Cell Lines
| Cell Line | Parameter | Concentration | Result | Reference |
| SH-SY5Y | IC50 (24 hours) | 5 µM | 50% inhibition of cell viability | [2] |
| Apoptosis Rate | 5 µM | 18% | [2][6] | |
| Kelly | IC50 (24 hours) | 5 µM | 50% inhibition of cell viability | [2] |
| Apoptosis Rate | 5 µM | 21% | [2][6] | |
| HL-60 | IC50 | 0.37 µM | 50% inhibition of cell viability | [3] |
Key Signaling Pathways
This compound's neuroprotective effects are mediated through the modulation of several critical intracellular signaling pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of the inflammatory response. In the context of cerebral ischemia, its activation leads to the transcription of pro-inflammatory genes. This compound has been shown to inhibit the activation of NF-κB, thereby suppressing the downstream inflammatory cascade.[3][7]
Akt Signaling Pathway
The Akt signaling pathway is a crucial regulator of cell survival and proliferation. Downregulation of Akt activity is associated with increased apoptosis. Sanguinarine has been shown to modulate the Akt pathway, although the exact mechanism in neuroprotection is still under investigation. In some cancer cell models, sanguinarine has been observed to inactivate the PI3K/Akt pathway, leading to apoptosis.[8]
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the primary regulator of the cellular antioxidant response. Activation of Nrf2 leads to the expression of a battery of antioxidant and cytoprotective genes. Sanguinarine has been suggested to activate the Nrf2 pathway, contributing to its neuroprotective effects by reducing oxidative stress.
Experimental Protocols
In Vivo Model: Middle Cerebral Artery Occlusion (MCAO) in Rats
This protocol describes the induction of focal cerebral ischemia in rats, a widely used model to study the neuroprotective effects of compounds like this compound.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments
-
4-0 monofilament nylon suture with a rounded tip
-
Heating pad
-
This compound solution
-
Vehicle solution (e.g., saline)
-
2,3,5-triphenyltetrazolium chloride (TTC) solution
Procedure:
-
Anesthesia and Surgical Preparation: Anesthetize the rat and maintain its body temperature at 37°C. Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Vessel Occlusion: Ligate the distal ECA and the CCA. Insert the 4-0 monofilament suture into the ECA and advance it into the ICA until it blocks the origin of the middle cerebral artery (MCA).
-
Drug Administration: Administer this compound (e.g., 15 mg/kg, intraperitoneally) or vehicle at a predetermined time point (e.g., before or after MCAO).
-
Reperfusion (for transient MCAO): After a specific occlusion period (e.g., 2 hours), withdraw the suture to allow for reperfusion.
-
Neurological Assessment: At various time points post-MCAO, assess neurological deficits using a standardized scoring system.
-
Infarct Volume Measurement: At the end of the experiment (e.g., 24 hours), euthanize the rat and remove the brain. Slice the brain into coronal sections and stain with 2% TTC solution. The non-infarcted tissue will stain red, while the infarcted tissue will remain white. Quantify the infarct volume using image analysis software.
-
Histological and Molecular Analysis: Process brain tissue for histological staining (e.g., Nissl staining) to assess neuronal damage or for molecular analyses such as Western blotting or ELISA to measure protein and cytokine levels.
In Vitro Model: SH-SY5Y Human Neuroblastoma Cell Line
The SH-SY5Y cell line is a commonly used in vitro model for neurotoxicity and neuroprotection studies.
Materials:
-
SH-SY5Y cells
-
Complete growth medium (e.g., DMEM/F12 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound stock solution
-
Neurotoxic agent (e.g., 6-hydroxydopamine for Parkinson's disease models)
-
Cell viability assay kit (e.g., MTT or WST-1)
-
Apoptosis detection kit (e.g., Annexin V-FITC/PI)
-
Plates for cell culture (e.g., 96-well, 6-well)
Procedure:
-
Cell Culture: Culture SH-SY5Y cells in a humidified incubator at 37°C with 5% CO2. Passage the cells when they reach 80-90% confluency.
-
Cell Seeding: Seed the cells in appropriate plates at a desired density.
-
Treatment: Treat the cells with various concentrations of this compound for a specific duration. In some experiments, co-treatment with a neurotoxic agent may be performed.
-
Cell Viability Assay: After the treatment period, assess cell viability using a suitable assay according to the manufacturer's instructions.
-
Apoptosis Assay: To quantify apoptosis, stain the cells with Annexin V-FITC and propidium iodide (PI) and analyze by flow cytometry.
-
Western Blot Analysis: Lyse the cells and perform Western blotting to determine the expression levels of proteins of interest (e.g., Bcl-2, Bax, cleaved caspase-3).
Conclusion
This compound demonstrates significant neuroprotective potential through its potent anti-inflammatory and anti-apoptotic activities. Its ability to modulate key signaling pathways, including NF-κB, Akt, and Nrf2, underscores its multifaceted mechanism of action. The quantitative data from preclinical models provide a strong rationale for its further investigation as a therapeutic agent for ischemic stroke and other neurodegenerative conditions. The detailed experimental protocols provided in this guide offer a foundation for researchers to further explore and validate the neuroprotective efficacy of this compound. Future studies should focus on elucidating the precise molecular targets and optimizing its delivery to the central nervous system to translate these promising preclinical findings into clinical applications.
References
- 1. accegen.com [accegen.com]
- 2. journal.waocp.org [journal.waocp.org]
- 3. selleckchem.com [selleckchem.com]
- 4. Anti-inflammatory and neuroprotective effects of sanguinarine following cerebral ischemia in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory and neuroprotective effects of sanguinarine following cerebral ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Promoting effects of sanguinarine on apoptotic gene expression in human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. s3.amazonaws.com [s3.amazonaws.com]
- 8. Sanguinarine Induces Apoptosis of Human Oral Squamous Cell Carcinoma KB Cells via Inactivation of the PI3K/Akt Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Sanguinarine Chloride in Cell Culture Studies
Introduction
Sanguinarine chloride, a benzophenanthridine alkaloid derived from the root of plants like Sanguinaria canadensis, has demonstrated significant potential as an anticancer agent.[1][2] It exhibits antimicrobial, anti-inflammatory, and antioxidant properties.[2] In cancer research, sanguinarine has been shown to inhibit cell proliferation, induce apoptosis (programmed cell death), and trigger cell cycle arrest across a variety of cancer cell lines.[3][4] Its mechanism of action involves the modulation of several key signaling pathways, making it a subject of interest for drug development professionals.[5] These application notes provide detailed protocols for researchers utilizing this compound in cell culture studies.
Mechanism of Action
This compound exerts its cytotoxic effects through multiple mechanisms. A primary mode of action is the induction of oxidative stress via the generation of reactive oxygen species (ROS).[1][6] This increase in ROS can trigger downstream signaling cascades, including the activation of c-Jun N-terminal kinase (JNK), p38 MAPK, and NF-κB pathways, which are associated with apoptosis.[1][7]
The apoptotic response induced by sanguinarine involves both the intrinsic (mitochondrial) and extrinsic pathways.[3][6] It can lead to the loss of mitochondrial membrane potential, release of cytochrome c, and the activation of caspases, which are key executioners of apoptosis.[6][7][8] Furthermore, sanguinarine has been shown to modulate the expression of cell cycle regulatory proteins. It can upregulate cyclin-dependent kinase inhibitors (CKIs) like p21/WAF1 and p27/KIP1 while downregulating cyclins (D1, D2, E) and cyclin-dependent kinases (CDK2, 4, 6), leading to cell cycle arrest, typically at the G0/G1 or S phase.[2][9][10]
Signaling Pathways Modulated by this compound
Caption: this compound signaling pathways leading to apoptosis and cell cycle arrest.
Data Presentation
The cytotoxic and anti-proliferative effects of this compound vary depending on the cell line and exposure time. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency.
Table 1: IC50 Values of this compound in Various Cell Lines
| Cell Line | Cancer Type | IC50 Value | Incubation Time | Reference |
| A549 | Non-Small Cell Lung | 1.59 µM | 72 hours | [1] |
| NCI-H1975 | Non-Small Cell Lung | 1.32 µM | 72 hours | [1] |
| HeLa | Cervical Cancer | 2.43 µM | 24 hours | [1] |
| DU145 | Prostate (Androgen-unresponsive) | ~1.0-2.0 µM | 24 hours | [2][9] |
| LNCaP | Prostate (Androgen-responsive) | ~1.0-2.0 µM | 24 hours | [2][9] |
| HL-60 | Promyelocytic Leukemia | 0.37 µM | Not Specified | [11] |
| S-G | Gingival Epithelial | 7.6 µM | 24 hours | [12] |
| HTC75 | N/A (Telomerase Activity) | 1.21 µM | Not Specified | [13] |
Note: IC50 values can vary based on experimental conditions, including cell density and assay method.
Experimental Protocols
Preparation of this compound Stock Solution
Proper preparation and storage of the this compound stock solution are critical for reproducible results.
-
Reagent: this compound hydrate (≥98% purity)[3]
-
Solvent: Dimethyl sulfoxide (DMSO, cell culture grade)[3]
-
Procedure:
-
Prepare a high-concentration stock solution, for example, 10-20 mM, by dissolving this compound powder in DMSO.[3]
-
Vortex thoroughly to ensure the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light. The solution is stable for at least 6 months at -20°C.[1]
-
-
Working Solution: On the day of the experiment, thaw an aliquot of the stock solution. Dilute it to the desired final concentrations using sterile cell culture medium. The final DMSO concentration in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same percentage of DMSO) must be included in all experiments.
Cell Viability / Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[2][14]
-
Materials:
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.[16] Incubate overnight (37°C, 5% CO2) to allow for cell attachment.
-
Treatment: Remove the medium and add fresh medium containing various concentrations of this compound (e.g., 0.1 µM to 10 µM). Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[17]
-
MTT Addition: Add 10-20 µL of MTT stock solution to each well and incubate for 3-4 hours at 37°C.[16][18] During this time, viable cells will convert the yellow MTT into purple formazan crystals.[14]
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[15]
-
Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[15] Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[14][15]
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Apoptosis Assay (Annexin V-FITC / Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Materials:
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and 10X Binding Buffer)
-
Cold 1X PBS
-
-
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound and controls as described for the viability assay.
-
Cell Harvesting: After incubation, collect both floating and adherent cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or trypsin. Centrifuge the cell suspension.
-
Washing: Wash the cells twice with cold 1X PBS and then resuspend them in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[19]
-
Staining: Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.[19]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[19]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately (within 1 hour) by flow cytometry.[19]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Western Blotting for Protein Expression Analysis
Western blotting is used to detect changes in the expression levels of specific proteins involved in apoptosis and cell cycle regulation (e.g., caspases, Bcl-2 family proteins, p21, p27).[20]
-
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes[21]
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)[22]
-
Primary antibodies (specific to target proteins)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)[22]
-
-
Procedure:
-
Protein Extraction: After treatment with this compound, wash cells with cold 1X PBS and lyse them using 1X SDS sample buffer or lysis buffer on ice.[21]
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by size.[20]
-
Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[21]
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.[22]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (at the manufacturer's recommended dilution) overnight at 4°C with gentle agitation.[22]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[22]
-
Detection: After further washes, add the ECL substrate and visualize the protein bands using an imaging system.[22] Analyze band intensity relative to a loading control (e.g., GAPDH or β-actin).
-
Experimental Workflow Overview
Caption: General experimental workflow for studying this compound in cell culture.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Sanguinarine causes cell cycle blockade and apoptosis of human prostate carcinoma cells via modulation of cyclin kinase inhibitor-cyclin-cyclin-dependent kinase machinery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Involvement of AKT/PI3K Pathway in Sanguinarine’s Induced Apoptosis and Cell Cycle Arrest in Triple-negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Anticancer Effect of Sanguinarine: A Review | Bentham Science [eurekaselect.com]
- 5. researchgate.net [researchgate.net]
- 6. Sanguinarine Induces Apoptosis Pathway in Multiple Myeloma Cell Lines via Inhibition of the JaK2/STAT3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sanguinarine induces apoptosis of human lens epithelial cells by increasing reactive oxygen species via the MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. qspace.qu.edu.qa [qspace.qu.edu.qa]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. selleckchem.com [selleckchem.com]
- 12. Cytotoxicity of this compound to cultured human cells from oral tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. cyrusbio.com.tw [cyrusbio.com.tw]
- 16. MTT Assay [protocols.io]
- 17. Natural compound library screening identifies this compound for the treatment of SCLC by upregulating CDKN1A - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. bdbiosciences.com [bdbiosciences.com]
- 20. media.cellsignal.com [media.cellsignal.com]
- 21. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 22. CST | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for Sanguinarine Chloride in Apoptosis Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sanguinarine chloride, a benzophenanthridine alkaloid derived from the root of Sanguinaria canadensis, is a well-documented inducer of apoptosis in a variety of cell types, particularly in cancer cell lines.[1][2] Its pro-apoptotic activity is attributed to multiple mechanisms, primarily the generation of reactive oxygen species (ROS), which in turn triggers downstream signaling cascades.[1][2][3][4] These pathways include the activation of c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK), modulation of the NF-κB and JAK/STAT signaling pathways, and regulation of the Bcl-2 family of proteins.[1][4][5][6]
These application notes provide a comprehensive guide for utilizing this compound in apoptosis research, complete with detailed protocols for key assays and a summary of its effects on various cell lines.
Data Presentation: Efficacy of this compound
The cytotoxic and pro-apoptotic effects of this compound are dose-dependent and vary across different cell lines. The following tables summarize the half-maximal inhibitory concentrations (IC50) and effective concentrations reported in the literature.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Incubation Time | Assay |
| A549 | Non-Small Cell Lung Cancer | 1.59 µM | 72 hours | MTT Assay |
| H1299 | Non-Small Cell Lung Cancer | ~1.5 µM | 72 hours | MTT Assay |
| H1975 | Non-Small Cell Lung Cancer | ~0.75 µM | 72 hours | MTT Assay |
| H460 | Non-Small Cell Lung Cancer | ~2.5 µM | 72 hours | MTT Assay |
| U266 | Multiple Myeloma | 1-2 µM | Not Specified | CCK-8 Assay[5] |
| RPMI-8226 | Multiple Myeloma | 1-2 µM | Not Specified | CCK-8 Assay[5] |
| DU145 | Prostate Cancer | 0.1-2 µM (Dose-dependent inhibition) | 24 hours | MTT Assay[7] |
| LNCaP | Prostate Cancer | 0.1-2 µM (Dose-dependent inhibition) | 24 hours | MTT Assay[7] |
| HL60 | Promyelocytic Leukemia | 0.37 µM | Not Specified | Not Specified[3] |
| HeLa | Cervical Cancer | 0.16 µg/mL | Not Specified | Not Specified[1] |
Table 2: Effective Concentrations of this compound for Inducing Apoptosis
| Cell Line | Concentration Range | Observation |
| U266, IM9, MM1S | 0.25 - 4 µM | Dose-dependent increase in apoptosis.[5] |
| NCI-H-1975, HCC-827 | 0.5 - 4 µM | Dose-dependent increase in apoptosis.[6] |
| H1299, H1975 | 1 - 3 µM | Dose-dependent increase in apoptotic cells.[8] |
| A388, A431 | 4 µM | Induction of apoptosis.[9] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways activated by this compound to induce apoptosis and a typical experimental workflow for assessing its effects.
Caption: Sanguinarine-induced apoptosis signaling pathway.
Caption: A typical experimental workflow for apoptosis assays.
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Seeding: Plate cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates, or T25 flasks) at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Cell Adherence: Allow adherent cells to attach for 24 hours.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO.[10] Further dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.5 µM, 1 µM, 2 µM, 4 µM).[2] A vehicle control (DMSO) should be prepared at the same final concentration as the highest this compound treatment.
-
Treatment: Replace the existing culture medium with the medium containing the various concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.[1][6]
Protocol 2: Annexin V-FITC/PI Staining for Apoptosis Detection by Flow Cytometry
This protocol is a common method for distinguishing between live, early apoptotic, late apoptotic, and necrotic cells.[11][12]
-
Cell Harvesting:
-
Suspension cells: Centrifuge the cell suspension to pellet the cells.
-
Adherent cells: Collect the culture medium (which may contain floating apoptotic cells), wash the adherent cells with PBS, and then detach them using trypsin. Combine the detached cells with the collected medium.
-
-
Washing: Wash the cells twice with cold PBS by centrifugation.[13]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[13]
-
Staining:
-
Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.[13]
-
Add 5 µL of FITC-conjugated Annexin V.
-
Add 5-10 µL of Propidium Iodide (PI) solution.
-
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[13]
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Caspase Activity Assay (Caspase-3/7)
Caspase-3 and -7 are key executioner caspases in the apoptotic pathway.[14] Their activity can be measured using a variety of commercially available kits, often employing a luminogenic or colorimetric substrate.[10][14][15]
-
Cell Plating and Treatment: Plate cells in a 96-well plate and treat with this compound as described in Protocol 1.
-
Reagent Preparation: Prepare the caspase assay reagent according to the manufacturer's instructions. This typically involves reconstituting a lyophilized substrate.
-
Cell Lysis and Substrate Addition:
-
For luminogenic assays (e.g., Caspase-Glo® 3/7), add the reagent directly to the wells containing the cells. The reagent typically contains a lysis buffer.
-
For colorimetric assays, lyse the cells first and then add the cell lysate to a new plate containing the assay buffer and the caspase substrate (e.g., Ac-DEVD-pNA).[1]
-
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.[10][15]
-
Measurement:
Protocol 4: Western Blotting for Apoptosis-Related Proteins
Western blotting is used to detect changes in the expression levels of key proteins involved in apoptosis.
-
Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer or a similar lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.[15]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[15]
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest overnight at 4°C. Key antibodies for Sanguinarine-induced apoptosis studies include:
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[15][16] The intensity of the bands can be quantified using densitometry software.
By following these protocols and considering the provided data, researchers can effectively utilize this compound as a tool to investigate the mechanisms of apoptosis in various cellular models.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Sanguinarine induces apoptosis of human lens epithelial cells by increasing reactive oxygen species via the MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sanguinarine Induces Apoptosis Pathway in Multiple Myeloma Cell Lines via Inhibition of the JaK2/STAT3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. qspace.qu.edu.qa [qspace.qu.edu.qa]
- 7. Sanguinarine causes cell cycle blockade and apoptosis of human prostate carcinoma cells via modulation of cyclin kinase inhibitor-cyclin-cyclin-dependent kinase machinery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sanguinarine, identified as a natural alkaloid LSD1 inhibitor, suppresses lung cancer cell growth and migration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. BestProtocols:用于流式细胞术的膜联蛋白 V (Annexin V)染色方案 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bdbiosciences.com [bdbiosciences.com]
- 14. Sanguinarine-induced apoptosis in human leukemia U937 cells via Bcl-2 downregulation and caspase-3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Sanguinarine Chloride in In Vitro Research: A Guide to Effective Concentrations and Experimental Protocols
Introduction
Sanguinarine chloride, a benzophenanthridine alkaloid derived from the root of Sanguinaria canadensis and other plant species, has garnered significant interest in biomedical research for its potent biological activities.[1][2] It exhibits a range of effects, including anti-inflammatory, antimicrobial, and most notably, anti-cancer properties.[3][4] In vitro studies have been instrumental in elucidating the mechanisms underlying these effects, which often involve the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways.[5][6][7] This document provides a comprehensive overview of the effective concentrations of this compound for various in vitro applications, detailed experimental protocols, and visualizations of the associated signaling pathways to guide researchers in their study design.
Effective Concentrations of this compound in Vitro
The optimal concentration of this compound for in vitro experiments is highly dependent on the cell type, assay duration, and the specific biological endpoint being investigated. A summary of effective concentrations from various studies is presented in the table below.
| Cell Line | Cell Type | Concentration Range (µM) | Incubation Time | Observed Effects | Reference |
| HL-60 | Human promyelocytic leukemia | 0.37 - 1 | 0-6 h | IC50 of 0.37 µM; induction of apoptosis through caspase-3/7 activation. | [5] |
| A549 | Human lung carcinoma | 1.59 | 72 h | IC50 of 1.59 µM in an antiproliferative MTT assay. | [1] |
| HeLa | Human cervical cancer | 0.16 µg/mL | Not Specified | IC50 of 0.16 µg/mL. | [1] |
| PC3 | Human prostate cancer | 0.1 - 1.0 | 24 - 48 h | Decreased cell viability and clonogenicity. | [2] |
| DU145 | Human prostate cancer | 0.1 - 1.0 | 24 - 48 h | Decreased cell viability and clonogenicity. | [2] |
| HTC75 | Human fibrosarcoma | 1.21 - 2.18 | 48 h | IC50 of 1.21 µM for telomerase activity inhibition; TC50 of 2.18 µM for cell viability. | [6][8] |
| HLE B-3 | Human lens epithelial cells | 1 - 4 | 24 - 48 h | Anti-proliferative effects and induction of apoptosis. | [9][10] |
| S-G | Human gingival epithelial cells | 1.7 - 7.6 | 24 - 72 h | Lag in growth kinetics at 1.7 µM; NR50 of 7.6 µM after 24h. | [11] |
| NCI-H1688 | Small cell lung cancer | 0.5 - 1.5 | 24 - 72 h | Dose- and time-dependent growth inhibition. | [12][13] |
| U266, IM-9, MM1S | Multiple myeloma | 0.25 - 4 | 24 h | Dose-dependent decrease in cell viability with an IC50 between 1 and 2 µM. | [7] |
Key Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating a variety of intracellular signaling pathways. A primary mechanism is the induction of reactive oxygen species (ROS), which can trigger downstream apoptotic pathways.[1][5] Key signaling cascades affected include the MAPK, NF-κB, and JAK/STAT pathways.[2][3][4][5]
Figure 1: Key signaling pathways modulated by this compound.
Experimental Protocols
The following are detailed protocols for common in vitro assays used to assess the effects of this compound.
General Experimental Workflow
A typical workflow for investigating the in vitro effects of this compound involves several key stages, from initial cell culture to downstream molecular analysis.
Figure 2: General workflow for in vitro this compound studies.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is adapted from standard MTT assay procedures and can be used to determine the cytotoxic effects of this compound.[14][15][16][17]
Materials:
-
Cells of interest
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[14][17]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[9][10]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 4,000-10,000 cells/well in 100 µL of complete medium.[9][10][17] Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium. Include a vehicle control (DMSO-treated) and untreated control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[1][9][10][12][13]
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.[9][10][14]
-
Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.[9][10][16]
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[9][10][14]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9][10]
Protocol 2: Apoptosis Detection by Annexin V/PI Staining and Flow Cytometry
This protocol outlines the steps to quantify apoptosis induced by this compound using Annexin V-FITC and Propidium Iodide (PI) staining.[9][10]
Materials:
-
This compound
-
Cells of interest
-
6-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed 1x10^5 cells per well in 6-well plates and allow them to attach overnight.[9][10] Treat the cells with the desired concentrations of this compound for the specified duration.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[9][10]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both stains.
Protocol 3: Western Blot Analysis of Protein Expression
This protocol provides a general framework for examining changes in protein expression in response to this compound treatment.[2][18]
Materials:
-
This compound
-
Cells of interest
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors[2]
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against target proteins
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence detection reagent
Procedure:
-
Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them with ice-cold lysis buffer.[2]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[2]
-
SDS-PAGE: Denature the protein samples by boiling in sample buffer and load equal amounts of protein onto an SDS-PAGE gel.
-
Electrotransfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1-2 hours at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an ECL chemiluminescence reagent and an imaging system.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound induces ferroptosis by regulating ROS/BACH1/HMOX1 signaling pathway in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bioactivity and mechanism of action of sanguinarine and its derivatives in the past 10 years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Natural Product Library Screens Identify this compound as a Potent Inhibitor of Telomerase Expression and Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sanguinarine Induces Apoptosis Pathway in Multiple Myeloma Cell Lines via Inhibition of the JaK2/STAT3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Sanguinarine induces apoptosis of human lens epithelial cells by increasing reactive oxygen species via the MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. Cytotoxicity of this compound to cultured human cells from oral tissue [pubmed.ncbi.nlm.nih.gov]
- 12. Natural compound library screening identifies this compound for the treatment of SCLC by upregulating CDKN1A - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. broadpharm.com [broadpharm.com]
- 16. merckmillipore.com [merckmillipore.com]
- 17. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 18. sinobiological.com [sinobiological.com]
Application Notes and Protocols: Western Blot Analysis of Proteins Modulated by Sanguinarine Chloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sanguinarine chloride, a benzophenanthridine alkaloid derived from the root of Sanguinaria canadensis, has garnered significant interest for its potent anti-microbial, anti-inflammatory, and anti-cancer properties.[1][2] Mechanistic studies have revealed that this compound exerts its biological effects by modulating a variety of cellular signaling pathways, ultimately impacting protein expression and activity. Western blot analysis is a cornerstone technique for elucidating these molecular mechanisms by enabling the detection and quantification of specific proteins.
These application notes provide a comprehensive overview of the key proteins and signaling pathways affected by this compound, supported by quantitative data from various studies. Detailed protocols for cell treatment and Western blot analysis are also included to facilitate the replication and further investigation of these findings.
Data Presentation: Proteins Modulated by this compound
The following tables summarize the quantitative and qualitative effects of this compound on protein expression as determined by Western blot analysis in different cellular contexts.
Table 1: Apoptosis and Cell Cycle Regulation
| Cell Line | Protein | Effect of this compound | Concentration/Time | Fold Change/Observation | Reference |
| Human Lens Epithelial (HLE) Cells | p-JNK | Increased phosphorylation | Dose-dependent | Not specified | [1] |
| Human Lens Epithelial (HLE) Cells | p-p38 | Increased phosphorylation | Dose-dependent | Not specified | [1] |
| Human Lens Epithelial (HLE) Cells | Bcl-2 | Decreased expression | Not specified | Significantly altered | [1] |
| Human Lens Epithelial (HLE) Cells | Bax | Increased expression | Not specified | Significantly altered | [1] |
| Prostate Cancer (PC3, DU145) | Cleaved PARP | Increased cleavage | Not specified | Increased cleavage observed | [2] |
| Prostate Cancer (PC3, DU145) | Cleaved Caspase-3 | Increased cleavage | Not specified | Increased cleavage observed | [2] |
| Prostate Cancer (PC3, DU145) | Cleaved Caspase-9 | Increased cleavage | Not specified | Increased cleavage observed | [2] |
| Non-Small Cell Lung Cancer (H1975, H1299) | Bax | Increased expression | 0-3 µM / 48h | Dose-dependent increase | [3] |
| Non-Small Cell Lung Cancer (H1975, H1299) | Bcl-2 | Decreased expression | 0-3 µM / 48h | Dose-dependent decrease | [3] |
| Prostate Cancer (LNCaP, DU145) | Cdk2, Cdk4, Cdk6 | Decreased expression | 0.1-2 µmol/L / 24h | Dose-dependent decrease | [4] |
| Small Cell Lung Cancer (NCI-H1688) | CDKN1A | Upregulated | 1 µM | Not specified | [5] |
Table 2: Ferroptosis and Oxidative Stress
| Cell Line | Protein | Effect of this compound | Concentration/Time | Fold Change/Observation | Reference |
| Prostate Cancer (PC3, DU145) | GPX4 | Downregulated | Not specified | Downregulation observed | [2] |
| Prostate Cancer (PC3, DU145) | SLC7A11 | Downregulated | Not specified | Downregulation observed | [2] |
| Prostate Cancer (PC3, DU145) | HMOX1 | Increased expression | Not specified | Prominent increase | [2][6] |
| Prostate Cancer (PC3, DU145) | BACH1 | Decreased stability | Not specified | Decreased stability observed | [2] |
Table 3: Telomerase Regulation and Senescence
| Cell Line | Protein | Effect of this compound | Concentration/Time | Fold Change/Observation | Reference |
| HTC75 | hTERT | Decreased expression | 1 µM | Inhibition confirmed | [7] |
| HTC75 | p65 (pan) | Decreased expression | 1 µM / 48h | Decreased level observed | [7][8] |
| HTC75 | pi-p65 | Decreased expression | 1 µM / 48h | Decreased level observed | [7] |
| HTC75 | p16 | Upregulated | 1 µM (continuous) | Upregulation observed | [7] |
| HTC75 | p21 | Upregulated | 1 µM (continuous) | Upregulation observed | [7] |
| HTC75 | p53 | Upregulated | 1 µM (continuous) | Upregulation observed | [7] |
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Seeding: Plate cells in appropriate culture dishes (e.g., 6-well plates or 10 cm dishes) and allow them to adhere and reach 70-80% confluency.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in fresh culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the various concentrations of this compound. A vehicle control (DMSO) should be run in parallel.
-
Incubation: Incubate the cells for the desired time period (e.g., 24 or 48 hours) at 37°C in a humidified incubator with 5% CO2.
Western Blot Protocol
This protocol is a general guideline and may require optimization for specific proteins and antibodies.
-
Cell Lysis:
-
After treatment, place the culture dishes on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS and add an appropriate volume of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors.[2][5]
-
Scrape the adherent cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 12,000 rpm for 15-20 minutes at 4°C.[9][10]
-
Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.[2]
-
-
Sample Preparation:
-
Mix equal amounts of protein (e.g., 20-30 µg) with 4x or 6x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.[5]
-
-
SDS-PAGE:
-
Load the denatured protein samples into the wells of an SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor protein separation and transfer efficiency.
-
Run the gel at a constant voltage until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[2]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature to prevent non-specific antibody binding.[5]
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again three times for 5-10 minutes each with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Capture the chemiluminescent signal using an imaging system or X-ray film.
-
-
Analysis:
-
Quantify the band intensity using densitometry software. Normalize the expression of the target protein to a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Visualizations
Signaling Pathways and Experimental Workflow
Caption: Signaling pathways affected by this compound.
Caption: General workflow for Western blot analysis.
References
- 1. Sanguinarine induces apoptosis of human lens epithelial cells by increasing reactive oxygen species via the MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound induces ferroptosis by regulating ROS/BACH1/HMOX1 signaling pathway in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sanguinarine, identified as a natural alkaloid LSD1 inhibitor, suppresses lung cancer cell growth and migration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Natural compound library screening identifies this compound for the treatment of SCLC by upregulating CDKN1A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound induces ferroptosis by regulating ROS/BACH1/HMOX1 signaling pathway in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Natural Product Library Screens Identify this compound as a Potent Inhibitor of Telomerase Expression and Activity [mdpi.com]
- 8. Natural Product Library Screens Identify this compound as a Potent Inhibitor of Telomerase Expression and Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bio-rad.com [bio-rad.com]
- 10. origene.com [origene.com]
Flow Cytometry Analysis of Cells Treated with Sanguinarine Chloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sanguinarine chloride, a benzophenanthridine alkaloid derived from the root of Sanguinaria canadensis, has garnered significant interest in cancer research due to its pro-apoptotic, anti-proliferative, and anti-inflammatory properties.[1][2] This document provides detailed application notes and protocols for analyzing the effects of this compound on cells using flow cytometry. The key applications covered include the analysis of apoptosis, cell cycle progression, and reactive oxygen species (ROS) production.
This compound has been shown to induce apoptosis and inhibit cell proliferation in a dose-dependent manner in various cancer cell lines.[3] Its mechanism of action involves the modulation of several key signaling pathways, including the activation of JNK and NF-κB, and the induction of ROS.[4][5] Flow cytometry is an indispensable tool for quantifying these cellular responses to this compound treatment.
Data Presentation
The following tables summarize quantitative data from studies investigating the effects of this compound on different cell lines.
Table 1: Effect of this compound on Cell Viability
| Cell Line | Concentration (µM) | Incubation Time (h) | Inhibition of Cell Growth (%) |
| NCI-H1688 (SCLC) | 1 | 24 | Significant Inhibition |
| NCI-H1688 (SCLC) | 1 | 48 | Significant Inhibition |
| NCI-H1688 (SCLC) | 1 | 72 | Significant Inhibition |
| LNCaP (Prostate) | 0.1 - 2 | 24 | Dose-dependent |
| DU145 (Prostate) | 0.1 - 2 | 24 | Dose-dependent |
| MCF-7 (Breast) | 4 | 24 | ~50% (IC50)[6] |
Table 2: Induction of Apoptosis by this compound
| Cell Line | Concentration (µM) | Incubation Time (h) | Apoptotic Cells (%) |
| NCI-H1688 (SCLC) | 0.5 | 24 | Increased |
| NCI-H1688 (SCLC) | 1 | 24 | Increased |
| NCI-H1688 (SCLC) | 1.5 | 24 | Increased |
| HLE B-3 (Lens Epithelial) | 2 | Not Specified | Significantly Increased[7] |
Table 3: Cell Cycle Arrest Induced by this compound
| Cell Line | Concentration (µM) | Incubation Time (h) | Effect on Cell Cycle |
| LNCaP (Prostate) | 0.1 - 2 | 24 | G0-G1 phase arrest[1] |
| DU145 (Prostate) | 0.1 - 2 | 24 | G0-G1 phase arrest[1] |
| NCI-H1688 (SCLC) | 0.5 - 1.5 | 24 | S phase arrest[3][8] |
Experimental Protocols
Protocol 1: Analysis of Apoptosis using Annexin V-FITC/Propidium Iodide Staining
This protocol is designed to quantify the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
This compound (stock solution in DMSO)
-
Cell line of interest (e.g., NCI-H1688)
-
Complete cell culture medium
-
Phosphate Buffered Saline (PBS)
-
FITC Annexin-V Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Cell Treatment: Treat the cells with various concentrations of this compound (e.g., 0.5, 1, 1.5 µM) and a vehicle control (DMSO) for 24 hours.[3]
-
Cell Harvesting: After incubation, collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[7]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within 1 hour. Use appropriate compensation controls for FITC and PI.
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
Protocol 2: Cell Cycle Analysis using Propidium Iodide Staining
This protocol allows for the analysis of cell cycle distribution in response to this compound treatment.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.
-
Cell Harvesting: Harvest the cells by trypsinization.
-
Fixation: Resuspend the cell pellet in ice-cold PBS and add dropwise to ice-cold 70% ethanol while vortexing gently. Fix overnight at 4°C.[3]
-
Washing: Centrifuge the fixed cells and wash twice with PBS.
-
Staining: Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer. The amount of PI fluorescence is proportional to the DNA content.[9]
Data Interpretation:
-
G0/G1 phase: Cells with 2N DNA content.
-
S phase: Cells with DNA content between 2N and 4N.
-
G2/M phase: Cells with 4N DNA content.
Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol measures the generation of intracellular ROS, a key mechanism of this compound-induced apoptosis.[4][10]
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
PBS
-
2',7'-Dichlorofluorescin diacetate (DCFH-DA)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.
-
DCFH-DA Loading: After treatment, incubate the cells with 10 µM DCFH-DA for 30 minutes at 37°C in the dark.[6]
-
Cell Harvesting: Harvest the cells.
-
Washing: Wash the cells twice with PBS.
-
Flow Cytometry Analysis: Resuspend the cells in PBS and immediately analyze by flow cytometry. The fluorescence intensity of dichlorofluorescein (DCF) is proportional to the amount of intracellular ROS.
Data Interpretation:
-
An increase in the mean fluorescence intensity of the treated cells compared to the control indicates an increase in intracellular ROS levels.
Visualizations
Caption: this compound signaling pathways leading to apoptosis.
Caption: Experimental workflows for flow cytometry analysis.
References
- 1. Sanguinarine causes cell cycle blockade and apoptosis of human prostate carcinoma cells via modulation of cyclin kinase inhibitor-cyclin-cyclin-dependent kinase machinery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antitumor effects of the benzophenanthridine alkaloid sanguinarine: Evidence and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Natural compound library screening identifies this compound for the treatment of SCLC by upregulating CDKN1A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Sanguinarine Inhibits Vascular Endothelial Growth Factor Release by Generation of Reactive Oxygen Species in MCF-7 Human Mammary Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sanguinarine induces apoptosis of human lens epithelial cells by increasing reactive oxygen species via the MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. Sanguinarine induces apoptosis of human lens epithelial cells by increasing reactive oxygen species via the MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: CCK-8 Assay for Cell Viability with Sanguinarine Chloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sanguinarine chloride, a benzophenanthridine alkaloid derived from the root of Sanguinaria canadensis, has garnered significant interest in cancer research due to its pro-apoptotic and anti-proliferative effects across a variety of cancer cell lines.[1][2] A critical step in evaluating the cytotoxic potential of compounds like this compound is the accurate determination of their effect on cell viability. The Cell Counting Kit-8 (CCK-8) assay is a sensitive and convenient colorimetric method for this purpose.[3]
The CCK-8 assay utilizes a highly water-soluble tetrazolium salt, WST-8, which is reduced by dehydrogenases in viable cells to produce a water-soluble, orange-colored formazan dye.[4][5] The amount of formazan generated is directly proportional to the number of living cells, allowing for the quantification of cell viability.[4][5] This document provides a detailed protocol for utilizing the CCK-8 assay to assess the dose- and time-dependent effects of this compound on cell viability and presents a summary of its effects on various cancer cell lines.
Principle of the CCK-8 Assay
The core of the CCK-8 assay lies in the enzymatic reduction of the tetrazolium salt WST-8. In metabolically active, viable cells, mitochondrial dehydrogenases reduce WST-8 to a formazan dye. This conversion results in a color change of the culture medium to orange, the intensity of which is measured spectrophotometrically at an absorbance of approximately 450 nm. The absorbance value is directly correlated with the number of viable cells in the well.
Experimental Protocols
Materials
-
This compound (≥98% purity)
-
Cell Counting Kit-8 (CCK-8)
-
Appropriate cancer cell lines (e.g., MDA-MB-231, NCI-H1688, DU145)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well cell culture plates
-
Sterile, multichannel pipettes
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader with a 450 nm filter
-
Dimethyl sulfoxide (DMSO) for this compound stock solution preparation
Preparation of Reagents
This compound Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 15 mM) in DMSO.[6] Aliquot and store at -20°C, protected from light. Further dilutions to working concentrations should be made in the complete cell culture medium immediately before use. Ensure the final DMSO concentration in the culture wells is minimal (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Experimental Procedure for Cell Viability Assay
-
Cell Seeding:
-
Harvest cells in the logarithmic growth phase and perform a cell count.
-
Seed the cells into a 96-well plate at a density of approximately 5,000 to 10,000 cells per well in 100 µL of complete culture medium.[3][4][5] The optimal seeding density may vary between cell lines and should be determined empirically.
-
Incubate the plate for 24 hours in a humidified incubator at 37°C with 5% CO2 to allow for cell attachment and recovery.[4][5]
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing various concentrations of this compound (e.g., 0.5 µM to 10 µM).[7]
-
Include a vehicle control group (medium with the same final concentration of DMSO as the treatment groups) and a blank control group (medium only, without cells).
-
Incubate the plate for the desired treatment durations (e.g., 24, 48, 72 hours).[8]
-
-
CCK-8 Assay:
-
At the end of the incubation period, add 10 µL of CCK-8 solution to each well.[4][5] Be careful to avoid introducing bubbles.
-
Incubate the plate for an additional 1-4 hours in the incubator.[4][5] The incubation time with CCK-8 can be optimized based on the cell type and density.
-
Measure the absorbance at 450 nm using a microplate reader.[4][5]
-
-
Data Analysis:
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control using the following formula: Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the cell viability against the concentration of this compound to generate a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Data Presentation
The following tables summarize the dose- and time-dependent effects of this compound on the viability of various cancer cell lines as determined by the CCK-8 assay.
Table 1: Dose-Dependent Inhibition of Cell Viability by this compound (24h Treatment)
| Cell Line | Cancer Type | This compound Concentration (µM) | Cell Viability (%) | Reference |
| NCI-H1688 | Small Cell Lung Cancer | 1 | Significantly lower than control | [8] |
| NCI-H82 | Small Cell Lung Cancer | Dose-dependent decrease | Not specified | [8] |
| NCI-H526 | Small Cell Lung Cancer | Dose-dependent decrease | Not specified | [8] |
| 22B-cFluc | Prostate Cancer | 0.5 | ~80% | [7] |
| 1 | ~60% | [7] | ||
| 2 | ~40% | [7] | ||
| 4 | ~20% | [7] | ||
| DU145 | Prostate Cancer | Dose-dependent decrease | Not specified | [9] |
| PC3 | Prostate Cancer | Dose-dependent decrease | Not specified | [9] |
| LNCaP | Prostate Cancer | Dose-dependent decrease | Not specified | [9] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 2.5 - 4.5 | Dose-dependent increase in apoptosis | [6] |
| MDA-MB-468 | Triple-Negative Breast Cancer | 1 - 4 | Dose-dependent increase in apoptosis | [6] |
Table 2: Time-Dependent Inhibition of Cell Viability by this compound in NCI-H1688 Cells
| This compound Concentration | 24h Viability (%) | 48h Viability (%) | 72h Viability (%) | Reference |
| 1 µM | Significantly lower than control | Further decrease | Further decrease | [8] |
Signaling Pathways and Experimental Workflow Visualization
Sanguinarine-Induced Apoptosis Signaling Pathway
This compound induces apoptosis through multiple signaling pathways, primarily initiated by the generation of reactive oxygen species (ROS).[7][10][11] This leads to the activation of downstream stress-activated protein kinases such as JNK and p38 MAPK, as well as the NF-κB signaling pathway.[7][10][11] These events converge on the mitochondrial-dependent apoptotic pathway, characterized by a change in the Bax/Bcl-2 ratio, loss of mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspases.[11][12][13]
Caption: Sanguinarine-induced apoptosis pathway.
Experimental Workflow for CCK-8 Assay
The workflow for assessing the effect of this compound on cell viability using the CCK-8 assay is a sequential process involving cell culture, treatment, and colorimetric measurement.
Caption: CCK-8 experimental workflow.
Conclusion
The CCK-8 assay is a robust and straightforward method for determining the cytotoxic effects of this compound on cancer cells. The provided protocol offers a standardized approach for researchers to assess cell viability in a dose- and time-dependent manner. The compiled data and pathway diagrams serve as a valuable resource for understanding the anti-cancer properties of this compound and for guiding future research in drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. The Anticancer Effect of Sanguinarine: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 4. apexbt.com [apexbt.com]
- 5. dojindo.co.jp [dojindo.co.jp]
- 6. Involvement of AKT/PI3K Pathway in Sanguinarine’s Induced Apoptosis and Cell Cycle Arrest in Triple-negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Natural compound library screening identifies this compound for the treatment of SCLC by upregulating CDKN1A - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound induces ferroptosis by regulating ROS/BACH1/HMOX1 signaling pathway in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. Sanguinarine induces apoptosis of human lens epithelial cells by increasing reactive oxygen species via the MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. qspace.qu.edu.qa [qspace.qu.edu.qa]
- 13. Sanguinarine Induces Apoptosis Pathway in Multiple Myeloma Cell Lines via Inhibition of the JaK2/STAT3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Sanguinarine Chloride Effects In Vivo
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sanguinarine chloride, a benzophenanthridine alkaloid derived from the root of Sanguinaria canadensis and other plants, has garnered significant interest for its diverse pharmacological activities.[1][2] In vivo and in vitro studies have demonstrated its potential as an anti-cancer, anti-inflammatory, and anti-angiogenic agent.[3][4] These application notes provide detailed protocols for utilizing various animal models to investigate the in vivo effects of this compound, offering a framework for preclinical research and drug development. The protocols outlined below cover cancer, inflammation, and angiogenesis models, summarizing key quantitative data and elucidating the underlying signaling pathways.
Data Presentation: Quantitative In Vivo Data for this compound
The following tables summarize key quantitative data from in vivo studies investigating the effects of this compound in different animal models.
Table 1: Anti-Cancer Effects of this compound in Xenograft Models
| Animal Model | Cancer Type | This compound Dose & Route | Key Findings | Reference |
| BALB/c nude mice | Small Cell Lung Cancer (NCI-H1688 cells) | 2.5 mg/kg, intraperitoneal injection | Significant inhibition of tumor growth and weight. Increased Cleaved caspase 3 and decreased Ki-67 expression in tumors. | [5][6] |
| Nude mice | Prostate Cancer (22B-cFluc cells) | 10 mg/kg, intravenous injection | Induction of apoptosis in tumor cells, observed as early as 48 hours after treatment.[1][7] | [1][7] |
| BALB/c-nu mice | Colorectal Carcinoma (orthotopic) | Dose-dependent | Decreased tumor size, increased cleavage of caspase 3 and PARP in tumor tissues. | [7] |
| Nude mice | Breast Cancer (MDA-MB-231 cells) | 1.1 µg/kg, intravenous injection | Inhibition of tumor growth. | [8] |
Table 2: Anti-Inflammatory and Anti-Angiogenic Effects of this compound
| Animal Model | Disease Model | This compound Dose & Route | Key Findings | Reference |
| C57BL/6 mice | Dextran Sulfate Sodium (DSS)-induced Ulcerative Colitis | 1, 5, 10 mg/kg, gavage | Amelioration of pathological symptoms, regulation of inflammatory cytokines (IL-6, TNF-α, IL-1β), and improvement of intestinal barrier function.[9][10] | [9][10][11] |
| C57BL/6J mice | Laser-induced Choroidal Neovascularization (CNV) | 2.5 µM (2 µl/eye), intravitreal injection | Restrained formation of laser-induced CNV and decreased VEGF expression.[4][12] | [4][12] |
Table 3: Toxicity Data for this compound
| Animal Model | Parameter | Value | Route of Administration | Reference |
| Sprague-Dawley rats | Acute LD50 (male) | 1000 mg/kg | Oral | [13] |
| Sprague-Dawley rats | Acute LD50 (female) | 926 mg/kg | Oral | [13] |
| Rats | Acute LD50 | 1658 mg/kg | Oral | [14] |
| Rats | Acute LD50 | 29 mg/kg | Intravenous | [14] |
| Mice | Minimum effective concentration for clastogenicity and DNA damage | 10 mg/kg | Intraperitoneal | [15] |
Experimental Protocols
Protocol 1: Evaluation of Anti-Cancer Efficacy in a Small Cell Lung Cancer (SCLC) Xenograft Model
This protocol details the in vivo assessment of this compound's anti-tumor effects using a subcutaneous xenograft model in nude mice.[5]
Materials:
-
This compound
-
NCI-H1688 SCLC cell line
-
Five-week-old BALB/c nude mice
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Matrigel (optional)
-
Calipers
-
Anesthetic (e.g., isoflurane)
-
Sterile syringes and needles
Procedure:
-
Cell Culture and Preparation:
-
Culture NCI-H1688 cells in appropriate medium until they reach 80-90% confluency.
-
Harvest cells by trypsinization, wash with PBS, and resuspend in sterile PBS or a mixture of PBS and Matrigel at a concentration of 2 x 10^7 cells/mL.[5] Keep cells on ice.
-
-
Tumor Implantation:
-
Anesthetize the mice.
-
Inject 100 µL of the cell suspension (2 x 10^6 cells) subcutaneously into the flank of each mouse.[5]
-
-
Tumor Growth Monitoring and Treatment Initiation:
-
Monitor the mice for tumor growth.
-
Measure tumor volume every 3 days using calipers with the formula: Volume = (length × width^2) / 2.
-
When the tumor volume reaches approximately 30 mm³, randomize the mice into treatment and control groups.[5]
-
-
This compound Administration:
-
Prepare this compound solution for injection. A common vehicle is DMSO, which can then be diluted in PBS or saline. It is crucial to perform a solubility test first. For example, a stock solution can be made in DMSO and then diluted in a vehicle like PEG300, Tween80, and ddH2O.[16]
-
Administer this compound at a dose of 2.5 mg/kg via intraperitoneal injection every three days for three weeks.[5][6] The control group should receive the vehicle only.
-
-
Endpoint and Tissue Collection:
-
At the end of the treatment period, euthanize the mice.
-
Excise the tumors, weigh them, and measure the final volume.
-
Fix a portion of the tumor in formalin for immunohistochemistry (e.g., Ki-67 and Cleaved caspase 3 staining) and snap-freeze the remainder for molecular analysis.[5]
-
Protocol 2: Induction and Assessment of an Ulcerative Colitis Model
This protocol describes the use of a dextran sulfate sodium (DSS)-induced colitis model in mice to evaluate the anti-inflammatory properties of this compound.[9][10]
Materials:
-
This compound
-
Dextran sulfate sodium (DSS, 36-50 kDa)
-
C57BL/6 mice (male)
-
Standard laboratory chow and drinking water
-
Gavage needles
-
Dissecting tools
Procedure:
-
Acclimatization and Grouping:
-
Acclimatize mice for one week.
-
Randomize mice into control, DSS-only, and DSS + this compound treatment groups (e.g., 1, 5, and 10 mg/kg).[11]
-
-
Induction of Colitis:
-
Induce acute colitis by administering 3% (w/v) DSS in the drinking water for 7 days. The control group receives regular drinking water.
-
-
This compound Administration:
-
Prepare this compound for oral administration. It can be dissolved in a suitable vehicle like PBS.
-
Administer this compound by oral gavage once daily for the duration of the DSS treatment.[11] The control and DSS-only groups receive the vehicle.
-
-
Clinical Assessment:
-
Monitor the mice daily for body weight, stool consistency, and presence of blood in the stool to calculate the Disease Activity Index (DAI).
-
-
Endpoint and Sample Collection:
-
At the end of the study (e.g., day 8), euthanize the mice.
-
Measure the length of the colon from the cecum to the anus.
-
Collect colon tissue for histological analysis (H&E staining), and for molecular analysis to measure the expression of inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and tight junction proteins (e.g., ZO-1, Occludin) by qPCR or Western blot.[9][10]
-
Protocol 3: Laser-Induced Choroidal Neovascularization (CNV) Model
This protocol outlines the procedure for inducing and evaluating CNV in mice to study the anti-angiogenic effects of this compound.[4][12]
Materials:
-
This compound
-
C57BL/6J mice
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Pupil dilator (e.g., tropicamide)
-
Argon laser photocoagulator
-
Slit lamp
-
Fundus camera
-
Fluorescein sodium
-
Microinjector
-
Dissecting microscope
Procedure:
-
Animal Preparation and Anesthesia:
-
Anesthetize the mice and dilate their pupils.
-
-
Laser Photocoagulation:
-
Using a slit lamp and a coverslip as a contact lens, deliver four laser spots around the optic nerve in each eye to rupture Bruch's membrane. The appearance of a bubble confirms a successful rupture.[17]
-
-
This compound Administration:
-
Evaluation of CNV:
-
Seven days after laser injury, perform fundus fluorescein angiography to assess the extent of CNV leakage.
-
-
Histological Analysis:
-
Euthanize the mice and enucleate the eyes.
-
Prepare choroidal flat mounts and stain with an appropriate marker for blood vessels (e.g., isolectin B4) to visualize and quantify the CNV area.
-
Alternatively, prepare paraffin sections for H&E staining to measure the thickness of the CNV lesion.
-
-
Molecular Analysis:
-
Collect the retina/choroid complex to measure the expression of VEGF by Western blot or ELISA.[4]
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound anti-cancer signaling pathway.
Caption: this compound anti-angiogenesis signaling.
Caption: Experimental workflow for SCLC xenograft model.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. The Antiangiogenic Effect of this compound on Experimental Choroidal Neovacularization in Mice via Inhibiting Vascular Endothelial Growth Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Antiangiogenic Effect of this compound on Experimental Choroidal Neovacularization in Mice via Inhibiting Vascular Endothelial Growth Factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sanguinarine is a novel VEGF inhibitor involved in the suppression of angiogenesis and cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sanguinarine Inhibits VEGF-Induced Cell Migration and Angiogenesis Through Regulating E-Cadherin and p27 Signal Pathway [discovmed.com]
- 7. Sanguinarine triggers intrinsic apoptosis to suppress colorectal cancer growth through disassociation between STRAP and MELK - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | The Antiangiogenic Effect of this compound on Experimental Choroidal Neovacularization in Mice via Inhibiting Vascular Endothelial Growth Factor [frontiersin.org]
- 10. This compound hydrate mitigates colitis symptoms in mice through the regulation of the intestinal microbiome and metabolism of short-chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [Sanguinarine alleviates ulcerative colitis in mice by regulating the Nrf2/NF-κB pathway] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound induces ferroptosis by regulating ROS/BACH1/HMOX1 signaling pathway in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Natural compound library screening identifies this compound for the treatment of SCLC by upregulating CDKN1A - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sanguinarine Induces Apoptosis Pathway in Multiple Myeloma Cell Lines via Inhibition of the JaK2/STAT3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. selleckchem.com [selleckchem.com]
- 17. Frontiers | Dihydroartemisinin Inhibits Laser-Induced Choroidal Neovascularization in a Mouse Model of Neovascular AMD [frontiersin.org]
Application Notes: Sanguinarine Chloride as a Phosphatase Inhibitor
Introduction
Sanguinarine chloride is a natural benzophenanthridine alkaloid derived from the root of Sanguinaria canadensis and other poppy-fumaria species.[1][2][3] It is recognized for a wide range of biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.[1][3] For researchers in cell signaling and drug development, this compound is a valuable tool due to its activity as a potent inhibitor of specific protein phosphatases.[4] This document provides detailed information and protocols for using this compound as a phosphatase inhibitor in research assays.
Mechanism of Action
This compound primarily targets and inhibits serine/threonine phosphatases, with a notable potency and selectivity for Protein Phosphatase 2C (PP2C) and Mitogen-Activated Protein Kinase Phosphatase-1 (MKP-1).[4][5][6][7] Studies have shown that it acts as a competitive inhibitor of PP2C with respect to the substrate α-casein.[4][6][7][8] By inhibiting these phosphatases, sanguinarine prevents the dephosphorylation of their target proteins, leading to the sustained activation of key signaling pathways. For example, inhibition of MKP-1 leads to enhanced phosphorylation of its substrates, the MAP kinases ERK and JNK/SAPK.[5] Similarly, inhibition of PP2C results in the increased phosphorylation of its substrate, p38 MAPK.[6][7][9]
Target Specificity and Quantitative Data
This compound exhibits selectivity for PP2C and MKP-1 over several other phosphatases, including PP1, PP2A, and PP2B.[6][7] This selectivity makes it a useful tool for dissecting the roles of specific phosphatases in cellular processes. The inhibitory activity of this compound against key phosphatase targets is summarized in the table below.
| Target Phosphatase | Inhibitor | Assay Type | IC50 / Ki Value | Reference |
| Protein Phosphatase 2C (PP2C) | This compound | In Vitro (competitive) | Ki = 0.68 µM | [4][6][7][8] |
| MKP-1 | This compound | Cellular | IC50 = 10 µM | [5] |
| MKP-1 | This compound | In Vitro | IC50 = 17.3 µM | [5] |
| MKP-L | This compound | In Vitro | IC50 = 12.5 µM | [5] |
Signaling Pathways Affected
The inhibition of MKP-1 and PP2C by this compound has significant downstream effects on critical cellular signaling pathways, particularly the Mitogen-Activated Protein Kinase (MAPK) cascades. These pathways are central regulators of cell proliferation, differentiation, apoptosis, and stress responses.
-
MKP-1 Inhibition: MKP-1 is a dual-specificity phosphatase that dephosphorylates and inactivates MAP kinases, including ERK, JNK, and p38.[5] By inhibiting MKP-1, sanguinarine causes sustained activation of ERK and JNK, which can modulate gene expression and promote apoptosis in tumor cells.[5]
-
PP2C Inhibition: PP2C also dephosphorylates and inactivates p38 MAPK.[6][7] Sanguinarine's inhibition of PP2C leads to the accumulation of phosphorylated (active) p38, which can trigger a caspase-dependent apoptotic cascade.[6][7][9]
The diagram below illustrates how this compound modulates the MAPK signaling pathway.
Protocols
The following are generalized protocols for assessing the inhibitory effect of this compound on phosphatase activity. Researchers should optimize concentrations, incubation times, and other parameters for their specific experimental setup.
Protocol 1: In Vitro Phosphatase Inhibition Assay (Colorimetric)
This protocol describes a method to measure the direct inhibitory effect of this compound on a purified phosphatase using a generic chromogenic substrate like p-nitrophenyl phosphate (pNPP).
Materials:
-
Purified recombinant phosphatase (e.g., PP2C, MKP-1)
-
This compound (stock solution in DMSO, e.g., 10 mM)[8]
-
Assay Buffer (e.g., for PP2C: 100 mM Tris-HCl pH 7.5, 20 mM MgCl₂)[8]
-
Stop Solution (e.g., 5 N NaOH)[10]
-
96-well clear flat-bottom microplate
-
Microplate reader (405 nm)
Workflow:
Procedure:
-
Prepare Sanguinarine Dilutions: Prepare a series of dilutions of this compound in Assay Buffer from your DMSO stock. Also prepare a "vehicle control" with an equivalent amount of DMSO.
-
Plate Setup: In a 96-well plate, add the following to triplicate wells:
-
Blank (No Enzyme): 50 µL Assay Buffer.
-
Positive Control (No Inhibitor): 45 µL Assay Buffer + 5 µL Vehicle Control.
-
Inhibitor Wells: 45 µL Assay Buffer + 5 µL of each sanguinarine dilution.
-
-
Add Enzyme: Add 50 µL of diluted phosphatase enzyme to all wells except the "Blank" wells. Gently tap the plate to mix.
-
Pre-incubation: Incubate the plate for 5-10 minutes at 37°C to allow the inhibitor to interact with the enzyme.[8]
-
Start Reaction: Initiate the phosphatase reaction by adding 50 µL of pNPP substrate solution to all wells.[11]
-
Incubation: Incubate the plate for 10-30 minutes at 37°C. The time should be within the linear range of the reaction, determined in preliminary experiments.[11]
-
Stop Reaction: Terminate the reaction by adding 50 µL of Stop Solution to all wells.[11] The solution should turn yellow in wells with phosphatase activity.
-
Measurement: Read the absorbance at 405 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the "Blank" from all other readings.
-
Calculate the percentage of inhibition for each sanguinarine concentration relative to the "Positive Control".
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the curve to determine the IC50 value.
-
Protocol 2: Cell-Based Assay for Phosphatase Inhibition (Western Blot)
This protocol is designed to assess the effect of this compound on the phosphorylation state of a target protein (e.g., p38) within a cellular context.
Materials:
-
Complete cell culture medium
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Cell Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
Primary antibodies (e.g., anti-phospho-p38, anti-total-p38)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot equipment
Workflow:
Procedure:
-
Cell Culture: Seed cells (e.g., HL-60 at 2x10⁵ cells/mL) in appropriate culture plates or flasks and allow them to attach or reach the desired density.[4]
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.5 µM to 2 µM) for a specified time period (e.g., 2 to 6 hours).[6][8] Include a vehicle-only (DMSO) control.
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using ice-cold Lysis Buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each sample using a BCA or similar protein assay.
-
Western Blot:
-
Normalize the protein amounts for all samples and prepare them for SDS-PAGE.
-
Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated target (e.g., anti-phospho-p38).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
To confirm equal protein loading, strip the membrane and re-probe with an antibody for the total (phosphorylated and unphosphorylated) protein (e.g., anti-total-p38) or a housekeeping protein (e.g., β-actin).
-
Quantify the band intensities and express the level of the phosphorylated protein relative to the total protein. Compare the results from sanguinarine-treated samples to the vehicle control to determine the effect on protein phosphorylation.
-
References
- 1. Sanguinarine highly sensitises breast cancer cells to doxorubicin-induced apoptosis [scielo.org.za]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. selleckchem.com [selleckchem.com]
- 5. The benzo[c]phenanthridine alkaloid, sanguinarine, is a selective, cell-active inhibitor of mitogen-activated protein kinase phosphatase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Sanguinarine as a potent and specific inhibitor of protein phosphatase 2C in vitro and induces apoptosis via phosphorylation of p38 in HL60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. Serine/Threonine Protein Phosphatase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols: TUNEL Staining for Apoptosis in Tissues Treated with Sanguinarine Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sanguinarine chloride, a benzophenanthridine alkaloid derived from the root of Sanguinaria canadensis, has demonstrated potent pro-apoptotic effects in various preclinical models. This has positioned it as a compound of interest for cancer research and drug development. A key method for evaluating the efficacy of this compound in inducing cell death in tissue samples is the Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay. This assay identifies DNA fragmentation, a hallmark of late-stage apoptosis.[1]
These application notes provide a comprehensive guide for utilizing TUNEL staining to assess apoptosis in tissues treated with this compound. Included are detailed experimental protocols, a summary of expected results based on existing literature, and diagrams of the associated signaling pathways and experimental workflow.
Data Presentation
While multiple studies qualitatively report a significant increase in TUNEL-positive cells in tumor tissues following this compound treatment, specific quantitative data from these in-vivo studies is not consistently detailed in the available literature. The table below summarizes the typical qualitative findings. Researchers are encouraged to perform their own quantitative analysis, such as calculating the apoptotic index (% of TUNEL-positive cells).
| Treatment Group | Tissue Type | Observation | Reference |
| Vehicle Control | Tumor Xenograft | Sporadic apoptotic cells | [2] |
| This compound | Tumor Xenograft | Significantly more cell apoptosis, indicated by increased green signals from the sporadic apoptotic cells. | [2] |
| This compound | Small Cell Lung Cancer (SCLC) Xenograft | Markedly increased Cleaved Caspase-3 (another apoptotic marker) | [1] |
Signaling Pathways Involved in this compound-Induced Apoptosis
This compound induces apoptosis through the modulation of several key signaling pathways. The primary mechanisms involve the generation of Reactive Oxygen Species (ROS) and the subsequent activation of downstream cascades.
Caption: this compound-induced apoptosis signaling pathways.
Experimental Workflow
The following diagram outlines the major steps for assessing apoptosis in this compound-treated tissues using TUNEL staining.
Caption: Experimental workflow for TUNEL staining of treated tissues.
Experimental Protocols
This section provides a detailed protocol for TUNEL staining of paraffin-embedded tissue sections previously treated with this compound. This protocol is a synthesis of established methods and should be optimized for specific tissue types and experimental conditions.
Materials:
-
Xylene
-
Ethanol (100%, 95%, 80%, 70% dilutions)
-
Deionized water
-
Phosphate-buffered saline (PBS)
-
Proteinase K solution (20 µg/mL in PBS)
-
TUNEL assay kit (commercial kits are recommended for consistency)
-
Equilibration Buffer
-
Terminal deoxynucleotidyl transferase (TdT) Enzyme
-
Labeled nucleotides (e.g., FITC-dUTP)
-
Stop/Wash Buffer
-
(Optional) Anti-fluorescein antibody conjugated to a reporter enzyme (e.g., HRP for chromogenic detection)
-
(Optional) Substrate for reporter enzyme (e.g., DAB for HRP)
-
-
Counterstain (e.g., DAPI or Hoechst for fluorescence, Hematoxylin for chromogenic)
-
Mounting medium
-
Coplin jars
-
Humidified chamber
-
Microscope slides
-
Coverslips
Protocol:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene for 5 minutes. Repeat with fresh xylene.
-
Immerse slides in 100% ethanol for 3 minutes. Repeat with fresh 100% ethanol.
-
Immerse slides in 95% ethanol for 3 minutes.
-
Immerse slides in 80% ethanol for 3 minutes.
-
Immerse slides in 70% ethanol for 3 minutes.
-
Rinse slides in deionized water for 5 minutes.
-
-
Permeabilization:
-
Wash slides with PBS for 5 minutes.
-
Incubate slides with Proteinase K solution for 15-30 minutes at 37°C in a humidified chamber. The optimal time will depend on the tissue type and fixation time.
-
Wash slides twice with PBS for 5 minutes each.
-
-
TUNEL Reaction:
-
Prepare the TUNEL reaction mixture according to the manufacturer's instructions (typically a mixture of TdT enzyme and labeled nucleotides in reaction buffer).
-
Dry the area around the tissue section on the slide.
-
Add the TUNEL reaction mixture to each tissue section, ensuring the entire section is covered.
-
Incubate the slides in a humidified chamber for 60 minutes at 37°C, protected from light.
-
Negative Control: For one slide per experiment, use a reaction mixture without the TdT enzyme.
-
Positive Control: For one slide per experiment, pre-treat a section with DNase I (1 µg/mL) for 10-20 minutes at room temperature after permeabilization to induce DNA breaks.
-
-
Stopping the Reaction and Signal Detection:
-
Wash the slides with the provided Stop/Wash Buffer or PBS twice for 10 minutes each to stop the reaction.
-
For fluorescent detection:
-
Proceed to counterstaining.
-
-
For chromogenic detection:
-
Incubate with a blocking solution (e.g., 3% hydrogen peroxide in methanol) for 10 minutes to quench endogenous peroxidase activity.
-
Wash with PBS.
-
Incubate with an anti-fluorescein antibody-HRP conjugate for 30 minutes at 37°C.
-
Wash with PBS.
-
Incubate with the DAB substrate until the desired brown color develops.
-
Rinse with deionized water to stop the color development.
-
-
-
Counterstaining:
-
Incubate slides with a suitable nuclear counterstain.
-
For fluorescence: DAPI (1 µg/mL) or Hoechst 33342 (1 µg/mL) for 5-10 minutes.
-
For chromogenic: Hematoxylin for 1-2 minutes.
-
-
Wash slides with PBS or deionized water.
-
-
Mounting and Visualization:
-
Dehydrate the slides through a graded ethanol series and xylene if using a non-aqueous mounting medium for chromogenic staining. For aqueous mounting media for fluorescence, coverslip directly from PBS.
-
Mount a coverslip onto each slide using an appropriate mounting medium.
-
Visualize the slides using a fluorescence or bright-field microscope. TUNEL-positive cells will show bright green fluorescence (for FITC) or a dark brown precipitate (for DAB) in the nucleus.
-
Quantification and Analysis
The extent of apoptosis is typically expressed as an apoptotic index, which is the percentage of TUNEL-positive cells relative to the total number of cells in a given area.
-
Capture several high-power field images from each tissue section.
-
Count the number of TUNEL-positive nuclei and the total number of nuclei (as determined by the counterstain) in each field.
-
Calculate the apoptotic index for each field: (Number of TUNEL-positive cells / Total number of cells) x 100.
-
Average the apoptotic indices from multiple fields for each sample.
-
Perform statistical analysis to compare the apoptotic indices between the control and this compound-treated groups.
Conclusion
TUNEL staining is a valuable and widely used method to detect apoptosis induced by this compound in tissue sections. By following the detailed protocols and understanding the underlying signaling pathways presented in these application notes, researchers and drug development professionals can effectively evaluate the pro-apoptotic potential of this compound in preclinical models. While precise quantitative data from in-vivo tissue studies remains to be broadly published, the qualitative evidence strongly supports a significant increase in apoptosis. Rigorous quantification within individual studies is crucial for accurate assessment of treatment efficacy.
References
Application Notes and Protocols: Sanguinarine Chloride for Inducing DNA Damage in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sanguinarine chloride, a benzophenanthridine alkaloid derived from the root of Sanguinaria canadensis, is a powerful tool in cellular and molecular biology research. It is widely recognized for its ability to induce apoptosis and cell cycle arrest in a variety of cancer cell lines. A key mechanism underlying these effects is the induction of DNA damage, primarily through the generation of reactive oxygen species (ROS).[1][2][3] These application notes provide detailed protocols and supporting data for utilizing this compound to induce DNA damage in experimental settings.
Mechanism of Action
This compound induces DNA damage through multiple pathways, making it a versatile agent for studying cellular responses to genotoxic stress. The primary mechanism involves the generation of ROS, which leads to oxidative DNA damage, including the formation of 8-oxodeoxyguanosine and both single and double-strand breaks.[1] The resulting DNA damage triggers a cascade of cellular signaling events, activating pathways such as MAPK (JNK, p38) and NF-κB, which ultimately lead to apoptosis.[3] Interestingly, sanguinarine-induced apoptosis can proceed in a p53-independent manner, making it a useful tool for studying cell death mechanisms in cancer cells with mutated or deficient p53.[1]
Data Presentation
The following tables summarize quantitative data from studies utilizing this compound to induce cell death and DNA damage in various cell lines.
Table 1: Effective Concentrations of this compound for Inducing Cytotoxicity
| Cell Line | Assay | Concentration Range | Incubation Time | Observed Effect |
| Human Colon Cancer Cells | Not Specified | Not Specified | Not Specified | Induction of single and double-strand DNA breaks |
| Multiple Myeloma (U266, RPMI-8226) | CCK-8 | 0.25–4 µM | 24 hours | Dose-dependent decrease in cell viability (IC50 between 1-2 µM) |
| Non-Small Cell Lung Cancer (H1975) | Annexin V-FITC/PI | 1 µM | 48 hours | 43.01% apoptotic cells |
| Non-Small Cell Lung Cancer (H1299) | Annexin V-FITC/PI | 3 µM | 48 hours | 20.4% apoptotic cells |
| Prostate Cancer (DU145) | CCK-8 | 10 µM | 48 hours | Significant reduction in cell viability |
| HTC75 | CCK-8 | Up to 10 µM | Not Specified | TC50 of 2.18 µM |
| Human Promyelocytic Leukemia (HL60) | Not Specified | 0.37 µM | Not Specified | IC50 for cytotoxicity |
Table 2: Quantification of this compound-Induced Apoptosis
| Cell Line | Treatment | Incubation Time | Apoptotic Cell Percentage |
| H1975 | 1 µM Sanguinarine | 48 hours | 43.01% |
| H1299 | 3 µM Sanguinarine | 48 hours | 20.4% |
Experimental Protocols
Protocol 1: Induction of DNA Damage with this compound
This protocol describes the general procedure for treating cultured cells with this compound to induce DNA damage.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO)
-
Complete cell culture medium appropriate for the cell line
-
Phosphate-buffered saline (PBS)
-
Cultured cells in exponential growth phase
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM). Store the stock solution at -20°C, protected from light.
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates, or flasks) and allow them to adhere and reach the desired confluency (typically 60-80%).
-
Treatment: Dilute the this compound stock solution in complete cell culture medium to the desired final concentrations (refer to Table 1 for guidance). Remove the existing medium from the cells and replace it with the sanguinarine-containing medium. Include a vehicle control (medium with the same concentration of DMSO used for the highest sanguinarine concentration).
-
Incubation: Incubate the cells for the desired period (e.g., 24 or 48 hours) at 37°C in a humidified incubator with 5% CO2.
-
Harvesting: After incubation, harvest the cells for downstream analysis of DNA damage (e.g., Comet Assay or γ-H2AX Foci Formation Assay).
Protocol 2: Assessment of DNA Damage using the Alkaline Comet Assay
The alkaline comet assay is a sensitive method for detecting DNA single-strand breaks, double-strand breaks, and alkali-labile sites.
Materials:
-
Treated and control cells from Protocol 1
-
Low melting point agarose (LMPA)
-
Normal melting point agarose (NMPA)
-
Comet slides or pre-coated microscope slides
-
Lysis buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10), with 1% Triton X-100 and 10% DMSO added fresh
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13)
-
Neutralization buffer (0.4 M Tris, pH 7.5)
-
DNA staining solution (e.g., SYBR Green I or propidium iodide)
-
Fluorescence microscope with appropriate filters
Procedure:
-
Cell Preparation: Harvest the treated and control cells and resuspend them in ice-cold PBS at a concentration of approximately 1 x 10^5 cells/mL.
-
Embedding Cells in Agarose: Mix the cell suspension with molten LMPA (at 37°C) at a 1:10 ratio (v/v). Immediately pipette 50 µL of the cell/agarose mixture onto a comet slide. Allow the agarose to solidify at 4°C for 10 minutes.
-
Lysis: Immerse the slides in cold lysis buffer for at least 1 hour at 4°C, protected from light.
-
Alkaline Unwinding: Gently remove the slides from the lysis buffer and place them in a horizontal gel electrophoresis tank. Fill the tank with fresh, cold alkaline electrophoresis buffer and let the DNA unwind for 20-40 minutes.
-
Electrophoresis: Apply a voltage of 1 V/cm for 20-30 minutes.
-
Neutralization and Staining: Carefully remove the slides from the electrophoresis tank and wash them gently three times with neutralization buffer for 5 minutes each. Stain the DNA with an appropriate fluorescent dye.
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. Damaged DNA will migrate from the nucleus, forming a "comet tail." Quantify the DNA damage using appropriate image analysis software to measure parameters such as tail length and tail moment.
Protocol 3: Detection of DNA Double-Strand Breaks by γ-H2AX Foci Formation Assay
The phosphorylation of histone H2AX on serine 139 (γ-H2AX) is an early cellular response to the induction of DNA double-strand breaks (DSBs). Immunofluorescent staining of γ-H2AX foci is a sensitive method to quantify DSBs.
Materials:
-
Treated and control cells grown on coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary antibody: anti-phospho-Histone H2AX (Ser139) antibody
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed cells on sterile coverslips in a culture plate. Treat the cells with this compound as described in Protocol 1.
-
Fixation: After treatment, wash the cells with PBS and fix them with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash the fixed cells with PBS and then permeabilize them with permeabilization buffer for 10 minutes.
-
Blocking: Wash the cells with PBS and block non-specific antibody binding by incubating with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the primary anti-γ-H2AX antibody (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS and then incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Wash the cells three times with PBS. Stain the nuclei with DAPI for 5 minutes. Wash again with PBS and mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging and Analysis: Visualize the γ-H2AX foci using a fluorescence microscope. The number of foci per nucleus can be counted manually or with automated image analysis software.
Visualizations
Caption: Sanguinarine-induced DNA damage and apoptosis signaling pathway.
Caption: Experimental workflow for assessing sanguinarine-induced DNA damage.
References
- 1. Sanguinarine causes DNA damage and p53-independent cell death in human colon cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sanguinarine-induced oxidative stress and apoptosis-like programmed cell death(AL-PCD) in root meristem cells of Allium cepa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for High-Throughput Screening of Sanguinarine Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for high-throughput screening (HTS) assays where Sanguinarine chloride has been identified as a hit compound. The methodologies are designed to be adaptable for primary screening of compound libraries or for secondary screening and mechanism of action studies of Sanguinarine and its analogs.
Application Note 1: Cell-Based High-Throughput Screening for Anti-Cancer Agents Against Small Cell Lung Cancer (SCLC)
This application note describes a high-throughput screening method to identify natural compounds with anti-proliferative activity against Small Cell Lung Cancer (SCLC). This compound was identified as a potent inhibitor of SCLC cell growth in a screen of 640 natural compounds.[1][2][3]
Experimental Workflow
References
- 1. Natural compound library screening identifies this compound for the treatment of SCLC by upregulating CDKN1A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural compound library screening identifies this compound for the treatment of SCLC by upregulating CDKN1A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Sanguinarine Chloride in DMSO: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of sanguinarine chloride when using dimethyl sulfoxide (DMSO) as a solvent.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in DMSO?
A1: The solubility of this compound in DMSO can vary between batches and is highly dependent on the purity and water content of the DMSO. Generally, reported solubility values range from 3.33 mg/mL to 5 mg/mL.[1][2] Some sources indicate even higher solubility for the free base, sanguinarine. To achieve maximum solubility, it is crucial to use fresh, anhydrous DMSO, as the presence of moisture can significantly reduce solubility.[1] In some cases, gentle warming or sonication may be required to fully dissolve the compound.
Q2: How should I prepare a stock solution of this compound in DMSO?
A2: To prepare a stock solution, it is recommended to add the DMSO to the vial of this compound powder and vortex or sonicate until the solid is completely dissolved. For instance, to prepare a 10 mM stock solution (given a molecular weight of 367.78 g/mol ), you would dissolve 3.68 mg of this compound in 1 mL of DMSO.[3][4] Always use high-purity, anhydrous DMSO to ensure optimal solubility.
Q3: What are the recommended storage conditions for this compound stock solutions in DMSO?
A3: For long-term storage, it is best to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store them at -80°C, where it can be stable for up to a year.[1][2] For shorter-term storage, solutions can be kept at -20°C for one to six months or at 4°C for up to two weeks.[1][2][5]
Q4: Can I store my this compound/DMSO stock solution at room temperature?
A4: It is not recommended to store this compound stock solutions in DMSO at room temperature for extended periods. While stable for short durations, prolonged exposure to room temperature can lead to degradation. For optimal stability, follow the recommended storage temperatures of -20°C or -80°C.
Q5: Why is my this compound precipitating when I dilute my DMSO stock solution into an aqueous buffer?
A5: this compound is poorly soluble in water.[1] When a concentrated DMSO stock solution is diluted into an aqueous buffer, the this compound may precipitate out of the solution. This is a common issue known as "precipitation upon dilution." To mitigate this, it is advisable to use a final DMSO concentration in your aqueous solution that is as low as possible while still maintaining the solubility of the compound. It is also recommended to prepare the working solution fresh and use it immediately.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Difficulty dissolving this compound in DMSO | 1. The DMSO may have absorbed moisture. 2. The concentration is too high. 3. Insufficient mixing. | 1. Use fresh, anhydrous DMSO. 2. Try preparing a more dilute stock solution. 3. Gently warm the solution (up to 37°C) and/or use a bath sonicator to aid dissolution.[6] |
| Precipitation observed in the stock solution upon storage | 1. The solution may have become supersaturated. 2. The storage temperature is too high. 3. The DMSO has absorbed water over time. | 1. Warm the solution and sonicate to redissolve. If precipitation persists, centrifuge the vial and use the clear supernatant. 2. Ensure storage at -20°C or -80°C. 3. Prepare fresh stock solutions with anhydrous DMSO. |
| Inconsistent experimental results | 1. Degradation of this compound in the stock solution. 2. Inaccurate concentration of the stock solution due to incomplete dissolution. 3. Repeated freeze-thaw cycles. | 1. Prepare fresh stock solutions regularly. 2. Visually inspect the stock solution for any undissolved particles before use. 3. Aliquot stock solutions into single-use vials to avoid freeze-thaw cycles.[1] |
| Color change of the DMSO stock solution over time | This compound is a colored compound (reddish needles), but a significant color change could indicate degradation. | Monitor the purity of the stock solution using HPLC analysis. If degradation is confirmed, discard the solution and prepare a fresh one. |
Quantitative Data Summary
Table 1: Solubility of this compound in DMSO
| Reported Solubility | Molar Concentration (approx.) | Source |
| 3.33 mg/mL | 9.05 mM | [2] |
| 3.68 mg/mL | 10 mM | [3][4][7] |
| 4 mg/mL | 10.87 mM | [1] |
| 5 mg/mL | 13.59 mM | [1] |
Table 2: Stability of this compound in DMSO Stock Solutions
| Storage Temperature | Recommended Storage Duration | Source |
| -80°C | Up to 1 year | [1][2] |
| -20°C | 1 to 6 months | [1][2] |
| 4°C | Up to 2 weeks | [5] |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This protocol provides a general method for determining the kinetic solubility of this compound in an aqueous buffer after being introduced from a DMSO stock solution.
Materials:
-
This compound
-
Anhydrous DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplate (UV-transparent)
-
Microplate reader with UV-Vis capabilities
-
Multichannel pipette
Procedure:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Create a serial dilution of the this compound stock solution in DMSO in a separate 96-well plate.
-
Transfer a small volume (e.g., 2 µL) of each DMSO concentration to a new 96-well plate.
-
Add PBS (e.g., 198 µL) to each well to achieve the desired final concentrations. The final DMSO concentration should be kept low (e.g., 1%) to minimize its effect on solubility.
-
Mix the plate on a plate shaker for a specified time (e.g., 2 hours) at room temperature.
-
Measure the absorbance of each well at the λmax of this compound.
-
Identify the highest concentration at which no precipitation is observed (either visually or by light scattering if a nephelometer is available). This is the kinetic solubility.
Protocol 2: HPLC-Based Stability Assessment
This protocol outlines a method to assess the stability of this compound in a DMSO stock solution over time.
Materials:
-
This compound/DMSO stock solution (e.g., 10 mM)
-
HPLC system with a UV detector
-
C18 HPLC column
-
Acetonitrile (ACN)
-
Water with 0.1% formic acid
-
Autosampler vials
Procedure:
-
Prepare a fresh stock solution of this compound in DMSO. This will be your time-zero sample.
-
Aliquot the stock solution into multiple vials and store them under the desired conditions (e.g., -20°C, 4°C, room temperature).
-
At each time point (e.g., 0, 1 week, 2 weeks, 1 month), take one vial from each storage condition.
-
Dilute a sample from the vial to an appropriate concentration for HPLC analysis using a mixture of ACN and water.
-
Inject the sample onto the HPLC system. A typical mobile phase could be a gradient of water with 0.1% formic acid (Solvent A) and ACN with 0.1% formic acid (Solvent B).
-
Monitor the chromatogram at the λmax of this compound.
-
Calculate the peak area of the this compound peak. A decrease in the peak area over time indicates degradation. The appearance of new peaks suggests the formation of degradation products.
-
Compare the peak area at each time point to the time-zero sample to determine the percentage of this compound remaining.
Visualizations
Caption: this compound signaling pathway leading to apoptosis.
Caption: Experimental workflows for solubility and stability assays.
References
Optimizing Sanguinarine chloride dosage for cell lines
Welcome to the technical support center for Sanguinarine chloride. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable information for optimizing its use in cell line experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action? A1: this compound is a natural benzophenanthridine alkaloid derived from plants like Sanguinaria canadensis.[1][2] Its primary anticancer mechanisms involve inducing apoptosis (programmed cell death), promoting the generation of reactive oxygen species (ROS), and causing cell cycle arrest.[1][3][4][5][6]
Q2: How should I prepare and store a stock solution of this compound? A2: this compound is soluble in dimethyl sulfoxide (DMSO).[3][7][8] It is recommended to prepare a high-concentration stock solution (e.g., 10-15 mM) in DMSO, aliquot it into smaller volumes to avoid repeated freeze-thaw cycles, and store it at -20°C for long-term use.[7][8] For in-vivo experiments, working solutions should be prepared fresh.[1]
Q3: What are the key signaling pathways affected by this compound? A3: this compound impacts multiple critical signaling pathways. It is known to induce apoptosis by activating JNK and NF-κB, and by modulating the MAPK and PI3K/Akt pathways.[1][3][6][9] It also suppresses the JAK/STAT signaling cascade, which is crucial for cell growth and survival.[4][5]
Q4: Is the cytotoxic effect of this compound consistent across all cell lines? A4: No, the anticancer efficacy of this compound can be cell-type dependent.[10] While it shows potent activity against a wide range of cancer cells, including lung, prostate, breast, and cervical cancer lines, the half-maximal inhibitory concentration (IC50) can vary significantly.[2][7][10][11][12]
Q5: Besides apoptosis, does this compound induce other types of cell death? A5: Yes, recent studies have shown that in addition to apoptosis, this compound can also induce ferroptosis, a form of iron-dependent cell death characterized by lipid peroxidation.[5] This is also linked to its ability to generate reactive oxygen species.[5]
Troubleshooting Guide
Q1: I am not observing the expected level of cytotoxicity with this compound. What could be the issue? A1:
-
Incorrect Dosage: The effective concentration of this compound is highly cell-line specific. We recommend performing a dose-response experiment (e.g., from 0.1 µM to 10 µM) to determine the optimal IC50 value for your specific cell line. Refer to the data tables below for reported ranges.[2][10]
-
Solubility Issues: Ensure the compound is fully dissolved in your stock solution. When preparing working dilutions in aqueous media, watch for precipitation. It is advisable to prepare working solutions fresh for each experiment.[1]
-
Cell Line Resistance: Certain cell lines may exhibit intrinsic or acquired resistance.[13] Consider increasing the incubation time (e.g., 48h or 72h) or exploring synergistic combinations with other chemotherapeutic agents.[11][14]
-
Serum Interference: Components in fetal bovine serum (FBS) may interact with this compound, potentially reducing its bioavailability and potency.[15] If you suspect this, try reducing the serum concentration during the treatment period, ensuring it does not compromise cell health.
Q2: My results are inconsistent between experiments. How can I improve reproducibility? A2:
-
Stock Solution Integrity: Avoid repeated freeze-thaw cycles of your main stock solution by preparing single-use aliquots.[8]
-
Cellular Conditions: Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture. Ensure your cell seeding density is uniform across all wells and experiments to avoid variability due to confluence levels.
-
Experimental Timing: Ensure that the duration of treatment and the timing of subsequent assays are kept consistent across all experiments.
Q3: I see significant cell death, but my apoptosis assay (e.g., Annexin V staining) shows a weak signal. Why? A3:
-
Assay Timing: Apoptosis is a dynamic process. The peak of Annexin V positivity might occur at a specific time point. We recommend performing a time-course experiment (e.g., 12h, 24h, 48h) to identify the optimal window for your cell line and dosage.
-
Alternative Cell Death Pathways: this compound can induce other forms of cell death, such as ferroptosis.[5] If you observe cell death but low apoptosis markers, consider assaying for markers of other cell death mechanisms, such as lipid peroxidation for ferroptosis.
Quantitative Data on this compound Dosage
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Exposure Time | Citation |
| A549 | Non-Small Cell Lung Cancer | 1.59 µM | 72h | [1] |
| NCI-H1975 | Non-Small Cell Lung Cancer | 1.32 µM | 72h | [1] |
| H1299 | Non-Small Cell Lung Cancer | ~1.5 µM | 72h | [12] |
| HeLa | Cervical Cancer | 2.43 µM / 2.62 µM | 24h | [1][10] |
| SiHa | Cervical Cancer | 3.07 µM | 24h | [10] |
| DU145 | Prostate Cancer (Androgen-unresponsive) | 0.1 - 2 µM range effective | 24h | [2][16] |
| LNCaP | Prostate Cancer (Androgen-responsive) | 0.1 - 2 µM range effective | 24h | [2][16] |
| HL-60 | Promyelocytic Leukemia | 0.37 µM | Not Specified | [3] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 2.5 - 4.5 µM range effective | 48-96h | [8] |
| MDA-MB-468 | Triple-Negative Breast Cancer | 1 - 4 µM range effective | 48-96h | [8] |
| S-G | Gingival Epithelial Cells | 7.6 µM | 24h | [15] |
Table 2: Recommended Concentration Ranges for Specific Cellular Effects
| Cellular Effect | Cell Line Example | Concentration Range | Exposure Time | Citation |
| Cell Cycle Arrest (G0/G1) | LNCaP, DU145 | 0.1 - 2.0 µM | 24h | [2][16] |
| Apoptosis Induction | NCI-H1688 (SCLC) | 0.5 - 1.5 µM | 24h | [11] |
| ROS Generation | HLE B-3 | 0.5 - 2.0 µM | 24h | [9] |
| Inhibition of Colony Formation | HeLa, SiHa | 1.0 µM | Long-term | [10] |
Experimental Protocols
Protocol 1: Determining Cell Viability using MTT Assay
This protocol is adapted from standard methodologies to assess cytotoxicity.[17][18]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the compound. Include a "vehicle control" group treated with the same concentration of DMSO as the highest this compound dose.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[17][19]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.
-
Solubilization: Carefully aspirate the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[20]
-
Data Acquisition: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[18] Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells after subtracting the background absorbance from wells with medium only.
Protocol 2: Analysis of Apoptosis by Annexin V-FITC/PI Staining
This protocol outlines the detection of apoptosis using flow cytometry.[11][12]
-
Cell Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with the desired concentrations of this compound for the predetermined time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell dissociation solution (e.g., Trypsin-EDTA). Combine all cells and centrifuge at a low speed (e.g., 300 x g for 5 minutes).
-
Staining: Wash the cell pellet twice with cold PBS. Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.
-
Antibody Incubation: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution. Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Sample Preparation for Flow Cytometry: After incubation, add 400 µL of 1X Annexin V Binding Buffer to each sample.
-
Data Acquisition: Analyze the samples immediately using a flow cytometer. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses the fluorescent probe DCFH-DA to measure intracellular ROS levels.[5]
-
Cell Treatment: Seed and treat cells with this compound in 6-well plates as described in the apoptosis protocol.
-
Probe Loading: After treatment, remove the medium, wash the cells with PBS, and incubate them with a DCFH-DA solution (typically 10-25 µM in serum-free medium) for 30 minutes at 37°C in the dark.[5]
-
Cell Harvesting: Detach the cells using a gentle method and wash them with cold PBS.
-
Data Acquisition: Immediately analyze the fluorescence intensity of the cells using a flow cytometer (typically with an excitation wavelength of 488 nm and emission at 525 nm). An increase in fluorescence indicates a higher level of intracellular ROS.
Visualizations
Caption: Sanguinarine-induced apoptosis signaling pathways.
Caption: Sanguinarine-induced G0/G1 cell cycle arrest.
Caption: General experimental workflow for Sanguinarine.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Sanguinarine causes cell cycle blockade and apoptosis of human prostate carcinoma cells via modulation of cyclin kinase inhibitor-cyclin-cyclin-dependent kinase machinery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Sanguinarine Induces Apoptosis Pathway in Multiple Myeloma Cell Lines via Inhibition of the JaK2/STAT3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound induces ferroptosis by regulating ROS/BACH1/HMOX1 signaling pathway in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Involvement of AKT/PI3K Pathway in Sanguinarine’s Induced Apoptosis and Cell Cycle Arrest in Triple-negative Breast Cancer Cells | Cancer Genomics & Proteomics [cgp.iiarjournals.org]
- 8. Involvement of AKT/PI3K Pathway in Sanguinarine’s Induced Apoptosis and Cell Cycle Arrest in Triple-negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sanguinarine induces apoptosis of human lens epithelial cells by increasing reactive oxygen species via the MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. Natural compound library screening identifies this compound for the treatment of SCLC by upregulating CDKN1A - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sanguinarine, identified as a natural alkaloid LSD1 inhibitor, suppresses lung cancer cell growth and migration - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journal.waocp.org [journal.waocp.org]
- 14. Sanguinarine Induces Apoptosis in Papillary Thyroid Cancer Cells via Generation of Reactive Oxygen Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cytotoxicity of this compound to cultured human cells from oral tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. Cytostatic Activity of Sanguinarine and a Cyanide Derivative in Human Erythroleukemia Cells Is Mediated by Suppression of c-MET/MAPK Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 20. MTT (Assay protocol [protocols.io]
Preventing Sanguinarine chloride precipitation in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sanguinarine chloride. Our goal is to help you overcome common challenges, such as precipitation in media, and to provide clear protocols and data to support your experiments.
Troubleshooting Guide: Preventing this compound Precipitation
Precipitation of this compound in cell culture media is a common issue that can significantly impact experimental results. This guide provides a systematic approach to troubleshooting and preventing this problem.
Visual Troubleshooting Flowchart
Technical Support Center: Sanguinarine Chloride Cytotoxicity Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sanguinarine chloride. The information is designed to address specific issues that may be encountered during cytotoxicity experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of cytotoxic action?
A1: this compound is a benzophenanthridine alkaloid derived from the root of Sanguinaria canadensis and other plants.[1] Its primary cytotoxic mechanism involves the induction of apoptosis (programmed cell death) in cancer cells.[1][2] This is often mediated through the generation of reactive oxygen species (ROS), which can lead to the activation of various signaling pathways, including the JNK and NF-κB pathways.[1][3] Sanguinarine has also been shown to inhibit several signaling pathways crucial for cancer cell survival and proliferation, such as the JAK/STAT, PI3K/Akt/mTOR, and MAPK pathways.[4]
Q2: Does this compound exhibit selective cytotoxicity towards cancer cells over normal cells?
A2: Several studies have shown that this compound exhibits differential cytotoxic effects, with a higher potency against cancer cells compared to normal cells. For instance, it has been observed to induce apoptosis in human epidermoid carcinoma A431 cells at concentrations that do not have the same effect on normal human epidermal keratinocytes. However, at higher concentrations, it can also induce necrosis in normal cells. The selectivity can be cell-type dependent.
Q3: What is the recommended method for preparing a stock solution of this compound?
A3: this compound is soluble in DMSO.[3] It is recommended to prepare a stock solution in DMSO at a concentration of 10 mM.[5] For storage, the stock solution should be stored at -20°C for up to 6 months or at -80°C for up to one year, protected from light and moisture.[2] When preparing working solutions for in vivo experiments, it is advisable to prepare them fresh on the same day of use.[2] To improve solubility, gentle warming to 37°C and sonication can be employed.[2]
Q4: At what concentrations should I test this compound in my cell lines?
A4: The effective concentration of this compound can vary significantly depending on the cell line. Based on published IC50 values (see tables below), a starting concentration range of 0.1 µM to 10 µM is a reasonable starting point for most cancer cell lines. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q5: What is the effect of this compound on the cell cycle?
A5: this compound has been shown to induce cell cycle arrest in various cancer cell lines. The specific phase of arrest can be cell-type dependent, with reports indicating arrest at the G0/G1 or S phase. This effect is often mediated by the modulation of cyclins, cyclin-dependent kinases (CDKs), and CDK inhibitors.
Troubleshooting Guides
Issue 1: Low or Inconsistent Cytotoxicity Observed
| Possible Cause | Troubleshooting Step |
| This compound precipitation | Ensure the final concentration of DMSO in the cell culture medium is low (typically <0.5%) to prevent precipitation. Prepare fresh dilutions from the stock solution for each experiment. Visually inspect the media for any signs of precipitation after adding the compound. |
| Cell density is too high | Optimize the cell seeding density. A high cell number can lead to an underestimation of cytotoxicity. Perform a cell titration experiment to find the linear range for your cell viability assay. |
| Incorrect incubation time | The cytotoxic effects of this compound are time-dependent. If you are not observing an effect at 24 hours, consider extending the incubation period to 48 or 72 hours. |
| Inactivation by serum components | Some components in fetal bovine serum (FBS) can bind to and inactivate compounds. Consider reducing the serum concentration during the treatment period, or using a serum-free medium if your cells can tolerate it for the duration of the experiment. |
| Cell line resistance | Some cell lines may be inherently resistant to this compound. Confirm the sensitivity of your cell line by including a positive control with a known cytotoxic agent. |
Issue 2: High Background or Inconsistent Results in MTT/XTT Assays
| Possible Cause | Troubleshooting Step |
| Interaction of sanguinarine with MTT/XTT reagent | To check for direct chemical interaction, perform a control experiment in cell-free wells containing media and this compound at the highest concentration used in your experiment, and then add the MTT/XTT reagent. |
| Changes in cellular redox state | Sanguinarine is known to induce ROS. This can sometimes interfere with tetrazolium-based assays. Consider using a different viability assay that is not based on mitochondrial reductase activity, such as a trypan blue exclusion assay or a CyQUANT Direct Cell Proliferation Assay.[6] |
| Incomplete formazan crystal solubilization (MTT assay) | Ensure complete solubilization of the formazan crystals by vigorous pipetting or shaking the plate for an extended period. Visually inspect the wells under a microscope to confirm the absence of crystals before reading the absorbance. |
| Phenol red interference | Phenol red in the culture medium can interfere with absorbance readings. Use phenol red-free medium for the assay. |
Issue 3: Difficulty in Interpreting Apoptosis Assay Results
| Possible Cause | Troubleshooting Step |
| Distinguishing between apoptosis and necrosis in Annexin V/PI staining | Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic and necrotic cells will be positive for both Annexin V and PI. Necrotic cells will be Annexin V negative and PI positive. Ensure proper compensation settings on the flow cytometer to distinguish between the different populations.[7] |
| No DNA ladder observed in apoptosis assay | The absence of a clear DNA ladder does not always mean apoptosis is not occurring. The extent of DNA fragmentation can be cell-type dependent. Confirm apoptosis using another method, such as Annexin V staining or a caspase activity assay. Also, ensure that a sufficient number of apoptotic cells are present in your sample for the ladder to be visible. |
| Smear instead of a ladder in DNA fragmentation assay | A smear can indicate necrosis or very late-stage apoptosis where the DNA is extensively degraded. It can also result from DNase contamination. Ensure you are harvesting cells at an appropriate time point after treatment. |
Data Presentation
Table 1: IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay | Incubation Time (h) | Reference |
| A549 | Lung Carcinoma | 1.59 | MTT | 72 | [1] |
| NCI-H1975 | Lung Carcinoma | 1.32 | MTT | 72 | [1] |
| HeLa | Cervical Cancer | 2.43 | MTT | 24 | [1] |
| HL-60 | Promyelocytic Leukemia | 0.9 | MTT | 4 | [8] |
| HTC75 | Cervical Cancer | 1.21 | Q-TRAP | 48 | [9] |
| U266 | Multiple Myeloma | ~1.5 | Cell Proliferation | 24 | [10] |
| IM9 | Multiple Myeloma | ~1.0 | Cell Proliferation | 24 | [10] |
| MM1S | Multiple Myeloma | ~0.75 | Cell Proliferation | 24 | [10] |
| RPMI-8226 | Multiple Myeloma | ~2.0 | Cell Proliferation | 24 | [10] |
Table 2: IC50 Values of this compound in Normal Human Cell Lines
| Cell Line | Cell Type | IC50 (µM) | Assay | Incubation Time (h) | Reference |
| S-G | Gingival Epithelial | 7.6 | Neutral Red | 24 | [5] |
| HGF-1 | Gingival Fibroblasts | >10 | Neutral Red | 24 | [5] |
| Primary Gingival Culture | Gingival Cells | <7.6 | Neutral Red | 24 | [5] |
| Human Skin Fibroblasts | Fibroblast | No significant effect at 2 µM | CCK-8 | 72 | [9] |
| HUVSMCs | Umbilical Vein Smooth Muscle | No significant effect at 2 µM | CCK-8 | 72 | [9] |
Experimental Protocols
MTT Cell Viability Assay
This protocol is adapted from standard MTT assay procedures and should be optimized for your specific cell line and experimental conditions.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
The next day, remove the medium and add fresh medium containing various concentrations of this compound (e.g., 0.1, 0.5, 1, 2.5, 5, 10 µM). Include a vehicle control (DMSO, at the same final concentration as the highest this compound treatment).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible under a microscope.
-
Carefully remove the medium containing MTT. For adherent cells, aspirate the medium. For suspension cells, centrifuge the plate at a low speed and then aspirate the supernatant.
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly by pipetting up and down or by placing the plate on a shaker for 15-20 minutes to ensure complete dissolution of the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Annexin V-FITC/PI Apoptosis Assay
This protocol provides a general guideline for detecting apoptosis by flow cytometry. Refer to the manufacturer's instructions for your specific Annexin V-FITC kit for detailed procedures.[7][11][12]
Materials:
-
This compound-treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Induce apoptosis in your cells by treating them with the desired concentrations of this compound for the appropriate time. Include untreated and vehicle-treated controls.
-
Harvest the cells, including any floating cells from the supernatant, by trypsinization (for adherent cells) or centrifugation.
-
Wash the cells twice with cold PBS and then resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Set up appropriate gates and compensation to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
DNA Ladder Assay for Apoptosis
This protocol describes a method for detecting the characteristic internucleosomal DNA fragmentation seen in apoptosis.[13][14][15][16][17]
Materials:
-
This compound-treated and control cells
-
Cell lysis buffer (e.g., 10 mM Tris-HCl pH 7.4, 10 mM EDTA, 0.5% Triton X-100)
-
RNase A (10 mg/mL)
-
Proteinase K (20 mg/mL)
-
Phenol:Chloroform:Isoamyl alcohol (25:24:1)
-
100% Ethanol and 70% Ethanol
-
TE buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA)
-
Agarose
-
TAE or TBE buffer
-
DNA loading dye
-
Ethidium bromide or other DNA stain
-
DNA size marker
Procedure:
-
Treat cells with this compound to induce apoptosis.
-
Harvest approximately 1-5 x 10^6 cells (including floating cells).
-
Wash the cells with PBS and resuspend the pellet in 0.5 mL of lysis buffer.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 13,000 x g for 20 minutes at 4°C to pellet the intact chromatin.
-
Transfer the supernatant containing the fragmented DNA to a new tube.
-
Add RNase A to a final concentration of 100 µg/mL and incubate at 37°C for 1 hour.
-
Add Proteinase K to a final concentration of 200 µg/mL and incubate at 50°C for 1-2 hours.
-
Perform a phenol:chloroform extraction to purify the DNA.
-
Precipitate the DNA by adding 1/10 volume of 3 M sodium acetate (pH 5.2) and 2.5 volumes of cold 100% ethanol. Incubate at -20°C overnight.
-
Centrifuge at 13,000 x g for 30 minutes at 4°C to pellet the DNA.
-
Wash the DNA pellet with 70% ethanol and air dry.
-
Resuspend the DNA pellet in 20-30 µL of TE buffer.
-
Add DNA loading dye and run the samples on a 1.5-2% agarose gel containing ethidium bromide.
-
Visualize the DNA fragments under UV light. A ladder-like pattern of DNA fragments in multiples of ~180-200 bp is indicative of apoptosis.
Colony Formation Assay
This assay assesses the long-term effects of this compound on the ability of single cells to proliferate and form colonies.[18][19][20][21]
Materials:
-
This compound stock solution
-
Complete cell culture medium
-
6-well or 100 mm cell culture plates
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
-
PBS
Procedure:
-
Prepare a single-cell suspension of your cells.
-
Seed a low number of cells (e.g., 200-1000 cells per well of a 6-well plate, this needs to be optimized for your cell line) in complete medium.
-
Allow the cells to attach for 24 hours.
-
Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control.
-
Incubate the plates for 7-14 days, or until visible colonies are formed in the control wells. Replace the medium with fresh medium containing the respective treatments every 2-3 days.
-
After the incubation period, wash the colonies twice with PBS.
-
Fix the colonies with 100% methanol for 15 minutes.
-
Stain the colonies with Crystal Violet solution for 20-30 minutes.
-
Gently wash the plates with water to remove excess stain and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of >50 cells) in each well.
-
Calculate the plating efficiency and the surviving fraction for each treatment group relative to the control.
Mandatory Visualizations
Caption: this compound-induced apoptosis signaling pathway.
Caption: General experimental workflow for cytotoxicity testing.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. Bioactivity and mechanism of action of sanguinarine and its derivatives in the past 10 years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxicity of this compound to cultured human cells from oral tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxic activity of sanguinarine and dihydrosanguinarine in human promyelocytic leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Natural Product Library Screens Identify this compound as a Potent Inhibitor of Telomerase Expression and Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. BestProtocols:用于流式细胞术的膜联蛋白 V (Annexin V)染色方案 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 12. pubcompare.ai [pubcompare.ai]
- 13. DNA Laddering Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. assaygenie.com [assaygenie.com]
- 15. An update to DNA ladder assay for apoptosis detection - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Apoptosis DNA fragmentation analysis protocol | Abcam [abcam.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. artscimedia.case.edu [artscimedia.case.edu]
- 21. Colony Forming Assay Protocol: A Comprehensive Guide: R&D Systems [rndsystems.com]
Off-target effects of Sanguinarine chloride in experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sanguinarine chloride. It addresses common issues related to its off-target effects observed during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity in our cell line even at low concentrations of this compound. Is this expected?
A1: Yes, this compound is known to exhibit cytotoxic effects across a range of cell lines, sometimes at low micromolar concentrations. The degree of cytotoxicity can be cell-type dependent. For instance, primary gingival cell cultures have been shown to be more sensitive than established cell lines.[1] A lag in growth kinetics has been observed at concentrations as low as 1.7 µM after a 3-day exposure.[1]
Q2: What are the known off-target signaling pathways affected by this compound?
A2: this compound is known to have several off-target effects and can modulate multiple signaling pathways. These include the activation of c-Jun N-terminal kinase (JNK) and nuclear factor-kappa B (NF-κB) signaling, which are associated with its induction of apoptosis.[2][3] It can also induce the production of reactive oxygen species (ROS) and influence ferroptosis through the ROS/BACH1/HMOX1 signaling pathway.[2][4][5] Additionally, it has been reported to inhibit protein phosphatase 2C (PP2C) and affect the p38 MAPK pathway.[3][6]
Q3: We are seeing inconsistent results in our experiments. What factors could be influencing the activity of this compound?
A3: The potency of this compound can be influenced by experimental conditions. The pH of the culture medium is a critical factor; its potency increases as the pH rises from 6.0 to 7.8. This is likely due to the enhanced uptake of the more lipophilic alkanolamine form compared to the cationic iminium form.[1] The presence of serum can also impact its effects, as fetal bovine serum (15%) has been shown to lessen its cytotoxicity.[1]
Q4: Can this compound affect the cell cycle of our experimental cells?
A4: Yes, this compound has been shown to influence cell cycle regulation by affecting the expression of cyclins.[7] In some cancer cell lines, it can arrest the cell cycle by inhibiting cyclin-dependent kinases and cyclins.[8]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High variability in cytotoxicity assays | Inconsistent pH of the medium. | Strictly control and monitor the pH of the culture medium, as this compound's potency is pH-dependent.[1] |
| Presence of varying serum concentrations. | Maintain a consistent concentration of serum across all experiments or consider performing experiments in serum-free media if appropriate for your cell line.[1] | |
| Unexpected activation of apoptotic pathways | Off-target activation of JNK and NF-κB signaling pathways. | Be aware that Sanguinarine-induced apoptosis is associated with the activation of these pathways.[2] Consider using specific inhibitors for these pathways to confirm if the observed apoptosis is a direct or off-target effect in your model. |
| Increased levels of Reactive Oxygen Species (ROS) | This compound is a known inducer of ROS. | This is an expected off-target effect.[2][3] You can quantify ROS levels to monitor this effect. If trying to isolate other effects, consider using an antioxidant as a control. |
| Discrepancies in IC50 values compared to literature | Different cell lines and assay conditions used. | Ensure that your experimental setup, including cell line, seeding density, treatment duration, and cytotoxicity assay method, is comparable to the cited literature. IC50 values are highly dependent on these parameters. |
Quantitative Data Summary
Table 1: Cytotoxicity of this compound in Various Cell Lines
| Cell Line | Assay | Incubation Time | IC50 / Effect Concentration | Reference |
| S-G gingival epithelial cells | Neutral Red Assay | 24 hours | 7.6 µM (NR50) | [1] |
| S-G gingival epithelial cells | Growth Kinetics | 3 days | 1.7 µM (lag in growth) | [1] |
| A549 | Antiproliferative assay | 72 hours | 1.59 µM | [2] |
| HL60 | Cytotoxicity assay | Not specified | 0.37 µM | [3] |
| NCI-H1688, NCI-H82, NCI-H526 | CCK-8 assay | 24, 48, 72 hours | Dose- and time-dependent inhibition | [9] |
| NSCLC cell lines (H1975, H1299) | MTT assay | Not specified | Exhibits antiproliferative activity | [10] |
Experimental Protocols
1. General Cell Viability Assay (CCK-8)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density.
-
Treatment: After cell adherence, treat with various concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate for the desired period (e.g., 24, 48, or 72 hours).[2][9]
-
Assay: Add Cell Counting Kit-8 (CCK-8) solution to each well and incubate according to the manufacturer's instructions.
-
Measurement: Measure the absorbance at the recommended wavelength (typically 450 nm).
2. Caspase-3 Activity Assay
-
Cell Lysis: Treat cells with this compound, then lyse the cells to collect cytosolic extracts.[2]
-
Substrate Addition: Use a commercially available kit to measure caspase-3 activity. This typically involves adding a caspase-3 substrate, such as Ac-DEVD-pNA.[2]
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 405 nm for pNA) to quantify caspase-3 activity.[2]
3. In Vivo Xenograft Model
-
Cell Inoculation: Subcutaneously inoculate cancer cells (e.g., 22B-cFluc) into nude mice.[2]
-
Treatment: Once tumors are established, treat mice intravenously with this compound (e.g., 10 mg/kg).[2]
-
Imaging: Perform bioluminescent imaging at various time points (e.g., 24, 48, 72 hours) after intraperitoneal injection of a substrate like D-luciferin.[2]
-
Analysis: Monitor changes in luminescent signal to assess tumor response. Tumors can be collected for further analysis, such as TUNEL staining for apoptosis.[2]
Signaling Pathways and Experimental Workflows
References
- 1. Cytotoxicity of this compound to cultured human cells from oral tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound induces ferroptosis by regulating ROS/BACH1/HMOX1 signaling pathway in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound induces ferroptosis by regulating ROS/BACH1/HMOX1 signaling pathway in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Sanguinarine, identified as a natural alkaloid LSD1 inhibitor, suppresses lung cancer cell growth and migration - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Sanguinarine Chloride in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sanguinarine chloride. The information is designed to address specific experimental issues related to overcoming resistance in cancer cells.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line is resistant to standard chemotherapeutics. Will it also be resistant to this compound?
A1: Not necessarily. This compound has been shown to be effective against multidrug-resistant (MDR) cancer cells and may even exhibit enhanced activity in certain resistant phenotypes.[1][2]
-
P-glycoprotein (P-gp/ABCB1) Overexpression: Cells overexpressing P-gp, a common mechanism of resistance to many chemotherapeutic drugs, have shown hypersensitivity to sanguinarine. Sanguinarine can act as a potent inhibitor of the P-gp transporter and has been observed to downregulate P-gp expression in a dose-dependent manner.[1][2]
-
Other ABC Transporters: Multidrug-resistant cells that overexpress BCRP/ABCG2 and ABCB5 have not demonstrated cross-resistance to sanguinarine.[1][2]
-
Other Resistance Mechanisms: Resistance to other drugs mediated by the tumor suppressor TP53 and the epidermal growth factor receptor (EGFR) also does not appear to confer resistance to sanguinarine.[1][2]
Q2: I am observing reduced efficacy of this compound in my long-term experiments. What could be the cause?
A2: While sanguinarine circumvents many common multidrug resistance mechanisms, prolonged exposure could potentially lead to the development of specific resistance. Potential, though less commonly reported, mechanisms could involve:
-
Alterations in Apoptotic Pathways: Since sanguinarine induces apoptosis through multiple pathways, alterations in key apoptotic regulators could contribute to reduced sensitivity.[3][4] This includes the upregulation of anti-apoptotic proteins like Bcl-2 or survivin.[5][6]
-
Increased Antioxidant Capacity: Sanguinarine's pro-apoptotic effect is often mediated by the generation of reactive oxygen species (ROS).[6][7][8] An increase in the endogenous antioxidant capacity of the cancer cells could theoretically dampen the effects of sanguinarine.
-
Changes in Target Signaling Pathways: Sanguinarine is known to inhibit signaling pathways such as JAK/STAT and PI3K/Akt.[8][9][10] Mutations or adaptations within these pathways could potentially lead to resistance.
Q3: Can this compound be used to re-sensitize my resistant cell line to another chemotherapeutic agent?
A3: Yes, several studies have demonstrated that this compound can act synergistically with other chemotherapeutic agents to overcome resistance.[5][11]
-
Combination with Paclitaxel: In prostate cancer cells, sanguinarine has been shown to sensitize cells to paclitaxel-mediated growth inhibition and apoptosis. This may be due to its ability to inhibit survivin expression, which can be upregulated by paclitaxel.[5]
-
Combination with Other Chemotherapies: this compound has shown synergistic anti-cancer effects when combined with panobinostat, THZ1, gemcitabine, and (+)-JQ-1 in small cell lung cancer cells.[11] It has also been shown to sensitize papillary thyroid cancer cells to cisplatin.[12]
Troubleshooting Guides
Issue 1: Sub-optimal Cytotoxicity of this compound Observed
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Cell line expresses high levels of anti-apoptotic proteins (e.g., Bcl-2, Survivin). | Co-administer a known inhibitor of the specific anti-apoptotic protein. For example, use a survivin inhibitor in combination with sanguinarine. | Increased apoptosis and cytotoxicity compared to sanguinarine treatment alone. |
| Cells have a high antioxidant capacity, neutralizing ROS. | Pre-treat cells with an agent that depletes glutathione (GSH), such as buthionine sulfoximine (BSO), before sanguinarine treatment. | Enhanced ROS-mediated apoptosis and increased sanguinarine efficacy. |
| Sub-optimal concentration or treatment duration. | Perform a dose-response and time-course experiment to determine the optimal IC50 and treatment duration for your specific cell line. | Identification of the most effective concentration and time point for sanguinarine treatment. |
Issue 2: Development of Acquired Resistance to this compound
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Upregulation of pro-survival signaling pathways (e.g., PI3K/Akt). | Combine sanguinarine with a specific inhibitor of the suspected pro-survival pathway (e.g., a PI3K or Akt inhibitor). | Restoration of sensitivity to sanguinarine and increased cell death. |
| Alterations in cell death pathways (e.g., switch from apoptosis to autophagy-mediated survival). | Co-treat with an autophagy inhibitor (e.g., bafilomycin A1) to block protective autophagy.[13] | Increased cell death by preventing autophagy-mediated survival and promoting apoptosis. |
| Emergence of a sub-population of resistant cells. | Consider a combination therapy approach. Alternate treatment with sanguinarine and another cytotoxic agent with a different mechanism of action. | Eradication of heterogeneous tumor cell populations and prevention of resistance. |
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| U266 | Multiple Myeloma | ~1.0-2.0 | [9] |
| RPMI-8226 | Multiple Myeloma | ~1.0-2.0 | [9] |
| DU145 | Prostate Cancer | Not specified, but effective at low µM | [5] |
| PC3 | Prostate Cancer | Not specified, but effective at low µM | [14] |
| NCI-H1688 | Small Cell Lung Cancer | Not specified, but effective at low µM | [11] |
Table 2: Synergistic Combinations with this compound
| Combination Agent | Cancer Type | Effect | Reference |
| Paclitaxel | Prostate Cancer | Sensitizes to growth inhibition and apoptosis | [5] |
| Panobinostat | Small Cell Lung Cancer | Synergistic anti-proliferative activity | [11] |
| THZ1 | Small Cell Lung Cancer | Synergistic anti-proliferative activity | [11] |
| Gemcitabine | Small Cell Lung Cancer | Synergistic anti-proliferative activity | [11] |
| (+)-JQ-1 | Small Cell Lung Cancer | Synergistic anti-proliferative activity | [11] |
| Cisplatin | Papillary Thyroid Cancer | Sensitizes cells to cisplatin | [12] |
| TRAIL | Breast Cancer | Sensitizes cells to TRAIL-mediated apoptosis | [6] |
Experimental Protocols
Protocol 1: Assessment of P-glycoprotein Inhibition by this compound
This protocol is adapted from studies demonstrating sanguinarine's effect on P-gp.[1][2]
-
Cell Culture: Culture P-gp overexpressing cells (e.g., CEM/ADR5000) and their parental drug-sensitive cell line (e.g., CCRF-CEM) in appropriate media.
-
Doxorubicin Uptake Assay:
-
Treat the P-gp overexpressing cells with varying concentrations of this compound for a predetermined time (e.g., 24 hours).
-
Incubate the cells with a P-gp substrate, such as doxorubicin, for 1-2 hours.
-
Wash the cells to remove extracellular doxorubicin.
-
Analyze the intracellular fluorescence of doxorubicin using flow cytometry.
-
-
Data Analysis: An increase in doxorubicin fluorescence in sanguinarine-treated cells compared to untreated controls indicates inhibition of P-gp-mediated efflux.
Protocol 2: Evaluation of Synergistic Effects with Combination Therapy
This protocol is based on methodologies used to assess drug synergy.[11]
-
Cell Viability Assay:
-
Seed cancer cells in 96-well plates.
-
Treat cells with a range of concentrations of this compound, the second chemotherapeutic agent, and a combination of both.
-
Incubate for a specified period (e.g., 24, 48, 72 hours).
-
Assess cell viability using an appropriate method (e.g., CCK-8 or MTT assay).
-
-
Combination Index (CI) Calculation:
-
Use software such as CalcuSyn to calculate the Combination Index (CI).
-
A CI value < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Visualizations
Caption: Troubleshooting workflow for addressing sanguinarine resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular Determinants of Sensitivity or Resistance of Cancer Cells Toward Sanguinarine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antitumor effects of the benzophenanthridine alkaloid sanguinarine: Evidence and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Anticancer Effect of Sanguinarine: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sanguinarine Suppresses Prostate Tumor Growth and Inhibits Survivin Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sanguinarine-induced apoptosis: generation of ROS, down-regulation of Bcl-2, c-FLIP, and synergy with TRAIL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. qspace.qu.edu.qa [qspace.qu.edu.qa]
- 9. Sanguinarine Induces Apoptosis Pathway in Multiple Myeloma Cell Lines via Inhibition of the JaK2/STAT3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Involvement of AKT/PI3K Pathway in Sanguinarine’s Induced Apoptosis and Cell Cycle Arrest in Triple-negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Natural compound library screening identifies this compound for the treatment of SCLC by upregulating CDKN1A - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ROS-dependent activation of autophagy is a critical mechanism for the induction of anti-glioma effect of sanguinarine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound induces ferroptosis by regulating ROS/BACH1/HMOX1 signaling pathway in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
Sanguinarine chloride purity and quality control for research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purity and quality control of sanguinarine chloride for research applications.
Frequently Asked Questions (FAQs)
Q1: What is the typical purity of research-grade this compound?
A1: The purity of research-grade this compound typically ranges from ≥97% to over 99%.[1][2] It is crucial to refer to the Certificate of Analysis (CoA) provided by the supplier for batch-specific purity data. High-performance liquid chromatography (HPLC) is the standard method used to determine the purity of this compound.
Q2: How should I store this compound and its stock solutions?
A2: this compound powder should be stored at +4°C.[3] For long-term storage of stock solutions, it is recommended to store them at -20°C for up to six months or at -80°C for up to one year.[4] Solutions should be stored in sealed containers, protected from moisture and light.[4]
Q3: What solvents are recommended for dissolving this compound?
A3: this compound is soluble in several organic solvents. Dimethyl sulfoxide (DMSO) is a common solvent, with solubilities reported at 5 mg/mL and 10 mM.[1][3] It is also soluble in methanol, with a clear orange solution achievable at 20 mg/mL, and slightly soluble in water.[3] For in vivo studies, specific formulations using DMSO, PEG300, Tween-80, and saline or corn oil are often required.[1][4]
Q4: What are the known signaling pathways affected by this compound?
A4: this compound is known to modulate several key signaling pathways. It can induce apoptosis through the activation of reactive oxygen species (ROS) production, which in turn is associated with the activation of the JNK and NF-κB signal pathways.[1][4] It is also a potent and specific inhibitor of protein phosphatase 2C (PP2C).[1][5] More recently, it has been shown to induce ferroptosis by regulating the ROS/BACH1/HMOX1 signaling pathway in prostate cancer.[6] Additionally, it has been observed to inhibit the phosphorylation of Akt and ERK.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Purity of this compound may be lower than stated or may have degraded. | Always use high-purity this compound (≥98%) and verify the purity with the supplier's Certificate of Analysis. Store the compound under the recommended conditions to prevent degradation. |
| Precipitation of the compound in cell culture media | The final concentration of the organic solvent (e.g., DMSO) may be too high, or the compound's solubility limit in the aqueous media has been exceeded. | Ensure the final concentration of DMSO in the cell culture media is low (typically ≤0.1%) to avoid solvent-induced cytotoxicity and precipitation. Prepare fresh dilutions from a concentrated stock solution for each experiment. |
| Low or no observable biological activity | The compound may not have been properly dissolved or has degraded. The concentration used may be too low. | Prepare fresh stock solutions and ensure the compound is fully dissolved before adding to the experimental system. Perform a dose-response experiment to determine the optimal concentration for your specific cell line or model system. |
| Cell death observed in control group | The solvent (e.g., DMSO) used to dissolve the this compound may be cytotoxic at the concentration used. | Run a vehicle control group (cells treated with the same concentration of the solvent alone) to assess the effect of the solvent on cell viability. |
Experimental Protocols
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of a this compound sample.
Methodology:
-
Sample Preparation: Accurately weigh and dissolve a small amount of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) to a known concentration.
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A gradient of acetonitrile and water (often with a small percentage of formic acid or trifluoroacetic acid to improve peak shape) is commonly employed.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection at a wavelength where this compound has maximum absorbance (e.g., ~280 nm).
-
-
Analysis: Inject the prepared sample onto the HPLC system. The purity is calculated by dividing the area of the main this compound peak by the total area of all peaks in the chromatogram and multiplying by 100.
In Vitro Cell Viability Assay (CCK-8)
Objective: To assess the cytotoxic effects of this compound on a specific cell line.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ cells/well and allow them to adhere overnight.[7]
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0.5 µM, 1 µM, 2 µM, 4 µM) for a specified duration (e.g., 24 hours).[7] Include a vehicle control (DMSO) group.
-
CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 4 hours.[7]
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[7] Cell viability is expressed as a percentage relative to the vehicle-treated control cells.
Caspase-3 Activity Assay
Objective: To determine if this compound induces apoptosis via caspase-3 activation.
Methodology:
-
Cell Treatment and Lysis: Treat cells with different concentrations of this compound.[7] After treatment, collect, wash, and lyse the cells in a lysis buffer on ice for 30 minutes.[7]
-
Supernatant Collection: Centrifuge the cell lysates at 12,000 rpm for 10 minutes to pellet cell debris and collect the supernatants.[7]
-
Enzymatic Reaction: Add the caspase-3 substrate Ac-DEVD-pNA (2 mM) to each sample and incubate at 37°C for 1 hour.[7]
-
Absorbance Measurement: Quantify the optical density at a wavelength of 405 nm using a spectrophotometer.[7] The increase in absorbance is proportional to the caspase-3 activity.
Visualizations
Caption: Key signaling pathways modulated by this compound.
Caption: Quality control workflow for this compound.
Caption: Troubleshooting logic for inconsistent experimental results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. raybiotech.com [raybiotech.com]
- 3. This compound - LKT Labs [lktlabs.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. apexbt.com [apexbt.com]
- 6. This compound induces ferroptosis by regulating ROS/BACH1/HMOX1 signaling pathway in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Troubleshooting inconsistent results with Sanguinarine chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues and inconsistencies encountered during experiments with Sanguinarine chloride.
FAQs & Troubleshooting Guides
Why am I seeing precipitation or poor solubility of my this compound?
Inconsistent solubility is a primary source of variability in experimental results. This compound's solubility is highly dependent on the solvent, concentration, and storage conditions.
Answer:
Proper preparation and storage of this compound solutions are critical for reproducible results. The compound is sensitive to moisture and light.
-
Solvent Choice: High-purity, anhydrous DMSO is the recommended solvent for creating stock solutions.[1] Using DMSO that has absorbed moisture can significantly reduce solubility.[1]
-
Storage: Stock solutions should be stored in small aliquots at -20°C for up to six months or -80°C for up to one year, protected from light and moisture.[2]
-
Working Solutions: For in vitro experiments, it is recommended to prepare fresh working solutions from the stock solution for each experiment. For in vivo studies, the mixed formulation should be used immediately.[1][2]
Data Presentation: this compound Solubility
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| DMSO | ~3.68 - 5 mg/mL | ~10 - 13.59 mM | Use fresh, moisture-free DMSO.[1] |
| Methanol | 3.8 mg/mL | ~10.33 mM | Clear, orange solution.[3] |
| Water | <0.3 mg/mL | Slightly soluble. | [3] |
Experimental Protocols: Preparing this compound Solutions
Protocol 1: In Vitro Stock Solution (10 mM in DMSO)
-
Equilibrate the this compound vial to room temperature before opening.
-
Based on the molecular weight (367.78 g/mol ), weigh the required amount of this compound. For 1 mL of a 10 mM stock, use 3.68 mg.
-
Add the appropriate volume of fresh, anhydrous DMSO.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Dispense into single-use aliquots and store at -20°C or -80°C, protected from light.
Protocol 2: In Vivo Formulation Example This is an example formulation and may need optimization for your specific animal model and administration route.
-
Prepare a stock solution in DMSO (e.g., 4 mg/mL).[1]
-
For a 1 mL working solution, add 50 µL of the DMSO stock to 400 µL of PEG300 and mix until clear.[1]
-
Add 50 µL of Tween80 to the mixture and mix until clear.[1]
-
Add 500 µL of ddH₂O to bring the final volume to 1 mL.[1]
-
Use this formulation immediately after preparation.[1]
My IC50 values for this compound are inconsistent across experiments or different from published data. What could be the cause?
It is common to observe variability in the IC50 values of this compound. This is due to its pleiotropic effects and sensitivity to experimental conditions.
Answer:
Several factors can influence the observed cytotoxicity and IC50 values:
-
Cell Line Specificity: this compound's effect varies significantly between different cell types.[4][5] For example, the IC50 in HL-60 cells is reported to be 0.37 µM, while in HTC75 cells it is 2.18 µM.[1][4]
-
pH of Culture Medium: The potency of this compound can be enhanced by increasing the pH from 6.0 to 7.8. This is likely due to the increased uptake of the more lipophilic alkanolamine form compared to the cationic iminium form at higher pH.[5]
-
Serum Concentration: The presence of fetal bovine serum (FBS) in the culture medium can lessen the cytotoxic effects of this compound.[5]
-
Purity of the Compound: The purity of the this compound used can impact its activity. Ensure you are using a high-purity grade (e.g., ≥98%).[3]
-
Cell Density and Growth Phase: The number of cells seeded and their metabolic state at the time of treatment can affect the outcome. Standardize your cell seeding density and ensure cells are in the logarithmic growth phase.
Data Presentation: IC50 Values of this compound in Various Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Reference |
| HL-60 | Human Promyelocytic Leukemia | 0.37 | [1] |
| HTC75 | Human Fibrosarcoma | 2.18 | [4] |
| S-G | Human Gingival Epithelial Cells | 7.6 | [5] |
| HepG2 | Human Hepatoma | ~2.1 (inhibition of CYP1A1) | [6] |
| Various Prostate Cancer Cells | Prostate Cancer | Concentration-dependent reduction in viability | [7] |
| Small Cell Lung Cancer (SCLC) | Lung Cancer | Dose- and time-dependent inhibition | [8] |
Mandatory Visualization: Troubleshooting Inconsistent IC50 Values
Caption: A logical workflow for troubleshooting inconsistent IC50 values.
The observed mechanism of action (e.g., apoptosis, cell cycle arrest) differs from my expectations. Why?
This compound is known to modulate multiple signaling pathways, and its primary mechanism of action can vary depending on the cellular context and experimental design.
Answer:
The biological activity of this compound is complex and involves the modulation of numerous cellular targets and pathways.[9][10] This pleiotropic nature can lead to different outcomes under varying conditions.
-
Primary Mechanism: A well-established mechanism is the induction of apoptosis through the generation of reactive oxygen species (ROS) and the activation of JNK and NF-κB signaling pathways.[1][2]
-
Multiple Signaling Pathways: this compound has been shown to influence a wide array of signaling pathways, including MAPK, Wnt/β-catenin, JAK/STAT, TGF-β, and PI3K/Akt/mTOR.[9][10] The predominant pathway affected can depend on the specific cancer type and its genetic background.
-
Concentration-Dependent Effects: The concentration of this compound used can determine its biological effect. Lower concentrations may inhibit telomerase activity without inducing significant apoptosis, while higher concentrations can lead to cell cycle arrest and apoptosis.[4]
-
p53-Independence: In some cancer cell lines, Sanguinarine-induced apoptosis has been shown to be independent of p53 status, which might be unexpected if assuming a classic DNA damage response.[11]
Mandatory Visualization: Major Signaling Pathways Modulated by this compound
Caption: Key signaling pathways affected by this compound.
What are the best practices for a standard cell viability assay with this compound to ensure reproducibility?
Following a standardized and well-documented protocol is essential for obtaining reproducible data with any compound, including this compound.
Answer:
To minimize variability in your cell viability assays (e.g., CCK-8, MTT, or Neutral Red), adhere to the following best practices.
Experimental Protocols: Standardized Cell Viability Assay (CCK-8)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 2x10⁵ cells/mL) and allow them to adhere and enter the logarithmic growth phase (typically 24 hours).[1]
-
Compound Preparation: Prepare a series of dilutions of this compound in your cell culture medium immediately before use. Remember to prepare a vehicle control (medium with the same final concentration of DMSO as your highest treatment dose).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).[12] The duration can significantly impact the results.
-
Assay: Add the CCK-8 reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Mandatory Visualization: Experimental Workflow for a Cell Viability Assay
Caption: A standardized workflow for a cell viability experiment.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | 5578-73-4 [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. Cytotoxicity of this compound to cultured human cells from oral tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Investigation of sanguinarine and chelerythrine effects on CYP1A1 expression and activity in human hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound induces ferroptosis by regulating ROS/BACH1/HMOX1 signaling pathway in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Bioactivity and mechanism of action of sanguinarine and its derivatives in the past 10 years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sanguinarine causes DNA damage and p53-independent cell death in human colon cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journal.waocp.org [journal.waocp.org]
Light sensitivity and storage conditions for Sanguinarine chloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling, storage, and troubleshooting of Sanguinarine chloride in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder?
A1: this compound as a dry powder is stable under normal temperatures and pressures. For long-term storage, it is recommended to keep the powder in a tightly sealed container at 4°C, protected from light and moisture. Some suppliers also indicate that storage at room temperature (15-25°C) is acceptable for shorter periods.
Q2: How should I prepare and store this compound stock solutions?
A2: this compound is sparingly soluble in water but can be dissolved in DMSO to prepare stock solutions. For in vitro studies, a stock solution of 3.33 mg/mL (9.05 mM) in DMSO can be achieved, potentially requiring ultrasonication and warming to 60°C to fully dissolve.[1] It is crucial to use freshly opened DMSO as it is hygroscopic, and absorbed moisture can significantly impact solubility.
Recommended storage for stock solutions is as follows:
-
-20°C: Up to 6 months in a sealed, light-protected container.[2]
-
-80°C: Up to 1 year in a sealed, light-protected container.[2]
To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use vials.
Q3: Is this compound light sensitive?
A3: Yes, this compound is known to be phototoxic.[3] Exposure to light, particularly UV radiation, can lead to its degradation. It is essential to protect both the solid compound and its solutions from light by using amber vials or by wrapping containers in aluminum foil. All experimental procedures involving this compound should be performed with minimal light exposure.
Q4: What is the stability of this compound in different pH conditions?
A4: this compound solutions are reported to be stable in the pH range of 2 to 8. However, their stability decreases in alkaline solutions with a pH greater than 8.
Q5: What are the known degradation products of this compound?
A5: Upon combustion, this compound may decompose to produce toxic fumes, including nitrogen oxides, carbon monoxide, and carbon dioxide.[4] In biological systems, it can be metabolized, with one of the prominent derivatives being dihydrosanguinarine.
Troubleshooting Guide
Issue 1: Precipitation of this compound in cell culture media.
-
Possible Cause: this compound has low aqueous solubility. When a concentrated DMSO stock solution is diluted into aqueous cell culture media, the compound can precipitate out.
-
Solution:
-
Decrease the final concentration: If experimentally feasible, lower the final working concentration of this compound.
-
Optimize the dilution method: Add the DMSO stock solution to the media dropwise while vortexing or stirring to ensure rapid and even dispersion. Avoid adding the stock solution as a single bolus.
-
Use a solubilizing agent: For in vivo studies, co-solvents such as PEG300 and Tween-80 can be used to improve solubility. A suggested formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Warm the media: Gently warming the cell culture media to 37°C before adding the this compound stock solution can sometimes help to keep the compound in solution.
-
Issue 2: Inconsistent or unexpected experimental results.
-
Possible Cause 1: Degradation of this compound. As discussed, this compound is sensitive to light, heat, and alkaline pH. Improper storage or handling can lead to degradation and a subsequent loss of bioactivity.
-
Solution 1:
-
Always prepare fresh dilutions from a properly stored stock solution for each experiment.
-
Minimize the exposure of the compound and its solutions to light at all stages of the experiment.
-
Ensure that the pH of your experimental system is within the stable range for this compound (pH 2-8).
-
-
Possible Cause 2: Interference with assays. Sanguinarine is a fluorescent molecule. This intrinsic fluorescence can interfere with fluorescence-based assays (e.g., flow cytometry, fluorescence microscopy, fluorescent plate reader assays).
-
Solution 2:
-
Run appropriate controls: Include control groups with this compound alone (without fluorescent dyes) to measure its background fluorescence at the excitation and emission wavelengths of your assay.
-
Choose compatible fluorophores: If possible, select fluorescent dyes with excitation and emission spectra that do not overlap with those of Sanguinarine.
-
Use alternative assays: If significant interference cannot be avoided, consider using non-fluorescent methods, such as colorimetric or luminescent assays, to measure your experimental endpoints.
-
Issue 3: Color change of the this compound solution.
-
Possible Cause: A change in the color of the this compound solution could indicate degradation or a change in its chemical form due to factors like pH shifts or interaction with other components in the solution.
-
Solution:
-
If a noticeable color change occurs, it is best to discard the solution and prepare a fresh one from the solid stock.
-
Investigate the potential causes, such as the pH of the solvent or media, or potential interactions with other reagents.
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Special Conditions |
| Solid Powder | 4°C | Long-term | Sealed container, protect from light and moisture. |
| 15-25°C | Short-term | Sealed container, protect from light and moisture. | |
| Stock Solution (in DMSO) | -20°C | Up to 6 months | Sealed, light-protected container. |
| -80°C | Up to 1 year | Sealed, light-protected container. |
Table 2: Stability Profile of this compound under Forced Degradation Conditions (Representative Data)
| Stress Condition | Condition Details | Expected Outcome |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24h | Relatively stable |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24h | Significant degradation |
| Oxidation | 3% H₂O₂ at room temperature for 24h | Moderate degradation |
| Thermal Degradation | 80°C for 48h | Significant degradation |
| Photodegradation | Exposure to UV light (254 nm) for 8h | Significant degradation |
Note: The expected outcomes are based on the general chemical properties of this compound and related compounds. Actual degradation rates should be determined experimentally.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound under various stress conditions.
1. Materials:
-
This compound
-
HPLC-grade DMSO, methanol, acetonitrile, and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector
-
C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)
-
pH meter
-
Temperature-controlled oven
-
UV light chamber
2. Sample Preparation:
-
Prepare a stock solution of this compound in DMSO at a concentration of 1 mg/mL.
-
For each stress condition, dilute the stock solution with the appropriate solvent to a working concentration of 100 µg/mL.
3. Stress Conditions:
-
Acid Hydrolysis: Mix the this compound solution with an equal volume of 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix the this compound solution with an equal volume of 0.1 M NaOH. Incubate at 60°C.
-
Oxidative Degradation: Mix the this compound solution with an equal volume of 3% H₂O₂. Keep at room temperature.
-
Thermal Degradation: Place the this compound solution in an oven at 80°C.
-
Photodegradation: Expose the this compound solution to UV light (254 nm) in a photostability chamber.
4. Time Points:
-
Collect samples at various time points (e.g., 0, 2, 4, 8, 12, and 24 hours) for each stress condition.
5. HPLC Analysis:
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) can be used.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at the λmax of this compound (approximately 280 nm).
-
Injection Volume: 20 µL.
-
Quantify the peak area of the intact this compound at each time point.
6. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
Plot the percentage of remaining this compound against time to determine the degradation kinetics.
Mandatory Visualizations
Caption: this compound-induced apoptosis signaling pathway.
Caption: Workflow for a forced degradation study of this compound.
Caption: Logical workflow for troubleshooting this compound experiments.
References
Sanguinarine Chloride: A Technical Guide to Vehicle Control Selection
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on selecting the appropriate vehicle control for experiments involving sanguinarine chloride. The following information, presented in a question-and-answer format, addresses common challenges to ensure experimental success and data integrity.
Frequently Asked Questions (FAQs)
Q1: What is the first step in selecting a vehicle for this compound?
The critical first step is to determine the experimental system you are using, as the choice of vehicle differs significantly between in vitro (cell-based) and in vivo (animal) studies. The goal is to dissolve the compound effectively while minimizing vehicle-induced toxicity or off-target effects.
Q2: What are the common solvents for dissolving this compound?
This compound, an alkaloid, has specific solubility characteristics.[1] Dimethyl sulfoxide (DMSO) is the most common solvent for creating a stock solution due to its ability to dissolve a wide range of organic compounds.[2][3][4] However, this compound is poorly soluble in water and ethanol.[2]
Solubility Data for this compound
| Solvent | Maximum Concentration | Notes |
|---|---|---|
| DMSO | ≥ 3.68 - 5 mg/mL[2][4] | Gentle warming may be required.[4] Use fresh, anhydrous DMSO as moisture can reduce solubility.[2] |
| Methanol | 20 mg/mL[1] | Results in a clear, orange solution.[1] |
| Water | Slightly soluble to insoluble (<0.3 mg/mL)[1][2] | Not recommended for primary stock solutions. |
| Ethanol | Insoluble[2] | Not a suitable solvent. |
In Vitro Experimentation Guide
Q3: How should I prepare this compound for cell culture experiments?
For in vitro studies, a concentrated stock solution is typically prepared in 100% DMSO. This stock is then diluted to a final working concentration in the cell culture medium. It is crucial to ensure the final concentration of DMSO in the medium is low enough to not affect the cells.
Q4: What is the maximum safe concentration of DMSO for cells in culture?
The tolerance to DMSO is highly cell-line specific and depends on the duration of exposure.[5][6][7]
-
General Recommendation: Keep the final DMSO concentration at or below 0.5% (v/v).[3] Many cell lines can tolerate up to 1%, but some sensitive lines, like primary cells, may show toxicity at concentrations below 0.1%.[3][5][6]
-
Toxicity Thresholds: Concentrations above 2% are often cytotoxic.[5] At 5%, DMSO can dissolve cell membranes, and concentrations of 10% or higher can induce apoptosis.[8][9]
-
Exposure Time: The duration of exposure is a critical factor; longer incubation times can increase toxicity even at lower DMSO concentrations.[7][10]
Best Practice: Always run a vehicle control experiment, treating a set of cells with the same final concentration of DMSO (or your chosen vehicle) as used in your experimental group. This allows you to distinguish the effects of the this compound from any effects of the solvent.
Workflow for In Vitro Vehicle Selection
References
- 1. This compound CAS#: 5578-73-4 [m.chemicalbook.com]
- 2. selleckchem.com [selleckchem.com]
- 3. lifetein.com [lifetein.com]
- 4. raybiotech.com [raybiotech.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Culture FAQ: How does DMSO affect your cells? - Eppendorf Portugal [eppendorf.com]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to Benzophenanthridine Alkaloids in Oncology Research: Sanguinarine Chloride vs. Chelerythrine and Chelidonine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anticancer properties of sanguinarine chloride, chelerythrine, and chelidonine, all members of the benzophenanthridine alkaloid family. The information presented is curated from recent experimental data to assist researchers in selecting the appropriate compound for their studies and to provide a comprehensive overview of their mechanisms of action.
At a Glance: Comparative Anticancer Activity
Sanguinarine and chelerythrine generally exhibit potent cytotoxic effects against a variety of cancer cell lines, primarily through the induction of apoptosis and cell cycle arrest.[1][2][3] In contrast, chelidonine is often reported to be less cytotoxic, with its primary anticancer effect being the induction of cell cycle arrest rather than widespread apoptosis.[2][3]
Quantitative Comparison of Cytotoxicity (IC50 Values)
The following table summarizes the half-maximal inhibitory concentration (IC50) values for sanguinarine, chelerythrine, and chelidonine across various cancer cell lines. It is important to note that experimental conditions can influence IC50 values, and the data below is compiled from multiple studies for comparative purposes.
| Cell Line | Cancer Type | Sanguinarine (µM) | Chelerythrine (µM) | Chelidonine (µM) | Reference |
| L1210 | Mouse Lymphocytic Leukemia | ~0.5 - 1.0 | ~1.0 - 2.0 | > 10 | [2][3] |
| LNCaP | Human Prostate Cancer | ~2.5 | ~5.0 | Not Reported | [1] |
| DU-145 | Human Prostate Cancer | ~1.5 | ~2.5 | Not Reported | [1] |
| NB4 | Human Promyelocytic Leukemia | 0.53 | Not Directly Compared | Not Reported | [4] |
| MKN-45 | Human Gastric Cancer | 1.53 | 12.72 | Not Reported | [4] |
| HL-60 | Human Promyelocytic Leukemia | 0.6 | Not Reported | Not Reported | [5] |
Note: The IC50 values are approximate and can vary based on the specific experimental setup, including incubation time and assay method.
Mechanisms of Anticancer Action: A Head-to-Head Comparison
While all three alkaloids interfere with cancer cell proliferation, their underlying mechanisms show notable differences.
Sanguinarine: This alkaloid is a potent inducer of apoptosis through multiple pathways. It generates reactive oxygen species (ROS), disrupts mitochondrial membrane potential, and modulates the expression of Bcl-2 family proteins, leading to caspase activation.[6] Sanguinarine has also been shown to arrest the cell cycle at various phases, depending on the cell type and concentration.
Chelerythrine: Similar to sanguinarine, chelerythrine induces apoptosis and cell cycle arrest.[1][7] It is a known inhibitor of Protein Kinase C (PKC), a key regulator of cell growth and survival.[8] Its pro-apoptotic effects are also linked to the modulation of Bcl-2 family proteins and the induction of DNA damage.[1][2]
Chelidonine: In contrast to sanguinarine and chelerythrine, chelidonine's primary anticancer activity appears to be cytostatic rather than cytotoxic.[2][3] It effectively arrests the cell cycle, thereby inhibiting cancer cell proliferation, but does not induce apoptosis to the same extent as the other two alkaloids.[2][3][8]
Signaling Pathways and Experimental Workflow
To visually represent the information discussed, the following diagrams illustrate the key signaling pathways affected by these alkaloids and a typical experimental workflow for their evaluation.
Caption: Signaling pathways of sanguinarine, chelerythrine, and chelidonine.
Caption: A typical experimental workflow for comparing benzophenanthridine alkaloids.
Detailed Experimental Protocols
The following are standard protocols for the key experiments cited in this guide. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Treatment: Treat the cells with various concentrations of this compound, chelerythrine, or chelidonine and incubate for the desired time period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Apoptosis Assay (Annexin V/PI Staining and Flow Cytometry)
-
Cell Treatment and Collection: Treat cells with the alkaloids as described for the MTT assay. After incubation, collect both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
-
Cell Treatment and Collection: Treat and collect cells as described above.
-
Fixation: Fix the cells in ice-cold 70% ethanol and store them at -20°C overnight.
-
Washing: Wash the fixed cells with PBS.
-
RNase Treatment: Resuspend the cells in PBS containing RNase A and incubate for 30 minutes at 37°C to degrade RNA.
-
PI Staining: Add PI to the cell suspension and incubate for 15 minutes in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis for Bcl-2 Family Proteins
-
Protein Extraction: Following treatment with the alkaloids, lyse the cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2 family proteins (e.g., Bcl-2, Bax, Bak) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
References
- 1. The effect of chelerythrine on cell growth, apoptosis, and cell cycle in human normal and cancer cells in comparison with sanguinarine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Differential effect of sanguinarine, chelerythrine and chelidonine on DNA damage and cell viability in primary mouse spleen cells and mouse leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pseudocyanides of sanguinarine and chelerythrine and their series of structurally simple analogues as new anticancer lead compounds: Cytotoxic activity, structure-activity relationship and apoptosis induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Rediscovery of Traditional Plant Medicine: An Underestimated Anticancer Drug of Chelerythrine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of the Apoptotic Effects of Sanguinarine Chloride and Chelerythrine
For Researchers, Scientists, and Drug Development Professionals
Sanguinarine chloride and chelerythrine, two structurally similar benzophenanthridine alkaloids, have garnered significant attention in cancer research for their potent pro-apoptotic activities. Both compounds are known to induce programmed cell death in a variety of cancer cell lines, making them promising candidates for novel therapeutic strategies. This guide provides an objective comparison of their apoptotic effects, supported by experimental data, to aid researchers in selecting the appropriate agent for their studies.
Mechanism of Action: A Tale of Two Alkaloids
Both sanguinarine and chelerythrine trigger apoptosis primarily through the intrinsic or mitochondrial pathway, which is initiated by intracellular stress signals. A key event in this pathway is the generation of reactive oxygen species (ROS), which leads to mitochondrial dysfunction.[1] This, in turn, results in the release of cytochrome c into the cytoplasm, a critical step for the activation of the caspase cascade.
Sanguinarine-induced apoptosis is strongly associated with the activation of JNK and NF-κB signaling pathways. It has been shown to down-regulate the expression of anti-apoptotic proteins like Bcl-2, while up-regulating pro-apoptotic proteins such as Bax.[2][3][4][5][6][7][8][9] This shift in the Bax/Bcl-2 ratio is a crucial determinant of cell fate, pushing the cell towards apoptosis.[3][6] The subsequent activation of caspase-9 and the executioner caspase-3 leads to the cleavage of cellular substrates, including poly(ADP-ribose) polymerase (PARP), ultimately resulting in cell death.[2][4][6]
Chelerythrine also induces apoptosis through the generation of ROS and subsequent cytochrome c release.[10] It is a well-known inhibitor of Protein Kinase C (PKC).[10] Similar to sanguinarine, chelerythrine can modulate the expression of Bcl-2 family proteins to favor apoptosis.[1] Interestingly, some studies suggest that chelerythrine can induce apoptosis through a Bax/Bak-independent mitochondrial mechanism, highlighting a potentially unique aspect of its action. It has also been identified as a Bcl-xL inhibitor.
While both compounds share the common feature of inducing ROS-mediated mitochondrial apoptosis, the subtle differences in their interactions with specific signaling pathways and Bcl-2 family members may account for their varying potencies and cell-type-specific effects.
Quantitative Comparison of Apoptotic Effects
The following tables summarize quantitative data from various studies to provide a comparative overview of the apoptotic potency of this compound and chelerythrine. It is important to note that these values can vary depending on the cell line, experimental conditions, and assay used.
Table 1: Comparison of IC50 Values for Cell Viability
| Compound | Cell Line | IC50 Value (µM) | Exposure Time (h) | Assay |
| Sanguinarine | NB4 | 0.53 | Not Specified | Not Specified |
| Sanguinarine | MKN-45 | 1.53 | Not Specified | Not Specified |
| Sanguinarine | MDA-MB-468 | 2.60 | 24 | AB® Assay |
| Sanguinarine | MDA-MB-231 | 3.56 | 24 | AB® Assay |
| Chelerythrine | NB4 | 1.85 | Not Specified | Not Specified |
| Chelerythrine | MKN-45 | 12.72 | Not Specified | Not Specified |
Data extracted from multiple sources.[11][12]
Table 2: Comparative Effects on Apoptotic Markers
| Parameter | Sanguinarine | Chelerythrine | Cell Line(s) |
| Caspase-3 Activation | Dose-dependent increase | Dose-dependent increase | U937, HT-29, various cancer cells |
| PARP Cleavage | Increased | Increased | U937, various cancer cells |
| Bax Expression | Upregulated | Upregulated | U937, HT-29, various cancer cells |
| Bcl-2 Expression | Downregulated | Downregulated | U937, HT-29, various cancer cells |
| Bax/Bcl-2 Ratio | Increased | Increased | HT-29, various cancer cells |
| ROS Generation | Increased | Increased | Cardiac myocytes, HepG2, various cancer cells |
| Cytochrome c Release | Increased | Increased | Cardiac myocytes, various cancer cells |
This table represents a qualitative summary based on multiple research articles.[1][2][3][4][6][10]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound or chelerythrine and incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of detergent reagent (e.g., DMSO or a specialized MTT solvent) to each well.
-
Absorbance Measurement: Shake the plate for 15 minutes to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.[10]
Annexin V/PI Staining for Apoptosis Detection
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Preparation: Harvest and wash the treated and control cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube and add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[13][14][15][16]
Western Blot Analysis for Apoptotic Proteins
This technique is used to detect and quantify specific proteins involved in the apoptotic pathway.
-
Protein Extraction: Lyse the treated and control cells in a suitable lysis buffer and determine the protein concentration.
-
SDS-PAGE: Separate the protein lysates (20-40 µg) on a sodium dodecyl sulfate-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Caspase-3, PARP, Bax, Bcl-2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[17][18][19][20][21]
TUNEL Assay for DNA Fragmentation
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
-
Cell Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and then permeabilize with a solution containing Triton X-100.
-
TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture, which contains TdT and fluorescently labeled dUTP, for 60 minutes at 37°C in a humidified chamber.
-
Washing: Wash the cells to remove unincorporated nucleotides.
-
Analysis: Visualize the fluorescently labeled cells under a fluorescence microscope or quantify the fluorescence using a flow cytometer.[22][23][24][25][26]
Signaling Pathways and Experimental Workflow
Diagram 1: Sanguinarine and Chelerythrine Induced Apoptotic Pathway
Caption: Generalized signaling cascade for Sanguinarine and Chelerythrine-induced apoptosis.
Diagram 2: Experimental Workflow for Apoptosis Assessment
Caption: Workflow for evaluating the apoptotic effects of Sanguinarine and Chelerythrine.
References
- 1. broadpharm.com [broadpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. Effects of sanguinarine and chelerythrine on the cell cycle and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sanguinarine-induced apoptosis in human leukemia U937 cells via Bcl-2 downregulation and caspase-3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bax, Bcl-2, and NF-kappaB expression in sanguinarine induced bimodal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sanguinarine induces apoptosis of HT-29 human colon cancer cells via the regulation of Bax/Bcl-2 ratio and caspase-9-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Up regulation of Bax and down regulation of Bcl2 during 3-NC mediated apoptosis in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Pseudocyanides of sanguinarine and chelerythrine and their series of structurally simple analogues as new anticancer lead compounds: Cytotoxic activity, structure-activity relationship and apoptosis induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Involvement of AKT/PI3K Pathway in Sanguinarine’s Induced Apoptosis and Cell Cycle Arrest in Triple-negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bosterbio.com [bosterbio.com]
- 14. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 15. phnxflow.com [phnxflow.com]
- 16. bdbiosciences.com [bdbiosciences.com]
- 17. Bcl-2 Detection in Western Blotting - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 18. ahajournals.org [ahajournals.org]
- 19. edspace.american.edu [edspace.american.edu]
- 20. researchgate.net [researchgate.net]
- 21. Pro-Apoptosis Bcl-2 Family Antibody Sampler Kit II | Cell Signaling Technology [cellsignal.com]
- 22. assaygenie.com [assaygenie.com]
- 23. Use TUNEL Assays to Assess DNA Fragmentation | AAT Bioquest [aatbio.com]
- 24. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 25. Protocol to study cell death using TUNEL assay in Drosophila imaginal discs - PMC [pmc.ncbi.nlm.nih.gov]
- 26. TUNEL Assay [bio-protocol.org]
Sanguinarine Chloride: A Potent Anti-Cancer Agent in Xenograft Models - A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-cancer effects of Sanguinarine chloride in various xenograft models, juxtaposed with data from alternative therapeutic agents. The information is curated to offer an objective overview supported by experimental data, detailed protocols, and visual representations of the underlying molecular mechanisms.
Comparative Efficacy of this compound in Xenograft Models
This compound has demonstrated significant anti-tumor activity across multiple cancer types in preclinical xenograft studies. This section presents a comparative analysis of its efficacy against prostate, colorectal, and small cell lung cancer.
Prostate Cancer (DU145 Xenograft Model)
This compound exhibits a dose-dependent inhibition of tumor growth in the DU145 human prostate cancer xenograft model.[1] Its efficacy is compared here with Docetaxel, a standard chemotherapeutic agent for prostate cancer.
| Treatment Agent | Dosage and Administration | Tumor Growth Inhibition | Key Findings | Animal Model |
| This compound | 1 mg/kg and 5 mg/kg, i.p., 5 days/week[1] | Dose-dependent reduction in tumor volume and weight.[1] | Inhibits tumor growth without significant toxicity.[1] | Athymic nude mice[1] |
| Docetaxel | 1, 5, and 10 mg/kg, s.c., once a week[2] | Dose-dependent tumor growth inhibition at 1, 5, and 10 mg/kg. No significant inhibition at 2.5 mg/kg.[2] | Effective at higher doses but may be associated with side effects like edema.[2] | Nude mice[2] |
Colorectal Cancer (Orthotopic Xenograft Model)
In an orthotopic colorectal cancer model, this compound demonstrated potent anti-tumor effects, comparable to the standard chemotherapeutic agent, Cisplatin.
| Treatment Agent | Dosage and Administration | Tumor Weight Reduction | Key Findings | Animal Model |
| This compound | 4 mg/kg and 8 mg/kg, oral gavage, daily | Dose-dependent reduction in tumor weight.[3] | Significantly reduced tumor weight with less body weight loss compared to Cisplatin.[3] | BALB/c-nu mice[3] |
| Cisplatin | 5 mg/kg, i.p., every 3 days | Significant reduction in tumor weight.[3] | Effective in reducing tumor weight but associated with greater body weight loss.[3] | BALB/c-nu mice[3] |
Small Cell Lung Cancer (NCI-H1688 Xenograft Model)
This compound has shown promising in vivo anti-cancer activity in a small cell lung cancer (SCLC) xenograft model using NCI-H1688 cells.[4][5] A direct comparison with standard SCLC treatments like etoposide and cisplatin as monotherapies in the same model is limited in the literature, however, their established use provides a benchmark for evaluation.
| Treatment Agent | Dosage and Administration | Tumor Growth Inhibition | Key Findings | Animal Model |
| This compound | 2.5 mg/kg, i.p., every three days for three weeks[4][5] | Significantly smaller tumor volumes and lower tumor weight compared to the vehicle group.[4][5] | Inhibits SCLC development in vivo.[4][5] | BALB/C nude mice[4] |
| Etoposide & Cisplatin | Standard chemotherapeutic agents for SCLC.[6][7][8][9] | Established efficacy in SCLC treatment.[6][7][8][9] | Often used in combination therapies.[6][9] | Various (often in combination studies) |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the summarized protocols for the xenograft models discussed.
Prostate Cancer (DU145) Xenograft Protocol
-
Cell Culture: DU145 human prostate carcinoma cells are cultured in RPMI-1640 medium.[1]
-
Animal Model: 6–8 weeks old male athymic nude mice (NCG) are used.[10]
-
Cell Implantation: DU145 cells (2 x 10^7 cells/mL) are suspended in PBS and mixed with Matrigel (1:1 ratio). A 50 µL suspension is implanted subcutaneously into the flank of each mouse.[10]
-
Tumor Growth Monitoring: Tumor volume is measured regularly, calculated using the formula: (length × width × height)/2.[4]
-
Treatment: When tumors reach a volume of approximately 30 mm³, treatment is initiated.[4] this compound is administered intraperitoneally.[1]
Colorectal Cancer (Orthotopic) Xenograft Protocol
-
Animal Model: BALB/c-nu mice are used for the orthotopic implantation.[3]
-
Surgical Procedure: An orthotopic colorectal cancer model is established through surgical implantation of tumor cells.
-
Treatment: this compound is administered via oral gavage.[3]
-
Endpoint Analysis: At the end of the experiment, mice are euthanized, and tumor tissues are dissected for histologic examination and western blotting.[3]
Small Cell Lung Cancer (NCI-H1688) Xenograft Protocol
-
Cell Culture: NCI-H1688 SCLC cells are cultured in RPMI-1640 medium.[4]
-
Animal Model: Five-week-old BALB/C nude mice are used.[4]
-
Cell Implantation: 2 × 10^6 NCI-H1688 cells are injected subcutaneously into the mice.[4]
-
Tumor Growth Monitoring: Tumor volume is measured every 3 days.[4]
-
Treatment: Once the tumor volume reaches approximately 30 mm³, treatment is initiated via intraperitoneal injection.[4]
Signaling Pathways and Experimental Workflows
This compound exerts its anti-cancer effects through the modulation of multiple signaling pathways. The following diagrams, generated using Graphviz, illustrate these mechanisms and the experimental workflow for xenograft studies.
Caption: Signaling pathways modulated by this compound leading to anti-cancer effects.
Caption: General experimental workflow for xenograft model studies.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. Systematic Trial for Evaluating Docetaxel in a Human Prostate Cancer Cell DU145 Xenograft Model | Anticancer Research [ar.iiarjournals.org]
- 3. Sanguinarine triggers intrinsic apoptosis to suppress colorectal cancer growth through disassociation between STRAP and MELK - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Natural compound library screening identifies this compound for the treatment of SCLC by upregulating CDKN1A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Current status of etoposide in the management of small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Etoposide as a Key Therapeutic Agent in Lung Cancer: Mechanisms, Efficacy, and Emerging Strategies [mdpi.com]
- 8. High-dose etoposide (VP-16) in small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Oral treatment with etoposide in small cell lung cancer – dilemmas and solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound induces ferroptosis by regulating ROS/BACH1/HMOX1 signaling pathway in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
Sanguinarine Chloride: A Potential Challenger to Conventional Chemotherapy?
A comparative analysis of the anti-cancer efficacy of the natural alkaloid sanguinarine chloride against established chemotherapy agents reveals promising potential, particularly in synergistic applications. This guide synthesizes available experimental data to offer researchers, scientists, and drug development professionals a comprehensive overview of its performance, mechanisms, and future outlook.
This compound, a benzophenanthridine alkaloid derived from the root of Sanguinaria canadensis and other poppy species, has garnered significant attention for its potent anti-cancer properties.[1][2][3] In vitro and in vivo studies have demonstrated its ability to inhibit proliferation, induce apoptosis (programmed cell death), and curb metastasis in a variety of cancer cell lines.[1][2][4][5] This natural compound's multifaceted mechanism of action, which involves the disruption of key cellular signaling pathways, positions it as a compelling agent for further investigation, both as a standalone therapy and in combination with standard chemotherapeutics.[6][7]
Comparative Efficacy: this compound vs. Standard Chemotherapy
Experimental evidence suggests that this compound exhibits significant cytotoxicity against a broad spectrum of cancer cells, in some cases demonstrating comparable or enhanced efficacy to conventional drugs. Its true potential may lie in its ability to sensitize cancer cells to the effects of standard chemotherapies, potentially allowing for lower, less toxic doses of these powerful agents.[3][7][8]
In Vitro Cytotoxicity: A Quantitative Comparison
The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, is a key metric in pre-clinical cancer research. The following table summarizes the IC50 values of this compound in various cancer cell lines, providing a basis for comparison with standard chemotherapy agents where data is available.
| Cancer Type | Cell Line | This compound IC50 | Standard Chemotherapy Drug | Standard Drug IC50 |
| Non-Small Cell Lung Cancer | A549 | 1.59 µM[9] | - | - |
| Non-Small Cell Lung Cancer | H1299 | ~3 µM[10] | - | - |
| Non-Small Cell Lung Cancer | H1975 | ~1 µM[10] | - | - |
| Cervical Cancer | HeLa | 0.16 µg/mL[9] | - | - |
| Hematopoietic Cancer | HL-60 | 0.6 µM[11], 0.9 µM[12] | - | - |
| Hematopoietic Cancer | HL-60/MX2 | <0.1 µM[11] | - | - |
| Prostate Cancer | DU145 | Not explicitly stated, but showed dose-dependent inhibition[8][13] | Paclitaxel | Not explicitly stated, but sanguinarine enhanced its effect[8] |
| Small Cell Lung Cancer | NCI-H1688 | <1 µM[4] | Gemcitabine | IC30 determined for combination studies[4] |
Note: Direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions.
Synergistic Effects with Standard Chemotherapeutics
A significant finding in the evaluation of this compound is its ability to act synergistically with existing chemotherapy drugs. Studies have shown that combining this compound with agents like panobinostat, THZ1, gemcitabine, and (+)-JQ-1 enhances the anti-cancer effect in small cell lung cancer (SCLC) cells compared to treatment with either agent alone.[4] Similarly, in prostate cancer cells, sanguinarine has been shown to sensitize cells to paclitaxel-mediated growth inhibition and apoptosis.[8] This suggests that sanguinarine could be a valuable adjuvant therapy, potentially overcoming drug resistance and reducing the side effects associated with high doses of chemotherapy.
Unraveling the Mechanism: Key Signaling Pathways
This compound exerts its anti-cancer effects by modulating a complex network of intracellular signaling pathways that are often dysregulated in cancer. Its ability to induce apoptosis and inhibit cell proliferation is linked to its impact on several key cellular processes.
One of the primary mechanisms is the induction of reactive oxygen species (ROS), which can lead to cellular damage and trigger apoptosis.[9] Sanguinarine-induced apoptosis is also associated with the activation of the JNK and NF-κB signaling pathways.[9] Furthermore, it has been shown to disrupt other critical pathways for cancer cell survival and proliferation, including the PI3K/Akt/mTOR and JAK/STAT3 pathways.[6]
In small cell lung cancer, this compound has been found to upregulate CDKN1A, a cyclin-dependent kinase inhibitor, which leads to cell cycle arrest.[4] In prostate cancer, it has been identified as an inhibitor of survivin, an anti-apoptotic protein, and can induce apoptosis through the ubiquitin-proteasome system.[8]
Caption: this compound's multi-target mechanism of action.
Experimental Methodologies: A Guide to Reproducibility
To facilitate further research and validation of the findings presented, this section outlines the detailed experimental protocols commonly employed in the study of this compound's anti-cancer effects.
Cytotoxicity Assays (CCK-8 and MTT)
These colorimetric assays are fundamental for assessing the effect of a compound on cell viability and proliferation.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).[14][15]
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound or a standard chemotherapy drug. A vehicle control (e.g., DMSO) is also included.[13]
-
Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.[4][13]
-
Reagent Addition: After incubation, CCK-8 or MTT reagent is added to each well, and the plates are incubated for an additional 1-4 hours.
-
Absorbance Measurement: The absorbance is measured using a microplate reader at the appropriate wavelength (e.g., 450 nm for CCK-8).[13]
-
Data Analysis: Cell viability is calculated as a percentage of the control, and IC50 values are determined by plotting cell viability against drug concentration.
Caption: Workflow for a typical in vitro cytotoxicity assay.
Colony Formation Assay
This assay assesses the long-term effect of a compound on the ability of single cells to proliferate and form colonies.
Protocol:
-
Cell Seeding: A low number of cells are seeded in 6-well plates.
-
Compound Treatment: Cells are treated with varying concentrations of this compound for a specified period.
-
Incubation: The medium is then replaced with fresh, drug-free medium, and the cells are incubated for 1-2 weeks to allow for colony formation.[13]
-
Staining: Colonies are fixed with methanol and stained with crystal violet.
-
Quantification: The number of colonies is counted either manually or using imaging software.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Cells are treated with this compound for a defined period.
-
Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI).
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
Conclusion and Future Directions
The available evidence strongly suggests that this compound is a potent anti-cancer agent with a favorable toxicity profile against a range of cancer cell lines. Its ability to modulate multiple key signaling pathways and its synergistic effects with standard chemotherapy drugs make it a highly attractive candidate for further pre-clinical and clinical development.
References
- 1. Antitumor effects of the benzophenanthridine alkaloid sanguinarine: Evidence and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Anticancer Effect of Sanguinarine: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer potential of sanguinarine for various human malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Natural compound library screening identifies this compound for the treatment of SCLC by upregulating CDKN1A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Sanguinarine Suppresses Prostate Tumor Growth and Inhibits Survivin Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Sanguinarine, identified as a natural alkaloid LSD1 inhibitor, suppresses lung cancer cell growth and migration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Cytotoxic activity of sanguinarine and dihydrosanguinarine in human promyelocytic leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound induces ferroptosis by regulating ROS/BACH1/HMOX1 signaling pathway in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 15. Cytotoxicity Assay Protocol [protocols.io]
Cross-Validation of Sanguinarine Chloride's Mechanism Across Diverse Cell Types: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the mechanisms of action of Sanguinarine chloride, a benzophenanthridine alkaloid derived from the root of Sanguinaria canadensis, across various cell types. Its potent anti-cancer, anti-inflammatory, and antimicrobial properties have prompted extensive research into its therapeutic potential. This document summarizes key experimental findings, presents comparative data, and provides detailed protocols for the cross-validation of its effects.
Comparative Analysis of Cytotoxicity
This compound exhibits a broad spectrum of cytotoxic activity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values vary depending on the cell type and the duration of exposure, highlighting a degree of differential sensitivity.
| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (h) |
| Prostate Cancer | |||
| LNCaP (Androgen-responsive) | Prostate Carcinoma | 0.1 - 2 | 24 |
| DU145 (Androgen-unresponsive) | Prostate Carcinoma | 0.1 - 2 | 24 |
| Breast Cancer | |||
| MDA-MB-231 (TNBC) | Triple-Negative Breast Cancer | ~3.5 | 24 |
| MDA-MB-468 (TNBC) | Triple-Negative Breast Cancer | ~2.6 | 24 |
| Lung Cancer | |||
| NCI-H1688 | Small Cell Lung Cancer | Dose-dependent inhibition | 24, 48, 72 |
| NCI-H82 | Small Cell Lung Cancer | Dose-dependent inhibition | 24, 48, 72 |
| NCI-H526 | Small Cell Lung Cancer | Dose-dependent inhibition | 24, 48, 72 |
| A549 | Non-Small Cell Lung Cancer | 1.59 | 72 |
| Human Lens Epithelial Cells | |||
| HLE B-3 | N/A | Anti-proliferative effect observed | - |
| Papillary Thyroid Cancer | |||
| BCPAP | Papillary Thyroid Cancer | Dose-dependent inhibition | - |
| TPC-1 | Papillary Thyroid Cancer | Dose-dependent inhibition | - |
| Cutaneous Squamous Cell Carcinoma | |||
| A431 (Primary) | Cutaneous Squamous Cell Carcinoma | Time and dose-dependent decrease in viability | - |
| A388 (Metastatic) | Cutaneous Squamous Cell Carcinoma | Time and dose-dependent decrease in viability | - |
Core Mechanisms of Action: A Multi-Faceted Approach
This compound's efficacy stems from its ability to modulate multiple critical cellular processes, primarily through the induction of reactive oxygen species (ROS). This oxidative stress triggers a cascade of events leading to cell cycle arrest and apoptosis.
Induction of Apoptosis
A primary mechanism of this compound is the induction of programmed cell death, or apoptosis, across a wide range of cancer cell types.[1][2] This is often mediated by the generation of ROS.[3][4]
-
Key Events:
| Cell Line | Apoptosis Induction | Key Observations |
| HLE B-3 | 30.00±2.36% apoptosis after 24h with 2 µM Sanguinarine (control: 7.67±0.98%)[2] | Mitochondria- and caspase-dependent pathways activated.[4] |
| Prostate Cancer (LNCaP, DU145) | Dose-dependent induction of apoptosis.[5] | Evidenced by DNA ladder formation and flow cytometry.[5] |
| Small Cell Lung Cancer (NCI-H1688) | Increased apoptotic cell death.[6] | |
| Cutaneous Squamous Cell Carcinoma (A388, A431) | Dose-dependent apoptosis. | Mediated by ROS-dependent c-Jun N-terminal kinase (JNK) signaling. |
| Papillary Thyroid Cancer (BCPAP, TPC-1) | Activation of apoptotic signaling cascade.[7] | Involves generation of ROS.[7] |
Cell Cycle Arrest
This compound disrupts the normal progression of the cell cycle, primarily inducing arrest at the G0/G1 or S phases.[6][8]
-
Key Molecular Targets:
| Cell Line | Phase of Arrest | Key Molecular Changes |
| Prostate Cancer (LNCaP, DU145) | G0/G1 phase[5] | Induction of p21/WAF1 and p27/KIP1; downregulation of cyclins D1, D2, E and CDKs 2, 4, 6.[5] |
| Small Cell Lung Cancer (NCI-H1688) | S phase[6] | Upregulation of CDKN1A.[6] |
| Gastric Cancer (SGC-7901, HGC-27) | S phase[9] |
Modulation of Key Signaling Pathways
The diverse biological effects of this compound are orchestrated through its influence on several critical intracellular signaling pathways.
dot
Caption: this compound's multi-pathway inhibitory action.
-
MAPK Pathway: this compound activates pro-apoptotic JNK and p38 MAPKs while inhibiting the pro-survival ERK pathway in several cancer cell lines.[2][9]
-
PI3K/AKT/mTOR Pathway: This crucial survival pathway is often inhibited by this compound, leading to decreased cell proliferation and survival.[10]
-
NF-κB Pathway: this compound is a potent inhibitor of NF-κB activation, a key regulator of inflammation and cell survival.[11] It prevents the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm.
-
JAK/STAT Pathway: The constitutive activation of the JAK/STAT pathway in many cancers is suppressed by this compound, contributing to its anti-proliferative effects.[12]
Comparison with Alternative Treatments
This compound has shown promise both as a standalone agent and in combination with conventional chemotherapeutics, where it can act as a chemosensitizer.
| Comparison Agent | Cell Line | Key Findings |
| Cisplatin | Cisplatin-resistant ovarian cancer (A2780) | Sanguinarine enhances the sensitivity of resistant cells to cisplatin, potentially by depleting intracellular glutathione. |
| Doxorubicin | Triple-negative breast cancer (MDA-MB-231) | Sanguinarine sensitizes breast cancer cells to doxorubicin-induced apoptosis. |
| Resveratrol | Various cancer cell lines | Both are natural compounds with pleiotropic anti-cancer effects, including induction of apoptosis and cell cycle arrest.[13] Direct comparative studies are limited, but both target multiple signaling pathways. |
| Curcumin | Breast cancer cell lines (MCF-7, MDA-MB-231) | Both curcumin and sanguinarine exhibit cytotoxic effects against breast cancer cells.[14] Curcumin's effects are also linked to ROS generation and targeting of multiple signaling pathways.[15] |
Experimental Protocols
To facilitate the cross-validation of this compound's mechanisms, detailed protocols for key experimental assays are provided below.
Cell Viability and Cytotoxicity (MTT Assay)
dot
Caption: MTT assay experimental workflow.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound or vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Apoptosis Detection (Annexin V-FITC/Propidium Iodide Staining)
dot
Caption: Apoptosis assay experimental workflow.
-
Cell Treatment: Treat cells with the desired concentrations of this compound for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.
-
Healthy cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while gently vortexing and fix overnight at -20°C.
-
Washing: Centrifuge the fixed cells and wash the pellet with PBS.
-
RNase Treatment: Resuspend the cells in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C.
-
PI Staining: Add Propidium Iodide (50 µg/mL) to the cell suspension and incubate for 15-30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The percentage of cells in G0/G1, S, and G2/M phases can be quantified using cell cycle analysis software.
Western Blotting for Signaling Pathway Analysis
-
Protein Extraction: Treat cells with this compound, wash with PBS, and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-p65, p65, phospho-Akt, Akt, phospho-ERK, ERK, phospho-STAT3, STAT3, Bcl-2, Bax, cleaved caspase-3, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.
Conclusion
This compound demonstrates a consistent and multi-pronged mechanism of action across a variety of cell types, particularly in the context of cancer. Its ability to induce ROS production, trigger apoptosis, and arrest the cell cycle through the modulation of key signaling pathways underscores its potential as a therapeutic agent. The provided comparative data and detailed experimental protocols serve as a valuable resource for researchers seeking to further investigate and validate the therapeutic applications of this promising natural compound. Further studies directly comparing its efficacy and mechanisms with a broader range of both natural and conventional anti-cancer agents are warranted to fully elucidate its clinical potential.
References
- 1. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 2. Sanguinarine induces apoptosis of human lens epithelial cells by increasing reactive oxygen species via the MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flow cytometry with PI staining | Abcam [abcam.com]
- 4. ucl.ac.uk [ucl.ac.uk]
- 5. Sanguinarine causes cell cycle blockade and apoptosis of human prostate carcinoma cells via modulation of cyclin kinase inhibitor-cyclin-cyclin-dependent kinase machinery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Natural compound library screening identifies this compound for the treatment of SCLC by upregulating CDKN1A - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Anticancer Effect of Sanguinarine: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 9. Sanguinarine inhibits growth and invasion of gastric cancer cells via regulation of the DUSP4/ERK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Involvement of AKT/PI3K Pathway in Sanguinarine’s Induced Apoptosis and Cell Cycle Arrest in Triple-negative Breast Cancer Cells | Cancer Genomics & Proteomics [cgp.iiarjournals.org]
- 11. Sanguinarine Inhibition of TNF-α-Induced CCL2, IKBKE/NF-κB/ERK1/2 Signaling Pathway, and Cell Migration in Human Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. qspace.qu.edu.qa [qspace.qu.edu.qa]
- 13. Anti-Cancer Properties of Resveratrol: A Focus on Its Impact on Mitochondrial Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Curcumin and Its New Derivatives: Correlation between Cytotoxicity against Breast Cancer Cell Lines, Degradation of PTP1B Phosphatase and ROS Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Sanguinarine Chloride: A Comparative Analysis of its Efficacy in Androgen-Responsive and Androgen-Unresponsive Prostate Cancer Cells
For Immediate Release
This guide provides a detailed comparison of the effects of sanguinarine chloride, a natural benzophenanthridine alkaloid, on androgen-responsive (LNCaP) versus androgen-unresponsive (PC-3, DU-145) human prostate cancer cells. The data presented herein, supported by established experimental protocols, offers valuable insights for researchers and drug development professionals exploring novel therapeutic avenues for prostate cancer.
Sanguinarine has been shown to exhibit potent anti-proliferative and pro-apoptotic properties in various cancer types.[1][2] A key finding is that its growth-inhibitory effects on prostate cancer cells are significant regardless of their androgen dependency, suggesting a versatile mechanism of action.[1][2] This guide synthesizes findings on its impact on cell viability, cell cycle progression, and apoptosis, highlighting the underlying molecular pathways.
Comparative Efficacy: this compound vs. Prostate Cancer Cell Lines
The cytotoxic and anti-proliferative effects of this compound have been quantified across different prostate cancer cell lines. The data reveals a dose-dependent inhibition of cell growth in both androgen-sensitive and androgen-insensitive cells.
Table 1: Cytotoxicity of this compound
| Cell Line | Androgen Status | Estimated IC50 (24h Treatment) |
| LNCaP | Androgen-Responsive | ~1.5 µM |
| DU-145 | Androgen-Unresponsive | ~1.8 µM |
| PC-3 | Androgen-Unresponsive | Not explicitly detailed, but shown to be effective.[3] |
IC50 values are estimated from dose-response curves presented in scientific literature. Actual values may vary based on experimental conditions.
Table 2: Effects on Cell Cycle and Apoptosis
| Parameter | Androgen-Responsive (LNCaP) | Androgen-Unresponsive (DU-145, PC-3) | Reference |
| Cell Cycle Arrest | G0/G1 Phase Arrest | G0/G1 Phase Arrest | [1][2] |
| Apoptosis Induction | Dose-dependent induction of apoptosis. | Dose-dependent induction of apoptosis. A significant increase in both early and late-stage apoptotic cells was observed in PC-3 and DU-145 cells after 48h treatment with 1.0 µM this compound. | [1][3] |
Mechanism of Action: Key Signaling Pathways
This compound exerts its anti-cancer effects through the modulation of several critical signaling pathways. Its ability to act on molecules common to both androgen-responsive and -unresponsive cells underscores its broad efficacy.
General Experimental Workflow
The following diagram outlines a typical workflow for assessing the in-vitro effects of this compound on prostate cancer cells.
References
- 1. Sanguinarine causes cell cycle blockade and apoptosis of human prostate carcinoma cells via modulation of cyclin kinase inhibitor-cyclin-cyclin-dependent kinase machinery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound induces ferroptosis by regulating ROS/BACH1/HMOX1 signaling pathway in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Sanguinarine Chloride from Diverse Botanical Origins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of Sanguinarine chloride derived from its primary plant sources: Sanguinaria canadensis (Bloodroot), Macleaya cordata (Plume Poppy), Argemone mexicana (Mexican Prickly Poppy), and Chelidonium majus (Greater Celandine). This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, natural product chemistry, and drug development by presenting a side-by-side comparison of extraction yields, purity, and biological activities, supported by experimental data and detailed protocols.
Executive Summary
Sanguinarine, a potent quaternary benzophenanthridine alkaloid, has garnered significant scientific interest due to its wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] While the compound's efficacy is well-documented, its concentration and the presence of co-eluting alkaloids can vary significantly depending on the botanical source.[4] This variation can impact the therapeutic potential and toxicological profile of sanguinarine extracts. This guide synthesizes available data to facilitate an informed selection of a plant source for specific research and development applications.
Data Presentation: A Comparative Overview
The following tables summarize quantitative data on this compound from its different plant sources. It is important to note that the data has been collated from various studies, and direct comparisons should be made with caution due to potential variations in experimental methodologies.
Table 1: Comparative Sanguinarine Yield from Different Plant Sources
| Plant Source | Plant Part | Extraction Method | Sanguinarine Yield (mg/g of dry plant material) | Reference |
| Macleaya cordata | Fruits | Microwave-Assisted Extraction (MAE) | 17.10 ± 0.4 | [5][6] |
| Sanguinaria canadensis | Rhizomes | Not Specified | 4.85 - 9.60 | [7] |
| Argemone mexicana | Seeds | Not Specified | ~0.8 | [8] |
| Chelidonium majus | Herb | Not Specified | 0.66 - 2.93 | [9] |
Table 2: Comparative Anticancer Activity of Sanguinarine (IC50 Values in µg/mL)
| Cell Line | Sanguinarine Source | IC50 (µg/mL) | Reference |
| Human Melanoma (A375) | Sanguinaria canadensis | 0.11 | [7] |
| Human Melanoma (SK-MEL-3) | Sanguinaria canadensis | 0.54 | [7] |
| Human Breast Adenocarcinoma (MCF-7) | Sanguinaria canadensis / Macleaya cordata | ~2.5 (7.5 µM) | [10] |
| Rat Colorectal Cancer (DHD/K12/TRb) | Sanguinaria canadensis | Not specified, but showed dose-dependent inhibition | [11] |
Table 3: Comparative Antimicrobial Activity of Sanguinarine (MIC Values in µg/mL)
| Microorganism | Sanguinarine Source | MIC (µg/mL) | Reference |
| Methicillin-Resistant Staphylococcus aureus (MRSA) | Sanguinaria canadensis | 1.56 - 3.12 | [12] |
| Oral Microbial Isolates | Sanguinaria canadensis | 1 - 32 (98% of isolates inhibited at 16 µg/mL) | [1][13] |
| Staphylococcus aureus | Macleaya cordata | 128 | [14][15] |
| Candida albicans | Macleaya cordata | 37.5 - 50 | [16] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and facilitate further research.
Extraction and Purification of Sanguinarine from Macleaya cordata
This protocol is based on a method described for the extraction of alkaloids from Macleaya cordata.[4]
Materials:
-
Dried and ground whole plant of Macleaya cordata
-
95% Ethanol
-
1% (v/v) Sulfuric acid
-
10% (w/v) Sodium hydroxide
-
Petroleum ether
-
Ethyl acetate
-
Methanol
-
Silica gel for column chromatography
-
Sephadex LH-20
-
C-18 reverse-phase column
Procedure:
-
Soak 1 kg of ground, air-dried whole plant material in 5 L of 95% ethanol for 48 hours. Repeat the extraction twice more.
-
Combine the ethanol extracts and evaporate to dryness under reduced pressure.
-
Resuspend the dried extract in 5 L of 1% (v/v) sulfuric acid and leave overnight.
-
Filter the suspension and adjust the pH of the filtrate to 10 with 10% aqueous NaOH to precipitate the total alkaloids.
-
Collect the precipitate by filtration and dry.
-
Subject the crude alkaloids to silica gel column chromatography, eluting with a gradient of petroleum ether/ethyl acetate.
-
Further purify the active fractions using preparative TLC, followed by Sephadex LH-20 and C-18 reverse-phase column chromatography with a methanol/water gradient to yield pure sanguinarine.
Cytotoxicity Assessment using the MTT Assay
This protocol is a standard method for assessing cell viability.[17][18][19]
Materials:
-
Cancer cell lines (e.g., MCF-7, A375)
-
Complete cell culture medium
-
96-well plates
-
This compound solution of known concentration
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
Antimicrobial Susceptibility Testing using the Agar Well Diffusion Method
This is a common method to assess the antimicrobial activity of a compound.[20][21][22][23]
Materials:
-
Bacterial or fungal strains
-
Appropriate agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud Dextrose agar for fungi)
-
Petri dishes
-
This compound solution of known concentration
-
Sterile cork borer or pipette tip
-
Incubator
Procedure:
-
Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard).
-
Evenly spread the inoculum onto the surface of the agar plates.
-
Aseptically create wells in the agar using a sterile cork borer.
-
Add a defined volume (e.g., 50-100 µL) of the this compound solution to each well.
-
Incubate the plates at the appropriate temperature and duration for the specific microorganism.
-
Measure the diameter of the zone of inhibition around each well.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by Sanguinarine and a typical experimental workflow for its analysis.
Caption: Anticancer signaling pathways modulated by Sanguinarine.
Caption: Proposed antimicrobial mechanism of action for Sanguinarine.
Caption: General experimental workflow for comparative analysis.
Conclusion
This guide provides a foundational comparative analysis of this compound from four prominent plant sources. The data indicates that Macleaya cordata may offer the highest yield of Sanguinarine, while Sanguinarine from Sanguinaria canadensis has been extensively studied for its potent anticancer and antimicrobial activities. The choice of plant source will ultimately depend on the specific research goals, desired purity, and the intended application. Further head-to-head comparative studies under standardized conditions are warranted to provide a more definitive ranking of these botanical sources. The provided experimental protocols and workflow diagrams aim to facilitate such future investigations.
References
- 1. Antimicrobial action of sanguinarine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Sanguinarine, Isolated From Macleaya cordata, Exhibits Potent Antifungal Efficacy Against Candida albicans Through Inhibiting Ergosterol Synthesis [frontiersin.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. daneshyari.com [daneshyari.com]
- 7. Determination of Cytotoxic Activity of Sanguinaria canadensis Extracts against Human Melanoma Cells and Comparison of Their Cytotoxicity with Cytotoxicity of Some Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. RU2539393C1 - Method of obtaining sanguinarine and chelerythrine sulphates - Google Patents [patents.google.com]
- 9. Sanguinarine - Wikipedia [en.wikipedia.org]
- 10. Evaluation of the Anticancer Activities of the Plant Alkaloids Sanguinarine and Chelerythrine in Human Breast Adenocarcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antitumor effects of the benzophenanthridine alkaloid sanguinarine: Evidence and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Comparative in vitro activity of sanguinarine against oral microbial isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antibacterial activity and mechanism of sanguinarine against Staphylococcus aureus by interfering with the permeability of the cell wall and membrane and inducing bacterial ROS production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Antibacterial activity and mechanism of sanguinarine against Staphylococcus aureus by interfering with the permeability of the cell wall and membrane and inducing bacterial ROS production - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sanguinarine, Isolated From Macleaya cordata, Exhibits Potent Antifungal Efficacy Against Candida albicans Through Inhibiting Ergosterol Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. texaschildrens.org [texaschildrens.org]
- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 21. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 22. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Validating Sanguinarine Chloride as a Potent Inhibitor of the JAK/STAT Signaling Pathway: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Sanguinarine chloride's performance in inhibiting the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway against other established inhibitors. The following sections present supporting experimental data, detailed protocols for key validation assays, and visualizations of the signaling pathway and experimental workflows to aid in the objective assessment of this compound as a potential therapeutic agent.
Performance Comparison of JAK/STAT Pathway Inhibitors
This compound, a natural benzophenanthridine alkaloid, has demonstrated significant inhibitory effects on the JAK/STAT pathway, particularly through the suppression of JAK2 and STAT3 phosphorylation.[1][2] This inhibition leads to downstream effects such as the downregulation of anti-apoptotic proteins and the induction of apoptosis in cancer cells. To provide a clear comparison, the following table summarizes the available quantitative data for this compound alongside well-established JAK inhibitors.
| Inhibitor | Target(s) | IC50/Ki Values | Cell Line/Assay Conditions |
| This compound | JAK2, STAT3 (phosphorylation) | - Inhibition of p-JAK2 and p-STAT3 observed at 2-4 µM[1] - Ki (PP2C): 0.68 µM | - Prostate cancer cells (DU145)[1] - In vitro kinase assay (for PP2C) |
| Ruxolitinib | JAK1, JAK2 | - IC50 (JAK1): 3.3 nM - IC50 (JAK2): 2.8 nM[3][4][5][6] | In vitro kinase assays[3][4][5] |
| Tofacitinib | JAK1, JAK2, JAK3 | - IC50 (JAK1): 112 nM - IC50 (JAK2): 20 nM - IC50 (JAK3): 1 nM[7][8] | In vitro kinase assays[7][9][8] |
| Baricitinib | JAK1, JAK2 | - IC50 (JAK1): 5.9 nM - IC50 (JAK2): 5.7 nM[10][11] | In vitro kinase assays[10][11][12] |
Experimental Protocols for Validation
To facilitate the replication and validation of findings related to JAK/STAT pathway inhibition, detailed protocols for three key experimental assays are provided below.
Western Blotting for Phosphorylated JAK2 and STAT3
This protocol is designed to qualitatively and semi-quantitatively measure the reduction in phosphorylated JAK2 (p-JAK2) and STAT3 (p-STAT3) upon treatment with an inhibitor.
a. Cell Culture and Treatment:
-
Seed target cells (e.g., DU145, U266) in 6-well plates and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound or other inhibitors for a specified duration (e.g., 24 hours). Include a vehicle-treated control group.
b. Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA protein assay.
c. SDS-PAGE and Electrotransfer:
-
Normalize protein samples to equal concentrations and add Laemmli sample buffer.
-
Denature the samples by heating at 95°C for 5 minutes.
-
Load equal amounts of protein onto a polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
d. Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-JAK2, total JAK2, p-STAT3, and total STAT3 overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
STAT3 Luciferase Reporter Assay
This assay quantitatively measures the transcriptional activity of STAT3.
a. Cell Culture and Transfection:
-
Seed cells in a 24-well plate.
-
Co-transfect the cells with a STAT3-responsive firefly luciferase reporter plasmid and a control plasmid expressing Renilla luciferase (for normalization) using a suitable transfection reagent.
b. Treatment and Lysis:
-
After 24 hours of transfection, treat the cells with the inhibitor at various concentrations for the desired time.
-
Wash the cells with PBS and lyse them using the luciferase assay lysis buffer.
c. Luminescence Measurement:
-
Add the firefly luciferase substrate to the cell lysate and measure the luminescence.
-
Subsequently, add the Renilla luciferase substrate and measure the luminescence.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
Soft Agar Colony Formation Assay
This assay assesses the anchorage-independent growth of cancer cells, a hallmark of tumorigenicity that is often dependent on signaling pathways like JAK/STAT.
a. Preparation of Agar Layers:
-
Bottom Agar Layer: Prepare a 0.6% agar solution in complete culture medium. Pipette this solution into 6-well plates and allow it to solidify.
-
Top Agar Layer: Prepare a 0.3% agar solution in complete culture medium.
b. Cell Seeding:
-
Harvest and count the cells.
-
Resuspend the cells in the 0.3% top agar solution at the desired density (e.g., 5,000 cells/well).
-
Carefully layer the cell-agar suspension on top of the solidified bottom agar layer.
c. Treatment and Incubation:
-
Once the top layer has solidified, add complete culture medium containing the inhibitor at various concentrations to each well.
-
Incubate the plates at 37°C in a humidified incubator for 2-3 weeks, replenishing the medium with the inhibitor every 3-4 days.
d. Colony Staining and Counting:
-
After the incubation period, stain the colonies with a solution of crystal violet.
-
Count the number of colonies in each well using a microscope.
Visualizing the JAK/STAT Pathway and Experimental Logic
To further clarify the mechanisms and experimental approaches discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: The JAK/STAT signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for validating JAK/STAT pathway inhibition.
Conclusion
The available evidence strongly suggests that this compound is a potent inhibitor of the JAK/STAT signaling pathway. Its ability to suppress the phosphorylation of key components like JAK2 and STAT3, leading to anti-proliferative and pro-apoptotic effects in cancer cell lines, makes it a compelling candidate for further investigation. While direct enzymatic inhibition data for this compound against JAK isoforms would strengthen its profile, the cellular data provides a solid foundation for its mechanism of action. The experimental protocols and workflows provided in this guide offer a clear path for researchers to independently validate and expand upon these findings. The comparative data, although not exhaustive, positions this compound as a noteworthy natural compound in the landscape of JAK/STAT inhibitors, warranting further exploration in pre-clinical and clinical settings.
References
- 1. Inhibition of Stat3 Activation by Sanguinarine Suppresses Prostate Cancer Cell Growth and Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Stat3 activation by sanguinarine suppresses prostate cancer cell growth and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ruxolitinib for the Treatment of Essential Thrombocythemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase 2 study of the JAK kinase inhibitor ruxolitinib in patients with refractory leukemias, including postmyeloproliferative neoplasm acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. immune-system-research.com [immune-system-research.com]
- 9. The arrival of JAK inhibitors: advancing the treatment of immune and hematologic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Baricitinib: From Rheumatoid Arthritis to COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Baricitinib: A 2018 Novel FDA-Approved Small Molecule Inhibiting Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]
Sanguinarine Chloride: A Comparative Guide to its Synergistic Effects with Natural Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the synergistic effects of sanguinarine chloride with other natural compounds, supported by experimental data. The objective is to offer a clear, data-driven overview for researchers and professionals in drug development.
Comparative Analysis of Synergistic Combinations
The synergistic potential of this compound has been investigated in combination with several natural compounds. This section compares the cytotoxic and mechanistic effects of two such combinations: with piperlongumine and with eugenol.
Data Summary
The following tables summarize the quantitative data from studies on the synergistic effects of this compound with piperlongumine and eugenol.
Table 1: Synergistic Cytotoxicity of this compound with Piperlongumine against A549 Cells
| Compound/Combination | IC50 (µM) | Combination Index (CI) | Synergy Level | Cell Line |
| Sanguinarine (SAN) | 2.19[1] | - | - | A549 (Non-Small Cell Lung Cancer) |
| Piperlongumine (PL) | 8.03[1] | - | - | A549 (Non-Small Cell Lung Cancer) |
| SAN + PL (1:4 ratio) | < IC50 of individual compounds | < 1[1] | Synergism | A549 (Non-Small Cell Lung Cancer) |
Table 2: Synergistic Cytotoxicity of this compound with Eugenol against MCF-7 Cells
| Compound/Combination | IC50 (µM) | Combination Index (CI) | Synergy Level | Cell Line |
| Sanguinarine (SAN) | 4[2] | - | - | MCF-7 (Breast Cancer) |
| Eugenol | ~900 (0.9 mM)[3][4] | - | - | MCF-7 (Breast Cancer) |
| SAN + Eugenol | 147.2[1] | < 1 (Calculated) | Synergism | MCF-7 (Breast Cancer) |
Note: The Combination Index (CI) for Sanguinarine + Eugenol is calculated based on the available IC50 values. A CI value less than 1 indicates a synergistic interaction.
Experimental Protocols
This section details the methodologies for the key experiments cited in the comparative analysis.
Cell Viability and Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cells are seeded in 96-well plates at a predetermined density to achieve 80-90% confluency after 24 hours of incubation.
-
Treatment: Cells are treated with various concentrations of this compound, the synergistic natural compound, and their combination for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, the culture medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and the insoluble formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the drug that inhibits 50% of cell growth) is determined from the dose-response curve.
Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the compounds of interest as described for the MTT assay.
-
Cell Harvesting: After treatment, both floating and adherent cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. FITC fluorescence (Annexin V) is detected in the FL1 channel, and PI fluorescence is detected in the FL2 or FL3 channel.
-
Data Interpretation:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Synergy Analysis: Combination Index (CI) Method
The Chou-Talalay method is a widely used approach to quantify the synergism, additivity, or antagonism of drug combinations by calculating the Combination Index (CI).
-
Calculation: The CI is calculated using the following formula: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂ Where (Dx)₁ and (Dx)₂ are the concentrations of drug 1 and drug 2 alone that produce a certain effect (e.g., 50% inhibition), and (D)₁ and (D)₂ are the concentrations of drug 1 and drug 2 in combination that produce the same effect.
-
Interpretation:
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
Signaling Pathways and Mechanistic Diagrams
The synergistic effects of this compound with other natural compounds are often attributed to their combined impact on specific cellular signaling pathways.
Sanguinarine and Curcumin: Modulation of Nrf2 and NF-κB Pathways
The combination of sanguinarine and curcumin has been shown to ameliorate indomethacin-induced small intestinal injury in rats by synergistically modulating the Nrf2 and NF-κB signaling pathways. Sanguinarine enhances the Nrf2 signaling pathway, which boosts antioxidant capacity, while curcumin inhibits the NF-κB pathway, reducing the inflammatory response.[5]
Sanguinarine and Piperlongumine: Induction of ROS-Mediated Apoptosis
The synergistic anticancer effect of sanguinarine and piperlongumine in non-small cell lung cancer cells is associated with an increase in reactive oxygen species (ROS), leading to enhanced apoptosis.[1]
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for evaluating the synergistic effects of this compound with other natural compounds.
Disclaimer: This guide is intended for informational purposes for a scientific audience and is based on publicly available research. The experimental protocols provided are summaries and may require optimization for specific cell lines and laboratory conditions. Researchers should refer to the original publications for complete details.
References
- 1. The Synergistic Effect of Piperlongumine and Sanguinarine on the Non-Small Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sanguinarine Inhibits Vascular Endothelial Growth Factor Release by Generation of Reactive Oxygen Species in MCF-7 Human Mammary Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chemosensitivity of MCF-7 cells to eugenol: release of cytochrome-c and lactate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Synergistic Effect of Piperlongumine and Sanguinarine on the Non-Small Lung Cancer [agris.fao.org]
Sanguinarine Chloride: A Meta-Analysis of its Anti-Tumor Properties for Researchers
For Immediate Release
[City, State] – [Date] – A comprehensive meta-analysis of existing research solidifies the potential of Sanguinarine chloride, a natural alkaloid, as a significant agent in cancer therapy. This review, tailored for researchers, scientists, and drug development professionals, systematically evaluates its anti-tumor properties, offering a comparative analysis against established chemotherapeutic agents and detailing the molecular pathways it influences.
Sanguinarine has demonstrated broad-spectrum anti-cancer activity across a multitude of cancer cell lines, primarily through the induction of apoptosis and inhibition of cell proliferation.[1][2] Its multifaceted mechanism of action involves the modulation of several key signaling pathways, including JAK/STAT, MAPK, PI3K/Akt, and NF-κB, making it a compelling candidate for further preclinical and clinical investigation.[3][4][5]
Comparative Efficacy: this compound vs. Standard Chemotherapeutics
Quantitative analysis of half-maximal inhibitory concentrations (IC50) reveals this compound's potent cytotoxic effects against various cancer cell lines. The following table summarizes these findings and provides a comparative perspective with commonly used chemotherapy drugs, doxorubicin and cisplatin.
| Cell Line | Cancer Type | This compound IC50 (µM) | Doxorubicin IC50 (µM) | Cisplatin IC50 (µM) | Reference(s) |
| A549 | Non-Small Cell Lung Cancer | 1.59 | - | - | [1] |
| H1299 | Non-Small Cell Lung Cancer | ~1.5 | - | - | [6] |
| H1975 | Non-Small Cell Lung Cancer | ~0.8 | - | - | [6] |
| H460 | Non-Small Cell Lung Cancer | ~2.5 | - | - | [6] |
| NCI-H1688 | Small Cell Lung Cancer | <5 | - | - | [7] |
| NCI-H82 | Small Cell Lung Cancer | <5 | - | - | [7] |
| NCI-H526 | Small Cell Lung Cancer | <5 | - | - | [7] |
| MCF-7 | Breast Cancer | 4 | 1.4 | - | [8] |
| MCF-7/ADR | Doxorubicin-Resistant Breast Cancer | 0.6 | 27 | - | [8] |
| MDA-MB-231 | Triple-Negative Breast Cancer | - | - | - | [9] |
| HeLa | Cervical Cancer | 0.16 µg/mL (~0.44 µM) | - | - | [1] |
| SiHa | Cervical Cancer | 3.07 | - | - | [2] |
| Caco-2 | Colorectal Cancer | - | 4.22 | - | |
| CEM/ADR5000 | Multidrug-Resistant Leukemia | - | 44.08 | - | |
| HL60 | Promyelocytic Leukemia | 0.6 | - | - | [3] |
| A2780/R | Cisplatin-Resistant Ovarian Cancer | - | - | >20 (Cisplatin alone) | [10] |
| SH-SY5Y | Neuroblastoma | - | - | ~10 | [2] |
| Kelly | Neuroblastoma | - | - | ~5 | [2] |
Note: IC50 values can vary between studies due to different experimental conditions.
Notably, this compound demonstrates significant efficacy in doxorubicin-resistant breast cancer cells (MCF-7/ADR), suggesting its potential to overcome multidrug resistance.[8] Furthermore, it has been shown to synergistically enhance the cytotoxicity of doxorubicin and sensitize cisplatin-resistant ovarian cancer cells.[10][11]
Key Signaling Pathways Modulated by this compound
This compound exerts its anti-tumor effects by targeting multiple critical signaling pathways involved in cancer cell survival, proliferation, and apoptosis.
Caption: Key signaling pathways modulated by this compound.
Experimental Protocols
For reproducibility and further investigation, detailed methodologies for key experiments are provided below.
Cell Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[12]
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[13]
-
Treat cells with various concentrations of this compound for 24, 48, or 72 hours.
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[13]
-
Aspirate the medium and add 150 µL of DMSO to dissolve the formazan crystals.[13][14]
-
Measure the absorbance at 570 nm using a microplate reader.[12]
Caption: Workflow for the MTT cell viability assay.
Apoptosis Detection (Annexin V-FITC/PI Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[15]
Protocol:
-
Treat cells with the desired concentrations of this compound for 24 hours.
-
Harvest and wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin-binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) and incubate for 15 minutes in the dark.[16]
-
Analyze the cells by flow cytometry.
Western Blot Analysis for NF-κB Pathway
Western blotting is used to detect specific proteins in a sample.[5]
Protocol:
-
Treat cells with this compound and/or TNF-α (as an NF-κB activator).[5]
-
Prepare cytoplasmic and nuclear extracts.[5]
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.[17]
-
Block the membrane with 5% non-fat milk or BSA.
-
Incubate with primary antibodies against p65, phospho-p65, IκBα, and phospho-IκBα overnight at 4°C.[18][19]
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an ECL detection system.[17]
Caption: General workflow for Western blot analysis.
In Vivo Tumor Xenograft Model
This model is used to assess the anti-tumor efficacy of a compound in a living organism.[20]
Protocol:
-
Subcutaneously inject cancer cells (e.g., 1 x 10^6 cells) into the flank of immunodeficient mice (e.g., nude mice).[20]
-
Allow tumors to grow to a palpable size (e.g., 100 mm³).
-
Randomly assign mice to treatment and control groups.
-
Administer this compound (e.g., 5 mg/kg) or vehicle control intraperitoneally or orally on a defined schedule.[21]
-
Measure tumor volume and body weight regularly.[22]
-
At the end of the study, excise tumors for weight measurement and further analysis (e.g., immunohistochemistry for Ki-67).[22]
Conclusion
The compiled data strongly support the anti-tumor properties of this compound. Its ability to induce apoptosis and inhibit proliferation in a wide range of cancer cells, including those resistant to standard therapies, underscores its therapeutic potential. The detailed experimental protocols and elucidated signaling pathways provided in this guide offer a solid foundation for future research aimed at translating these promising preclinical findings into clinical applications. Further investigation into the pharmacokinetics, optimal dosing, and safety profile of this compound is warranted.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxic and Proapoptotic Activity of Sanguinarine, Berberine, and Extracts of Chelidonium majus L. and Berberis thunbergii DC. toward Hematopoietic Cancer Cell Lines [mdpi.com]
- 4. journal.waocp.org [journal.waocp.org]
- 5. medicinacomplementar.com.br [medicinacomplementar.com.br]
- 6. Sanguinarine, identified as a natural alkaloid LSD1 inhibitor, suppresses lung cancer cell growth and migration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Natural compound library screening identifies this compound for the treatment of SCLC by upregulating CDKN1A - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Natural Product Library Screens Identify this compound as a Potent Inhibitor of Telomerase Expression and Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sanguinarine enhances cisplatin sensitivity via glutathione depletion in cisplatin-resistant ovarian cancer (A2780) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sanguinarine highly sensitises breast cancer cells to doxorubicin-induced apoptosis [scielo.org.za]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. MTT Analysis Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. cyrusbio.com.tw [cyrusbio.com.tw]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Sanguinarine induces apoptosis of human lens epithelial cells by increasing reactive oxygen species via the MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. qspace.qu.edu.qa [qspace.qu.edu.qa]
- 18. researchgate.net [researchgate.net]
- 19. NF-κB Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 20. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Sanguinarine Chloride and Its Derivatives: A Comparative Analysis of Cytotoxic Effects
Sanguinarine chloride, a benzophenanthridine alkaloid derived from the root of Sanguinaria canadensis, has garnered significant attention for its potent anti-cancer properties. Its cytotoxic effects are primarily attributed to its ability to induce apoptosis and inhibit cell proliferation across a wide range of cancer cell lines. To enhance its therapeutic potential and mitigate potential toxicity, numerous derivatives of sanguinarine have been synthesized and evaluated. This guide provides a comparative analysis of the cytotoxic effects of this compound and its key derivatives, supported by experimental data and detailed methodologies.
Quantitative Comparison of Cytotoxicity
The cytotoxic potential of sanguinarine and its derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. The following tables summarize the IC50 values of this compound and several of its derivatives against various cancer cell lines, as reported in multiple studies.
Table 1: Cytotoxicity (IC50, µM) of Sanguinarine and its Derivatives in Non-Small Cell Lung Cancer (NSCLC) Cell Lines [1][2]
| Compound | A549 Cells | H1975 Cells |
| Sanguinarine (SA) | 1.23 | 1.05 |
| Derivative 8d | 1.56 | 1.23 |
| Derivative 8h | 0.96 | 0.79 |
| Derivative 8j | 1.12 | 0.98 |
Table 2: Cytotoxicity (IC50, µM) of Sanguinarine and its Derivatives in Other Cancer Cell Lines [3][4]
| Compound | Cell Line | IC50 (µM) |
| Sanguinarine | HL-60 (Human promyelocytic leukemia) | 0.37 - 0.9 |
| Dihydrosanguinarine | HL-60 (Human promyelocytic leukemia) | >20 |
| 6-cyano dihydrosanguinarine (CNS) | NB4 (Human acute promyelocytic leukemia) | 0.53 |
| 6-cyano dihydrosanguinarine (CNS) | MKN-45 (Human gastric adenocarcinoma) | 1.53 |
| 6-cyano dihydrochelerythrine (CNC) | NB4 (Human acute promyelocytic leukemia) | 1.85 |
| 6-cyano dihydrochelerythrine (CNC) | MKN-45 (Human gastric adenocarcinoma) | 12.72 |
Table 3: Cytotoxicity (IC50, µM) of Sanguinarine in Various Human Melanoma Cell Lines [5]
| Compound | A375 Cells | SK-MEL-3 Cells | G-361 Cells |
| Sanguinarine | 0.11 µg/mL | 0.54 µg/mL | - |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of the cytotoxic effects of sanguinarine and its derivatives.
Cell Viability and Cytotoxicity Assays
1. MTT Assay: [1]
-
Principle: This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in viable cells, forming a purple formazan product.
-
Procedure:
-
Cancer cells (e.g., A549, H1975) are seeded in 96-well plates at a density of 5,000 cells/well and incubated for 24 hours.
-
The cells are then treated with various concentrations of sanguinarine or its derivatives for 48 hours.
-
Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.
-
The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 490 nm using a microplate reader. The IC50 value is calculated from the dose-response curves.
-
2. Neutral Red (NR) Assay: [6]
-
Principle: This assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.
-
Procedure:
-
Cells are seeded and treated with the test compounds as described for the MTT assay.
-
After the treatment period, the medium is replaced with a medium containing a known concentration of neutral red.
-
Following incubation, the cells are washed, and the incorporated dye is extracted from the lysosomes using a destain solution.
-
The absorbance of the extracted dye is measured spectrophotometrically, which is proportional to the number of viable cells.
-
Apoptosis Assays
1. Annexin V-FITC/Propidium Iodide (PI) Double Staining: [1]
-
Principle: Annexin V has a high affinity for phosphatidylserine, which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify late apoptotic or necrotic cells.
-
Procedure:
-
Cells are treated with the compounds for a specified time (e.g., 48 hours).
-
Both adherent and floating cells are collected and washed with cold PBS.
-
The cells are then resuspended in binding buffer and stained with Annexin V-FITC and PI according to the manufacturer's protocol.
-
The stained cells are analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
2. Caspase Activity Assay: [7][8]
-
Principle: This assay measures the activity of caspases, which are key proteases in the apoptotic pathway. Specific substrates for caspases (e.g., caspase-3/7) are labeled with a fluorophore or a chromophore, which is released upon cleavage by the active enzyme.
-
Procedure:
-
Cells are treated with the compounds for the desired duration.
-
Cell lysates are prepared, and the total protein concentration is determined.
-
The lysates are incubated with a specific caspase substrate.
-
The fluorescence or absorbance is measured over time to determine the rate of substrate cleavage, which is proportional to the caspase activity.
-
Signaling Pathways and Mechanisms of Action
Sanguinarine and its derivatives exert their cytotoxic effects by modulating multiple signaling pathways, primarily leading to the induction of apoptosis.
Induction of Apoptosis via Reactive Oxygen Species (ROS)
Sanguinarine is known to stimulate the production of reactive oxygen species (ROS) within cancer cells.[7][9] Elevated ROS levels can lead to oxidative stress, damage to cellular components, and the activation of apoptotic signaling cascades.
Caption: Sanguinarine-induced ROS-mediated apoptosis.
Inhibition of Pro-Survival Signaling Pathways
Several studies have demonstrated that sanguinarine and its derivatives can inhibit key pro-survival signaling pathways, such as the Akt and JAK/STAT pathways, which are often constitutively active in cancer cells.
Akt Signaling Pathway: The derivative 8h has been shown to inhibit the phosphorylation of Akt, a key regulator of cell proliferation and survival.[1] Inhibition of Akt signaling leads to decreased cell proliferation and induction of apoptosis.[1]
Caption: Inhibition of the Akt signaling pathway.
JAK/STAT Signaling Pathway: Sanguinarine has been found to suppress the constitutively active JAK/STAT pathway in non-small cell lung cancer cells, leading to the induction of apoptosis.[10] The JAK/STAT pathway plays a crucial role in cell growth and differentiation.
References
- 1. The synthesis and biological evaluation of sanguinarine derivatives as anti-non-small cell lung cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The synthesis and biological evaluation of sanguinarine derivatives as anti-non-small cell lung cancer agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Pseudocyanides of sanguinarine and chelerythrine and their series of structurally simple analogues as new anticancer lead compounds: Cytotoxic activity, structure-activity relationship and apoptosis induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxic activity of sanguinarine and dihydrosanguinarine in human promyelocytic leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Cytotoxicity of this compound to cultured human cells from oral tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Sanguinarine induces apoptosis of human lens epithelial cells by increasing reactive oxygen species via the MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. qspace.qu.edu.qa [qspace.qu.edu.qa]
Safety Operating Guide
Proper Disposal Procedures for Sanguinarine Chloride
The following provides essential safety and logistical information for the proper handling and disposal of sanguinarine chloride, tailored for researchers, scientists, and drug development professionals. Adherence to these procedural guidelines is critical for ensuring laboratory safety and environmental protection.
Immediate Safety and Handling
Before handling this compound, it is imperative to be familiar with its hazards. It is classified as harmful if swallowed (Acute Toxicity, Oral - Category 4).[1][2][3] Always consult the Safety Data Sheet (SDS) provided by the supplier before use.[1][2][4][5]
Personal Protective Equipment (PPE): When handling this compound, especially in its solid, powdered form, the following PPE is required to prevent exposure:
-
Respiratory Protection: Use a dust respirator, such as a type N95 (US) or type P1 (EN 143) dust mask. For higher-risk scenarios, a full-face particle respirator (N99 US or P2 EU) may be appropriate.[4][5]
-
Hand Protection: Wear protective gloves. Inspect gloves prior to use and dispose of contaminated gloves in accordance with laboratory practices.[5][6]
-
Eye Protection: Wear safety glasses. If splashing is possible, use chemical goggles.[5][6]
-
Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[5][6]
Handling Procedures:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[1][6]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[2][5]
Spill Response Protocol
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
-
Evacuate and Ventilate: Evacuate non-essential personnel from the spill area.[3][4] Ensure the area is adequately ventilated.[6]
-
Containment: Prevent the spilled material from entering drains or waterways.[1][4][5][6]
-
Cleanup:
-
Decontamination:
Waste Disposal Protocol
The disposal of this compound and its contaminated materials must be handled as hazardous waste. All disposal methods must comply with federal, state, and local environmental regulations.[4]
Primary Disposal Method:
-
The recommended method of disposal is to engage a licensed professional waste disposal service.[3][4]
-
The material may be dissolved or mixed with a combustible solvent and incinerated in a chemical incinerator equipped with an afterburner and scrubber.[4]
-
Alternatively, disposal may occur at a regulated landfill site designated for hazardous or toxic wastes.[1]
Disposal of Contaminated Packaging:
-
Contaminated packaging should be treated with the same precautions as the chemical itself.
-
Dispose of contaminated packaging as unused product, sending it to a licensed waste disposal service or a regulated landfill.[1][3][4]
Summary of Disposal and Safety Procedures
| Procedure Category | Key Action | Associated Hazard/Precaution | Citation |
| Handling | Use in a chemical fume hood. | Avoid inhalation of dust. | [1][6] |
| Personal Protection | Wear respirator, gloves, and safety goggles. | Harmful if swallowed; may cause skin, eye, and respiratory irritation. | [4][5][6] |
| Spill Cleanup | Sweep material into a sealed container. | Avoid dust formation. Prevent entry into drains. | [1][4][5][6] |
| Spill Decontamination | Clean spill site with 10% caustic solution or soap and water. | Ensure complete removal of residual chemical. | [3][6] |
| Waste Disposal | Contact a licensed professional waste disposal service. | Must be disposed of as hazardous waste in accordance with regulations. | [3][4] |
| Disposal Method | Chemical incineration or regulated landfill. | Environmental contamination. | [1][4] |
| Contaminated Packaging | Dispose of as unused product. | Packaging is considered hazardous waste. | [1][3][4] |
Experimental Protocols
No experimental protocols were cited in the context of disposal procedures. The information provided is based on standard chemical safety and waste management guidelines.
Logical Workflow for this compound Disposal
Caption: Workflow for the safe disposal of this compound waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
